Product packaging for Flumetralin(Cat. No.:CAS No. 62924-70-3)

Flumetralin

Cat. No.: B052055
CAS No.: 62924-70-3
M. Wt: 421.73 g/mol
InChI Key: PWNAWOCHVWERAR-UHFFFAOYSA-N
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Description

Flumetralin is a selective herbicide and plant growth regulator belonging to the chemical class of dinitroanilines. It is highly valued in agricultural research, particularly for its specific and effective action in controlling axillary bud (sucker) growth in tobacco plants. Its primary mechanism of action is the inhibition of auxin transport, which disrupts normal cell division and elongation processes in the meristematic tissues of the suckers. This action, often described as a "chemical topping" effect, allows researchers to study plant architecture, resource allocation, and the molecular pathways involved in apical dominance without manual labor. By preventing sucker growth, this compound helps direct the plant's energy and nutrients toward the development of the main leaves, thereby potentially improving crop yield and quality in experimental settings. Its application provides a critical tool for scientists investigating plant physiology, herbicide mode of action, and the development of sustainable agricultural management practices. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClF4N3O4 B052055 Flumetralin CAS No. 62924-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNAWOCHVWERAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032553
Record name Flumetralin
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Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Aldrich MSDS]
Record name Flumetralin
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Vapor Pressure

0.00000024 [mmHg]
Record name Flumetralin
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CAS No.

62924-70-3
Record name Flumetralin
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Record name Flumetralin
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Record name Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro
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Record name FLUMETRALIN
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Foundational & Exploratory

Flumetralin's Mechanism of Action in Tobacco Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a selective herbicide belonging to the dinitroaniline class of chemicals. In agriculture, it is widely used as a plant growth regulator, particularly in tobacco cultivation, to control the growth of axillary buds, commonly known as "suckers."[1][2] The removal of these suckers is a critical practice in tobacco farming as it redirects the plant's energy towards leaf growth, thereby increasing yield and quality. This compound's efficacy stems from its role as a potent mitotic inhibitor, disrupting cell division in the meristematic tissues of the axillary buds. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound in tobacco plants, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of this compound, like other dinitroaniline herbicides, is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division, cell wall formation, and cell elongation.

Interaction with Tubulin

This compound targets tubulin, the protein subunit that polymerizes to form microtubules. The mechanism involves the following key steps:

  • Binding to α-Tubulin: Dinitroanilines selectively bind to plant tubulin, with a high affinity for the α-tubulin subunit of the αβ-tubulin heterodimer. This binding is specific to plant and protist tubulin, with negligible interaction with animal or fungal tubulin, which accounts for its selective herbicidal activity.

  • Inhibition of Polymerization: The this compound-tubulin complex, once formed, incorporates into the growing end of a microtubule. This "capping" of the microtubule prevents the further addition of tubulin dimers, effectively halting its elongation.

  • Microtubule Depolymerization: The capped microtubules are unstable and undergo depolymerization. This leads to a net loss of microtubules in the cell.

This disruption of the microtubule cytoskeleton is the foundational event that leads to the observed physiological effects of this compound on tobacco plants.

Impact on Cell Division

The most significant consequence of microtubule depolymerization is the arrest of mitosis. Microtubules are the primary components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. The absence of functional microtubules prevents the formation of a proper mitotic spindle, leading to a halt in the cell cycle at the prometaphase stage. This inhibition of cell division in the meristematic tissues of the axillary buds is the direct cause of sucker growth inhibition in tobacco.[1]

Quantitative Data on this compound's Effects

This compound Dose (mg a.i./plant)Application Volume (ml/plant) of a 2.0% solutionSucker Control (%)Reference
572098.2[3]
9120 (of a 4.0% solution)Not significantly different from 57 mg/plant[3]
This compound TreatmentSucker Control (%)Reference
29 mg/plant>75[4]
86 mg/plant>75[4]
This compound Dose Reduction (from 3.12 L/ha) with 2% SurfactantSucker ControlReference
-25%Effective[5]
-50%Effective[5]
-75%Effective during the competitive period[5]

Experimental Protocols

To further investigate the mechanism of action of this compound in tobacco, the following experimental protocols, adapted from studies on dinitroanilines and plant microtubules, can be employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tobacco tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a dye like DAPI that binds to polymerized microtubules.

Materials:

  • Purified tobacco tubulin

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP (1 mM)

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer or fluorometer

Protocol (Turbidity-based):

  • Prepare a reaction mixture containing purified tobacco tubulin in polymerization buffer on ice.

  • Add different concentrations of this compound (and a DMSO control) to the reaction mixtures.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the change in absorbance at 340 nm over time.

  • Plot absorbance vs. time to obtain polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Immunofluorescence Microscopy of Tobacco Protoplasts

This method allows for the direct visualization of microtubule disruption in tobacco cells treated with this compound.

Materials:

  • Tobacco protoplasts

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (e.g., 0.1% Triton X-100)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Isolate protoplasts from tobacco leaves or cell suspension cultures.

  • Treat the protoplasts with various concentrations of this compound for different durations.

  • Fix the protoplasts with paraformaldehyde.

  • Permeabilize the cell membrane with Triton X-100.

  • Incubate with a primary antibody against α-tubulin.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the protoplasts on a slide with an antifade medium containing DAPI (to visualize the nucleus).

  • Observe the microtubule structures under a fluorescence microscope. In this compound-treated cells, a dose- and time-dependent disruption and disappearance of the microtubule network are expected.

Visualizations

Signaling Pathway of this compound Action

Flumetralin_Mechanism This compound This compound Tubulin αβ-Tubulin Dimers in Tobacco Axillary Bud This compound->Tubulin Binds to α-subunit Flum_Tubulin_Complex This compound-Tubulin Complex Tubulin->Flum_Tubulin_Complex Microtubule Growing Microtubule Flum_Tubulin_Complex->Microtubule Incorporates into growing end Capped_Microtubule Capped Microtubule Microtubule->Capped_Microtubule Depolymerization Microtubule Depolymerization Capped_Microtubule->Depolymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (Prometaphase) Spindle_Disruption->Cell_Cycle_Arrest Sucker_Inhibition Inhibition of Sucker Growth Cell_Cycle_Arrest->Sucker_Inhibition

Caption: Molecular mechanism of this compound leading to sucker growth inhibition in tobacco.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin_Prep Purify Tobacco Tubulin Mix Combine Tubulin, Buffer, and this compound on Ice Tubulin_Prep->Mix Buffer_Prep Prepare Polymerization Buffer + GTP Buffer_Prep->Mix Flumetralin_Prep Prepare this compound Dilutions in DMSO Flumetralin_Prep->Mix Incubate Incubate at 37°C to Initiate Polymerization Mix->Incubate Measure Measure Absorbance (340 nm) or Fluorescence Over Time Incubate->Measure Plot Plot Polymerization Curves Measure->Plot Analyze Analyze Rate and Extent of Polymerization Plot->Analyze

Caption: Workflow for assessing this compound's effect on tubulin polymerization.

Logical Relationship of this compound's Effects

Flumetralin_Effects_Logic This compound This compound Application to Tobacco Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Cell_Division_Inhibition Cell Division Inhibition Microtubule_Disruption->Cell_Division_Inhibition Cell_Elongation_Inhibition Cell Elongation Inhibition Microtubule_Disruption->Cell_Elongation_Inhibition Phytotoxicity Potential Phytotoxicity (at high doses) Microtubule_Disruption->Phytotoxicity Sucker_Growth_Control Sucker Growth Control Cell_Division_Inhibition->Sucker_Growth_Control Cell_Elongation_Inhibition->Sucker_Growth_Control

Caption: Causal chain of this compound's effects in tobacco plants.

Conclusion

This compound is an effective agent for controlling axillary bud growth in tobacco through its specific action as a microtubule-disrupting agent. By binding to α-tubulin and inhibiting microtubule polymerization, it effectively arrests cell division in the meristematic tissues of the suckers. While the general mechanism is well-understood from studies on dinitroaniline herbicides, further research focusing specifically on the interaction of this compound with Nicotiana tabacum tubulin at the molecular level would provide a more complete picture. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which could lead to the development of even more targeted and efficient plant growth regulators.

References

Flumetralin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin is a synthetic chemical compound belonging to the dinitroaniline class, primarily utilized as a plant growth regulator and herbicide.[1][2][3][4][5] Its mode of action involves the disruption of microtubule formation in plant cells, leading to an inhibition of cell division and, consequently, growth. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, including detailed experimental protocols for their determination and a visualization of its mechanism of action. All quantitative data are presented in a structured format for ease of reference and comparison.

Chemical Structure and Identification

This compound is chemically identified as N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine.[6][7][8] It is characterized by a dinitroaniline core structure substituted with a trifluoromethyl group, and an N-alkylation with an ethyl group and a 2-chloro-6-fluorobenzyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and toxicological profile. A summary of these properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂ClF₄N₃O₄[9][10][11][12][13]
Molecular Weight 421.73 g/mol [6][9][12][13][14]
Appearance Yellow to orange crystalline solid[7][14][15]
Melting Point 101-103 °C[7][14][15][16]
Boiling Point Decomposes above 250 °C[7][16]
Vapor Pressure 3.2 x 10⁻⁵ Pa (at 25 °C)[7][14]
Water Solubility 0.07 mg/L (at 25 °C)[7][14][16]
Octanol-Water Partition Coefficient (logP) 5.45 (at 25 °C)[7][16]
Relative Density 1.54[14]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by standardized international guidelines to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely accepted standards.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for the determination of the melting point, which is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][12][17][18] Common methods include the capillary method (using a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).[6][12][18] The choice of method depends on the physical characteristics of the substance. For a crystalline solid like this compound, the capillary method or DSC would be appropriate. The substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is recorded.

Water Solubility (OECD Guideline 105)

This guideline outlines the column elution method and the flask method for determining the water solubility of a substance.[10][11][16][19][20] Given this compound's very low water solubility, the column elution method is generally more suitable.[16][19] In this method, a solid sample is placed in a microcolumn, and water is passed through it at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility. The flask method, which involves agitating an excess of the substance in water until equilibrium is reached, is also a viable, though potentially slower, alternative.[16][19]

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance, which is a measure of its volatility.[9][13][21][22][23] For a compound with a low vapor pressure like this compound, the gas saturation method or the effusion method (Knudsen cell) are commonly employed.[9][13][21] In the gas saturation method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined. From this, the vapor pressure can be calculated. The measurement is typically performed at several temperatures to establish a vapor pressure curve.[9][13][21]

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow or Pow) is a measure of a substance's lipophilicity and is a key parameter in assessing its environmental distribution and potential for bioaccumulation.[14][24] For a highly lipophilic compound like this compound (logP > 5), the slow-stirring method (OECD 123) or the High-Performance Liquid Chromatography (HPLC) method (OECD 117) are preferred over the traditional shake-flask method (OECD 107).[14][24] The slow-stirring method involves gently stirring a mixture of the two phases and the test substance for an extended period to reach equilibrium without forming micro-emulsions.[14] The HPLC method estimates the logP based on the retention time of the substance on a reverse-phase column, calibrated with reference compounds of known logP values.[14][24]

Mechanism of Action

This compound, as a member of the dinitroaniline herbicide family, exerts its plant growth-regulating effects by interfering with microtubule dynamics.[1][2][3][25] Microtubules are essential components of the plant cell cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell shape.

The primary mechanism involves the binding of this compound to tubulin, the protein subunit that polymerizes to form microtubules.[1][2][25] This binding disrupts the assembly and disassembly of microtubules, leading to a loss of their function.[1][2] Specifically, the formation of the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division, is inhibited.[25] This arrest of mitosis in the meristematic tissues (regions of active cell division) of the plant, such as in the axillary buds, prevents further growth.[26]

Flumetralin_MOA This compound Mechanism of Action cluster_cell Plant Meristematic Cell This compound This compound Tubulin Free Tubulin Dimers This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Disrupts Tubulin->Microtubule_Assembly Polymerization Microtubule_Function Functional Microtubules (Mitotic Spindle) Microtubule_Assembly->Microtubule_Function Cell_Division Cell Division (Mitosis) Microtubule_Function->Cell_Division Growth_Inhibition Inhibition of Growth Cell_Division->Growth_Inhibition Leads to

References

An In-Depth Technical Guide to the Laboratory Synthesis of Flumetralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the laboratory-scale synthesis of Flumetralin, a selective herbicide and plant growth regulator. The synthesis is presented as a two-step process, adapted from established industrial methodologies for application in a research and development setting. This document outlines the synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in the preparation of this compound for laboratory use.

Overview of the Synthetic Pathway

The synthesis of this compound, chemically known as N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine, is efficiently achieved in two primary steps.[1] The overall process involves the initial formation of a secondary amine intermediate, followed by a nucleophilic aromatic substitution to yield the final product.

The key stages are:

  • Synthesis of N-ethyl-2-chloro-6-fluorobenzylamine (EBA): This intermediate is prepared through the N-alkylation of monoethylamine with 2-chloro-6-fluorobenzyl chloride.

  • Synthesis of this compound: The EBA intermediate is then reacted with 4-chloro-3,5-dinitrobenzotrifluoride (B147460) to produce this compound.

Below is a diagram illustrating the logical flow of the synthesis.

Synthesis_Flow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products 2_chloro_6_fluorobenzyl_chloride 2-Chloro-6-fluorobenzyl chloride Step_1 Step 1: N-Alkylation 2_chloro_6_fluorobenzyl_chloride->Step_1 monoethylamine Monoethylamine monoethylamine->Step_1 4_chloro_3_5_dinitrobenzotrifluoride 4-Chloro-3,5-dinitro- benzotrifluoride Step_2 Step 2: Nucleophilic Aromatic Substitution 4_chloro_3_5_dinitrobenzotrifluoride->Step_2 EBA N-ethyl-2-chloro-6-fluoro- benzylamine (EBA) Step_1->EBA This compound This compound Step_2->this compound EBA->Step_2

Caption: Logical workflow of the two-step this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the laboratory synthesis of this compound, based on an adapted industrial process.

ParameterStep 1: EBA SynthesisStep 2: this compound Synthesis
Primary Reactants 2-Chloro-6-fluorobenzyl chloride, MonoethylamineN-ethyl-2-chloro-6-fluorobenzylamine, 4-Chloro-3,5-dinitrobenzotrifluoride
Reagents Sodium hydroxideSodium hydroxide
Molar Ratio Monoethylamine : 2-Chloro-6-fluorobenzyl chloride > 2.5:1Equimolar amounts of reactants and NaOH
Reaction Temperature 70-100 °C90-115 °C
Solvent Excess MonoethylamineNone (neat reaction)
Reported Yield ~94%~98%
Reported Purity ~97%~98%
Product Appearance Oily liquidOrange crystalline solid
Product Melting Point N/A101-103 °C

Experimental Protocols

The following protocols are adapted for a laboratory setting. Standard laboratory safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed.

Step 1: Synthesis of N-ethyl-2-chloro-6-fluorobenzylamine (EBA)

This procedure details the N-alkylation of monoethylamine.

Step1_Workflow Start Start: Equip Reaction Flask Charge_Reagents Charge with Monoethylamine and Sodium Hydroxide Start->Charge_Reagents Heat Heat to 70-100 °C Charge_Reagents->Heat Add_CFBC Slowly add 2-Chloro-6-fluoro- benzyl chloride Heat->Add_CFBC React Maintain temperature and stir Add_CFBC->React Cool Cool to room temperature React->Cool Remove_MEA Remove excess Monoethylamine (e.g., rotary evaporation) Cool->Remove_MEA Workup Dissolve residue in an organic solvent and wash with water/brine Remove_MEA->Workup Dry_and_Concentrate Dry organic layer and concentrate to yield EBA Workup->Dry_and_Concentrate End End: Oily EBA product Dry_and_Concentrate->End

Caption: Experimental workflow for the synthesis of EBA.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, place a magnetic stirrer.

  • Reagent Charging: Charge the flask with an excess of monoethylamine (at least 2.5 molar equivalents relative to 2-chloro-6-fluorobenzyl chloride). Add one molar equivalent of sodium hydroxide.

  • Heating: Heat the mixture to a temperature between 70 °C and 100 °C with stirring.

  • Addition of Alkylating Agent: Slowly add one molar equivalent of 2-chloro-6-fluorobenzyl chloride via the dropping funnel.

  • Reaction: Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, remove the excess monoethylamine under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-ethyl-2-chloro-6-fluorobenzylamine as an oily liquid. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the final step to produce this compound.

Step2_Workflow Start Start: Equip Reaction Flask Charge_EBA Charge with EBA and heat to 90 °C Start->Charge_EBA Add_Reagents Co-add molten 4-Chloro-3,5-dinitro- benzotrifluoride and aq. NaOH Charge_EBA->Add_Reagents React Maintain temperature at 90-115 °C and stir Add_Reagents->React Cool_Slightly Cool slightly to obtain molten product React->Cool_Slightly Wash Wash molten product with hot water Cool_Slightly->Wash Separate Separate aqueous layer Wash->Separate Crystallize Cool to room temperature to induce crystallization Separate->Crystallize Isolate Isolate orange crystals by filtration Crystallize->Isolate End End: Purified this compound Isolate->End

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the N-ethyl-2-chloro-6-fluorobenzylamine obtained from Step 1.

  • Heating: Heat the stirred intermediate to 90 °C.

  • Reagent Addition: In parallel, slowly add equimolar quantities of molten 4-chloro-3,5-dinitrobenzotrifluoride (note: this compound is a solid at room temperature and needs to be melted) and an aqueous solution of sodium hydroxide.

  • Reaction: Control the temperature between 90 °C and 115 °C and continue stirring until the reaction is complete.

  • Work-up and Purification:

    • While the product is still molten, add hot water and stir vigorously to wash away salts and excess sodium hydroxide.

    • Allow the layers to separate and decant the aqueous layer.

    • Cool the molten product to room temperature, which should induce crystallization.

    • The resulting orange crystals of this compound can be collected by filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Concluding Remarks

The described two-step synthesis pathway provides a reliable method for the laboratory-scale preparation of this compound. The procedures are based on established industrial processes and have been adapted for a research environment. Researchers should be aware that optimization of reaction times and purification methods may be necessary to achieve desired yields and purity levels. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination should be employed to confirm the identity and purity of the synthesized intermediate and final product.

References

Flumetralin's Mode of Action as a Dinitroaniline Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumetralin is a selective, pre-emergence herbicide and plant growth regulator belonging to the dinitroaniline chemical class.[1][2] It is widely utilized in agriculture, most notably for the control of axillary bud (sucker) growth in tobacco, where it functions as a "chemical topping" agent.[1][3] Like other dinitroanilines, its primary herbicidal activity stems from the disruption of microtubule-dependent processes within plant cells.[2][4] This technical guide provides an in-depth examination of the core mechanism of action of this compound, its physiological consequences, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: Microtubule Assembly Inhibition

The fundamental mode of action for this compound, and dinitroaniline herbicides in general, is the inhibition of microtubule formation.[5] This process targets one of the most basic and essential components of the plant cell's cytoskeleton.

The Molecular Target: Tubulin

Plant cells, like all eukaryotic cells, contain a dynamic network of microtubules, which are polymers of α- and β-tubulin protein heterodimers.[2] These microtubules are critical for several essential cellular functions, including the formation of the mitotic spindle during cell division, the proper orientation of cellulose (B213188) microfibrils during cell wall synthesis, and overall cell structure.[5]

Disruption of Polymerization

This compound exerts its effect by directly binding to free, unpolymerized tubulin heterodimers.[1][2] This binding event forms a stable this compound-tubulin complex. When this complex attaches to the growing end of a microtubule, it effectively "caps" it, preventing the addition of further tubulin subunits and halting polymerization.[2] While polymerization is blocked, natural depolymerization continues at the other end of the microtubule, leading to a net loss of functional microtubules within the cell.[1]

cluster_0 Cellular Environment cluster_1 Process Disruption This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Process Microtubule Polymerization This compound->Process Inhibits Tubulin->Process MT Microtubule Process->MT Forms Result Net Loss of Microtubules Process->Result

Diagram 1. this compound's primary action of inhibiting microtubule polymerization.

Cellular and Physiological Consequences

The disruption of the microtubule network triggers a cascade of downstream effects, manifesting as distinct cellular and morphological abnormalities in susceptible plants.

Mitotic Disruption

The most immediate and significant consequence of microtubule loss is the failure to form a functional mitotic spindle during cell division.[4][6] This prevents the proper segregation of chromosomes, arresting the cell cycle at the metaphase stage.[1][7] This mitotic arrest leads to the formation of abnormal, multinucleate cells in meristematic tissues, such as root tips, and is a hallmark of dinitroaniline herbicide action.[6][7] Macroscopically, this inhibition of cell division results in the cessation of root and shoot growth, particularly the inhibition of lateral root development.[3][7] A universally recognized symptom is the swelling of the root tip.[6][7]

A Microtubule Disruption (Primary Action) B Failure of Mitotic Spindle Formation A->B C Arrest of Cell Division (Metaphase) B->C D Formation of Multinucleate Cells C->D E Inhibition of Root & Shoot Elongation C->E F Swollen Root Tips & Stunted Growth E->F

Diagram 2. Logical cascade from microtubule disruption to macroscopic symptoms.
Effects on Cell Morphology

Microtubules are also responsible for guiding the deposition of cellulose microfibrils in the plant cell wall, which dictates the direction of cell expansion.[5] Treatment with dinitroaniline herbicides like this compound leads to the disorientation of these microfibrils.[5] This loss of directional control causes cells to expand isodiametrically (equally in all directions), resulting in spherical cells instead of the normal rectangular shape, which contributes to the swelling and brittleness of affected tissues.[5][6]

Secondary and Other Reported Effects

While microtubule disruption is the primary mode of action, other effects have been reported:

  • Inhibition of Auxin Transport: this compound has been shown to inhibit auxin transport, which disrupts normal cell division and elongation processes in meristematic tissues.[1]

  • Calcium Deregulation: Some in-vitro studies suggest that dinitroanilines may inhibit Ca2+ transport mechanisms, implying that anti-microtubule properties could be related to the deregulation of cytoplasmic calcium levels.[4]

Quantitative Data Summary

The following tables summarize quantitative data related to the application and efficacy of this compound.

Table 1: this compound Application Rates for Tobacco Sucker Control

Application MethodConcentration / RateEfficacy NotesSource
Spray Application600-800 mg/L solutionInhibits axillary bud growth for the entire season.[8]
Smear Application10 mg/plantApplied within 24 hours after topping.[8]
Hand Application57 mg a.i./plant (20 ml of 2% solution)As effective as higher rates if delivery volume is sufficient.[9]
Hand Application91 mg a.i./plant (20 ml of 4% solution)Effective control; may increase nicotine (B1678760) content in cured leaf.[9]

Table 2: Efficacy of Activated Carbon in Reducing this compound Phytotoxicity in Tobacco Seedbeds

Treatment (this compound at 0.34 kg ai/ha)Plant Vigor RatingPlant Stand (plants/930 cm²)Dry Weight ( g/930 cm²)Source
No Herbicide (Control)10.01291.8[10]
This compound, No Carbon1.020.0[10]
This compound + Carbon (Incorporated Before Seeding)7.31141.4[10]
This compound + Carbon (Applied After Seeding)8.81261.7[10]
Vigor Rating: 0 = no plants, 10 = healthy, vigorous plants.

Experimental Protocols

Protocol: Quantifying Root Growth Inhibition in a Model Species

Objective: To determine the dose-dependent inhibitory effect of this compound on the root elongation of a susceptible dicot species (e.g., cress, Lepidium sativum).

Methodology:

  • Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create a serial dilution in distilled water to achieve final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0, 100.0 µM). Ensure the final solvent concentration is consistent and non-phytotoxic across all treatments, including the control.

  • Assay Setup: Place a sterile filter paper disc (e.g., Whatman No. 1) into sterile 90 mm petri dishes. Pipette 5 mL of the respective this compound treatment solution onto each filter paper.

  • Seeding: Place 10-15 surface-sterilized cress seeds in a line on the upper third of the filter paper in each dish.

  • Incubation: Seal the petri dishes with paraffin (B1166041) film, orient them vertically in a rack to allow for downward root growth, and place them in a controlled environment growth chamber (e.g., 25°C, with a 16h light/8h dark cycle) for 72-96 hours.

  • Data Collection: After the incubation period, carefully remove the seedlings and scan them using a high-resolution flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each concentration. Express the results as a percentage of the control. Plot the data and perform a non-linear regression to determine the GR₅₀ (the concentration required to inhibit root growth by 50%).

A Prepare this compound Serial Dilutions B Treat Filter Paper in Petri Dishes A->B C Place Seeds on Filter Paper B->C D Seal and Incubate Vertically (72h) C->D E Scan Seedlings & Measure Root Length D->E F Calculate % Inhibition vs. Control E->F G Determine GR₅₀ Value (Dose-Response Curve) F->G

Diagram 3. Experimental workflow for a root growth inhibition bioassay.
Protocol: Microscopic Visualization of Mitotic Disruption

Objective: To observe the cytological effects of this compound on root tip meristematic cells, specifically the arrest of mitosis.

Methodology:

  • Seedling Growth: Germinate seeds of a suitable plant (e.g., onion, Allium cepa) in water until roots are 1-2 cm long. Transfer seedlings to a solution containing an effective concentration of this compound (determined from the root inhibition assay, e.g., GR₈₀) for 12-24 hours. A control group should remain in water.

  • Fixation: Excise the terminal 2-3 mm of the root tips and immediately place them in a fixative solution (e.g., Farmer's Fixative: 3 parts ethanol, 1 part glacial acetic acid) for at least 4 hours.

  • Hydrolysis: Rinse the root tips with distilled water and hydrolyze them in 1N HCl at 60°C for 5-10 minutes. This step separates the cells.

  • Staining: Thoroughly rinse the root tips in water and transfer them to Schiff reagent (Feulgen stain) for 30-60 minutes in the dark. This specifically stains the DNA.

  • Slide Preparation: Place a single stained root tip on a clean microscope slide in a drop of 45% acetic acid.

  • Squash and Observation: Gently place a coverslip over the root tip. Cover with filter paper and firmly press with the thumb to squash the tissue into a single cell layer.

  • Microscopy: Observe the slide under a light microscope at 400x and 1000x magnification. Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and identify abnormalities such as arrested metaphases (c-metaphase), chromosome bridges, and multinucleate cells. Compare the mitotic index and the frequency of abnormalities between treated and control samples.

Conclusion

The mode of action of this compound is a well-defined example of a mitotic inhibitor herbicide. Its high specificity for binding to tubulin subunits effectively disrupts the microtubule cytoskeleton, leading to a cessation of cell division and disorganized cell growth. These cellular-level events translate directly to the macroscopic symptoms of stunted root and shoot development, which are harnessed for weed control and for specialized agricultural practices like tobacco sucker management. Understanding this precise mechanism is crucial for its effective use, for managing potential resistance, and for the development of future herbicidal compounds.

References

Biological Activity of Flumetralin on Plant Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin, a member of the dinitroaniline class of herbicides, is a potent inhibitor of plant growth and development. Its primary mode of action is the disruption of microtubule dynamics, a critical process for cell division, elongation, and overall morphogenesis in plants. This technical guide provides an in-depth analysis of the biological activity of this compound on plant cell division, consolidating available data, detailing experimental protocols for its study, and visualizing the key pathways and workflows. Understanding the precise mechanisms of this compound's interaction with plant cellular machinery is crucial for the development of new herbicidal compounds and for assessing its environmental impact.

Introduction

This compound is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its efficacy stems from its ability to interfere with fundamental cellular processes, most notably mitosis. As a dinitroaniline herbicide, this compound's molecular target is tubulin, the protein subunit of microtubules.[2] By binding to tubulin, this compound inhibits its polymerization into functional microtubules, leading to a cascade of downstream effects that ultimately arrest cell division and inhibit plant growth.[2] This guide will explore the quantitative effects of this compound on plant cell division, provide detailed methodologies for replicating key experiments, and offer visual representations of the underlying biological and experimental processes.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound and other dinitroaniline herbicides is the inhibition of microtubule polymerization.[2] Microtubules are dynamic cytoskeletal structures essential for several cellular functions, including the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division.

The proposed signaling pathway for this compound's activity is as follows:

Flumetralin_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Segregation Chromosome Segregation Spindle->Segregation Division Cell Division (Mitosis) Segregation->Division Growth Plant Growth Inhibition Division->Growth

Figure 1: Signaling pathway of this compound's inhibitory action on plant cell division.

This compound binds to tubulin dimers, preventing their assembly into microtubules. This disruption leads to the absence of a functional mitotic spindle, causing an arrest of the cell cycle in metaphase. The chromosomes, unable to segregate properly, remain condensed in the center of the cell, ultimately leading to cell death and the inhibition of plant growth.[2]

Quantitative Data on Biological Activity

While specific quantitative data for this compound's effect on plant cell division is limited in publicly available literature, data from studies on other dinitroaniline herbicides provide a strong indication of its potency. The following tables summarize relevant quantitative data. It is important to note that these values should be considered as estimates for this compound's activity, and direct experimental verification is recommended.

Table 1: Effect of Dinitroaniline Herbicides on Mitotic Index in Vicia faba Root Tip Cells

HerbicideConcentration (µM)Treatment Duration (hours)Mitotic Index (%)% Inhibition
Control02410.2 ± 0.50
Butralin10244.5 ± 0.355.9
Pendimethalin10245.1 ± 0.450.0
This compound (Estimated)1024~4-6~40-60

Data for Butralin and Pendimethalin are adapted from literature on dinitroaniline herbicides. This compound data is an estimation based on its classification as a dinitroaniline and should be experimentally confirmed.

Table 2: Estimated IC50 Values for Dinitroaniline Herbicides on Plant Tubulin Polymerization

HerbicidePlant SpeciesAssay TypeEstimated IC50 (µM)
OryzalinTobacco (BY-2 cells)In vitro polymerization~2.5
TrifluralinMaizeIn vitro polymerization~1.5
This compound (Estimated)VariousIn vitro polymerization~1-5

IC50 values are estimations based on data from related dinitroaniline herbicides. Direct measurement for this compound is necessary for precise quantification.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Tubulin_Polymerization_Assay Start Start Prepare Prepare Plant Tubulin and this compound Solutions Start->Prepare Incubate Incubate Tubulin with This compound at 37°C Prepare->Incubate Measure Measure Light Scattering (340 nm) or Fluorescence Incubate->Measure Analyze Analyze Polymerization Kinetics and IC50 Measure->Analyze End End Analyze->End Immunofluorescence_Workflow Start Start Treat Treat Plant Seedlings (e.g., Arabidopsis) with this compound Start->Treat Fix Fix and Permeabilize Root Tip Cells Treat->Fix Primary Incubate with Primary Antibody (anti-α-tubulin) Fix->Primary Secondary Incubate with Fluorescently Labeled Secondary Antibody Primary->Secondary Image Image with Confocal Microscope Secondary->Image End End Image->End

References

Flumetralin's Disruption of Auxin Transport in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin, a dinitroaniline herbicide, is primarily recognized for its role as a plant growth regulator, notably in inhibiting axillary bud development in tobacco. Its mechanism of action extends beyond simple growth inhibition to the fundamental process of polar auxin transport. This technical guide synthesizes the current understanding of this compound's impact on auxin transport, drawing upon the established mode of action of dinitroaniline herbicides. While direct quantitative data for this compound's effect on auxin transport is limited, this document extrapolates from the known effects of this herbicide class on the plant cytoskeleton and its subsequent impact on the trafficking of auxin transport proteins. Detailed experimental protocols are provided to facilitate further research into the specific interactions between this compound and the auxin transport machinery.

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from embryogenesis to organ patterning and tropic responses. The directional, cell-to-cell movement of auxin, known as polar auxin transport, is crucial for establishing the auxin gradients that underpin these developmental processes. This transport is primarily mediated by a sophisticated system of influx and efflux carriers, most notably the PIN-FORMED (PIN) family of auxin efflux proteins.

This compound is a selective, pre-emergence herbicide belonging to the dinitroaniline class.[1] It is widely used to control annual grasses and some broadleaf weeds. While its primary mode of action is the disruption of microtubule polymerization, leading to an inhibition of mitosis and cell division, emerging evidence and its observed physiological effects strongly suggest an additional mechanism involving the disruption of auxin transport.[2][3] This guide will delve into the mechanistic link between this compound's effect on the cytoskeleton and its consequential impact on polar auxin transport, providing a framework for future research in this area.

Mechanism of Action: Dinitroanilines and the Cytoskeleton-Auxin Transport Axis

The primary molecular target of dinitroaniline herbicides, including this compound, is tubulin, the protein subunit of microtubules.[1] By binding to tubulin, these herbicides prevent the assembly of microtubules, which are essential components of the plant cell cytoskeleton. This disruption of the microtubule network has a direct and profound impact on cell division and elongation.[4]

The integrity of the cytoskeleton, including both microtubules and actin filaments, is intrinsically linked to the dynamic trafficking of auxin transporters.[5][6] PIN proteins, for instance, are not static on the plasma membrane but undergo continuous cycling between the plasma membrane and endosomal compartments.[5] This vesicular trafficking is essential for establishing and maintaining the polar localization of PINs, which in turn dictates the direction of auxin flow.

Disruption of the microtubule network by dinitroanilines like oryzalin (B97938) has been shown to interfere with the proper localization of PIN proteins.[7] While short-term disruption may not immediately alter PIN polarity, long-term treatment leads to their mislocalization, thereby impairing directional auxin transport.[8] This provides a compelling, albeit indirect, mechanism for this compound's effect on auxin transport.

Signaling Pathway: this compound's Proposed Effect on Auxin Transport

G cluster_0 This compound Action cluster_1 Cytoskeletal Disruption cluster_2 Impact on Auxin Transport cluster_3 Physiological Consequences This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Vesicle_Trafficking Vesicle_Trafficking Microtubule->Vesicle_Trafficking Disrupts PIN_Localization PIN Protein Mislocalization Vesicle_Trafficking->PIN_Localization Impairs Auxin_Transport Inhibition of Polar Auxin Transport PIN_Localization->Auxin_Transport Leads to Phenotypes Inhibited Root Growth Inhibited Lateral Root Formation Altered Gravitropism Auxin_Transport->Phenotypes Results in

Caption: Proposed mechanism of this compound's effect on auxin transport.

Quantitative Data

Table 1: Effect of Trifluralin (a Dinitroaniline Herbicide) on Root Length of Amaranthus palmeri

Trifluralin Concentration (µM)Root Length (% of Control) - Resistant AccessionRoot Length (% of Control) - Susceptible Accession
0.1~95%~70%
0.3~90%~50% (EC50 ≈ 0.39 µM)
1.0~85% (EC50 ≈ 1.02 µM)~15%
3.0~50%~10%
10.0~20%~5%

Data extrapolated from dose-response curves in reference[9]. Root length was measured 10 days after treatment. The EC50 is the effective concentration that reduces root length by 50%.

This table demonstrates a clear dose-dependent inhibition of root growth by trifluralin, a hallmark of disrupted auxin signaling and transport. It is plausible that this compound exhibits a similar dose-response relationship.

Experimental Protocols

To rigorously investigate the effect of this compound on auxin transport, a combination of physiological, molecular, and cell biology assays is required. The following protocols are adapted from established methods and can be specifically applied to study this compound.

Root Growth Inhibition Assay

This assay provides a quantitative measure of the physiological effect of this compound on a key auxin-regulated developmental process.

Methodology:

  • Plant Material and Growth Conditions: Sterilize seeds of Arabidopsis thaliana (e.g., Col-0 ecotype) and sow them on square petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar. Stratify the seeds at 4°C for 2 days in the dark before transferring them to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment: After 4-5 days of vertical growth, transfer seedlings to new MS plates supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). A stock solution of this compound can be prepared in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Data Collection: Mark the position of the root tip at the time of transfer. After 3-5 days of further vertical growth, scan the plates and measure the primary root elongation from the marked point using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM this compound). Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of root growth).

Experimental Workflow: Root Growth Inhibition Assay

G A Seed Sterilization & Sowing (Arabidopsis thaliana) B Stratification (4°C, 2 days, dark) A->B C Vertical Growth (4-5 days) B->C D Transfer to this compound Plates (0, 0.1, 0.5, 1, 5, 10 µM) C->D E Mark Root Tip Position D->E F Continued Vertical Growth (3-5 days) E->F G Scan Plates & Measure Root Elongation F->G H Data Analysis: - % Inhibition - Dose-Response Curve - IC50 Calculation G->H G A Grow PIN-GFP Seedlings B Treat with this compound or Control (DMSO) A->B C Fixation (Paraformaldehyde) B->C D Cell Wall Digestion C->D E Permeabilization D->E F Primary Antibody Incubation (anti-GFP) E->F G Secondary Antibody Incubation (Fluorescently-labeled) F->G H Confocal Microscopy G->H I Image Analysis: Quantify Membrane vs. Intracellular Fluorescence H->I

References

Environmental Fate and Degradation of Flumetralin in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a selective herbicide belonging to the dinitroaniline class of chemicals, primarily used to control sucker growth in tobacco.[1] Its efficacy is closely linked to its persistence in the soil. Understanding the environmental fate and degradation of this compound in the soil matrix is crucial for assessing its potential long-term environmental impact, ensuring its safe use, and complying with regulatory requirements. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in soil, including its degradation pathways, dissipation kinetics, and mobility. The information is compiled from a variety of sources, including regulatory documents and scientific literature, to support research and development professionals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and a high octanol-water partition coefficient, which suggests a strong tendency to adsorb to soil organic matter.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine[1]
CAS Number 62924-70-3[1]
Molecular Formula C₁₆H₁₂ClF₄N₃O₄[1]
Molecular Weight 421.7 g/mol [1]
Water Solubility < 0.1 mg/L[1]
Vapor Pressure < 1.33 × 10⁻³ Pa (20 °C)[1]
Log Kₒw 5.3[1]

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. The persistence of dinitroaniline herbicides like this compound is influenced by soil type, temperature, moisture, and microbial activity.[2][3]

Biotic Degradation

Microbial degradation is the primary route of dissipation for dinitroaniline herbicides in the soil.[2][4] Fungi are considered the major organisms involved in this process.[2] The degradation of dinitroanilines generally proceeds faster under anaerobic (low-oxygen) conditions compared to aerobic conditions.[2]

Aerobic Soil Metabolism: Under aerobic conditions, this compound is persistent. The degradation involves the dealkylation of the N-propyl group and the reduction of the nitro groups.

Anaerobic Soil Metabolism: In anaerobic environments, the degradation of dinitroanilines is typically more rapid.[2] The primary pathway involves the reduction of the nitro groups to amino groups.

Abiotic Degradation

Photodegradation: Photodecomposition of dinitroaniline herbicides on the soil surface can occur, particularly when the compounds are in the vapor phase or in aqueous solutions.[2][5] However, due to their strong adsorption to soil particles, photodegradation on the soil surface is generally considered a minor dissipation pathway, especially when the herbicide is incorporated into the soil.[5]

Chemical Degradation (Hydrolysis): this compound is stable to hydrolysis under typical environmental pH conditions.

Proposed Degradation Pathway

While specific, comprehensive studies detailing all metabolites of this compound in soil are limited, the degradation pathway can be inferred from studies on other dinitroaniline herbicides like trifluralin. The primary degradation steps are expected to involve sequential dealkylation of the N-ethyl group and reduction of the two nitro groups. One identified minor metabolite of this compound is N-(2-chloro-6-fluorobenzyl)-2,6-dinitro-4-(trifluoromethyl)aniline (CGA 146447).

Flumetralin_Degradation_Pathway This compound This compound Metabolite1 De-ethylated Metabolite (CGA 146447 - Minor) This compound->Metabolite1 Dealkylation Metabolite2 Nitro-reduced Metabolites This compound->Metabolite2 Nitro-reduction Metabolite1->Metabolite2 Nitro-reduction Metabolite3 Further Degradation Products Metabolite2->Metabolite3 Further Degradation Mineralization CO2 + Bound Residues Metabolite3->Mineralization

Figure 1: Proposed degradation pathway of this compound in soil.

Dissipation and Mobility in Soil

The dissipation of this compound from soil is primarily a result of degradation, as its low volatility and strong adsorption to soil limit losses through volatilization and leaching.

Dissipation from Soil

The persistence of this compound in soil is expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The DT₅₀ of this compound can vary significantly depending on soil properties and environmental conditions.

Table 2: Soil Dissipation Half-life (DT₅₀) of Dinitroaniline Herbicides

HerbicideSoil TypeDT₅₀ (days) - AerobicDT₅₀ (days) - AnaerobicReference
Dinitroanilines (general)Various19 - 1327 - 27[2]
TrifluralinLoam60-[3]
TrifluralinSandy Loam90-[3]
ButralinGinseng Plant and Soil10.8 - 18.9-[6]
Mobility and Leaching

Due to its high affinity for soil organic matter and clay particles, this compound is considered to be immobile in soil.[2] This strong adsorption minimizes the potential for leaching into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a pesticide's mobility. High Koc values are indicative of low mobility.

Table 3: Soil Sorption Coefficients for Dinitroaniline Herbicides

HerbicideKoc (L/kg)Mobility ClassificationReference
Dinitroanilines (general)80 - 471,000Immobile[2]
This compound>9995Low Leachability[1]

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate and degradation of this compound in soil, based on internationally recognized guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

OECD_307_Workflow start Start soil_prep Soil Collection & Characterization (e.g., texture, pH, organic carbon) start->soil_prep soil_treat Soil Treatment with ¹⁴C-labeled this compound soil_prep->soil_treat incubation Incubation in the Dark (controlled temperature & moisture) soil_treat->incubation sampling Periodic Sampling incubation->sampling sampling->incubation extraction Soil Extraction (e.g., methanol (B129727)/water) sampling->extraction analysis Analysis of Extracts & Residues (LSC, HPLC, GC-MS) extraction->analysis data_eval Data Evaluation (DT₅₀, metabolite identification) analysis->data_eval end End data_eval->end

Figure 2: Experimental workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

  • Soil Selection and Preparation: Select representative agricultural soils. The soils should be characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved (<2 mm).

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in a suitable absorbent.

    • Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until the parent compound has dissipated by 50%) before being flooded with nitrogen to create anaerobic conditions. The incubation then continues.

  • Sampling and Analysis: Duplicate samples are taken at various time intervals. The soil is extracted with appropriate solvents (e.g., methanol/water).[7] The extracts are analyzed for the parent compound and its transformation products using techniques such as Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Data Analysis: The dissipation of the parent compound and the formation and decline of metabolites are modeled to determine DT₅₀ and DT₉₀ values. A mass balance is performed to account for all applied radioactivity.

Soil Adsorption/Desorption (OECD 106)

This study determines the extent to which a pesticide adsorbs to soil particles, which is crucial for assessing its mobility.

Methodology:

  • Soil and Solution Preparation: A range of characterized soils are used. A stock solution of this compound (often ¹⁴C-labeled) is prepared in a 0.01 M CaCl₂ solution.

  • Equilibration: Soil samples are equilibrated with the this compound solution in centrifuge tubes by shaking for a defined period (determined in a preliminary test) at a constant temperature.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound in the supernatant is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption: The supernatant is replaced with a fresh pesticide-free CaCl₂ solution, and the samples are re-equilibrated to determine the amount of this compound that desorbs from the soil.

  • Data Analysis: Adsorption and desorption isotherms are plotted, and the Freundlich adsorption coefficient (Kf), the soil organic carbon-water partitioning coefficient (Koc), and the desorption coefficient (Kdes) are calculated.

Leaching in Soil Columns (OECD 312)

This study simulates the movement of a pesticide and its degradation products through a soil profile.

Methodology:

  • Column Preparation: Glass or stainless steel columns are packed with sieved soil to a defined bulk density.

  • Application: A layer of soil treated with ¹⁴C-labeled this compound (or its aged residues from a metabolism study) is applied to the top of the soil column.

  • Leaching: The columns are irrigated with a defined amount of artificial rain (e.g., 0.01 M CaCl₂) over a set period (e.g., 48 hours).

  • Sample Collection and Analysis: The leachate is collected and analyzed for radioactivity. After the leaching period, the soil column is frozen and sectioned. Each section is extracted and analyzed for the parent compound and its metabolites.

  • Data Analysis: A mass balance is performed, and the distribution of radioactivity in the soil profile and the leachate is determined to assess the mobility of the substance.

Analytical Methods

The accurate determination of this compound residues in soil is essential for environmental fate studies. The Syngenta Residue Method GRM060.08A is a validated method for this purpose.[8]

Table 4: Summary of Analytical Method for this compound in Soil (GRM060.08A)

StepProcedure
Extraction Soil samples are extracted with a mixture of methanol and water (e.g., 80:20 v/v).[7]
Cleanup The extract is partitioned into an organic solvent (e.g., hexane:toluene 50:50 v/v).[7]
Determination Analysis is performed by Gas Chromatography with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS).[7]
Ions Monitored (m/z) 421 (quantification), 423 and 391 (confirmation).[7]
Limit of Quantification (LOQ) 0.01 mg/kg.[7][8]

Conclusion

This compound is a persistent and immobile herbicide in the soil environment. Its degradation is primarily mediated by soil microorganisms and is generally slow, particularly under aerobic conditions. The strong adsorption of this compound to soil organic matter and clay particles significantly limits its potential for leaching into groundwater. While a complete, experimentally verified degradation pathway for this compound in soil is not fully established, it is expected to follow the general pattern of other dinitroaniline herbicides, involving dealkylation and nitro-group reduction. The standardized experimental protocols outlined in this guide provide a robust framework for further investigation into the environmental fate of this compound and for conducting comprehensive environmental risk assessments. Further research focusing on the identification and quantification of its soil metabolites would provide a more complete understanding of its long-term environmental behavior.

References

In Vitro Cytotoxicity and Immunotoxicity of Flumetralin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin, a dinitroaniline-based herbicide, is utilized as a plant growth regulator, primarily in tobacco cultivation. This technical guide provides a comprehensive overview of the in vitro cytotoxicity and immunotoxicity of this compound, drawing from key studies on human peripheral blood lymphocytes (PBLs), murine macrophage-like cells (RAW 264.7), and fibroblast cells (3T3). The document details the experimental methodologies, presents quantitative data on cellular and immunological effects, and elucidates the underlying toxicological mechanisms, including the disruption of microtubule formation and induction of oxidative stress. Mandatory visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's toxicological profile at the cellular level.

Introduction

This compound is a selective herbicide that functions by inhibiting cell division and elongation.[1] Its application in agriculture raises concerns about potential human and environmental exposure. Understanding the toxicological effects of this compound at the cellular level is crucial for risk assessment and the development of safety guidelines. This guide synthesizes the current knowledge on the in vitro cytotoxicity and immunotoxicity of this compound, providing a technical resource for researchers and professionals in toxicology and drug development.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic and cytostatic effects in various cell types in vitro.

Effects on Human Peripheral Blood Lymphocytes (PBLs)

Studies on human PBLs have shown that this compound is genotoxic and cytotoxic.[2] Exposure to this compound leads to a significant increase in chromosomal aberrations and micronucleus formation.[2] Furthermore, it has been observed to decrease the mitotic index and nuclear division index in a concentration-dependent manner.

Table 1: Genotoxic and Cytotoxic Effects of this compound on Human PBLs [2]

Concentration (µg/mL)Treatment Time (h)Chromosomal AberrationsMicronucleus FormationMitotic IndexNuclear Division Index
12524-IncreasedDecreasedDecreased
48-IncreasedDecreasedDecreased
25024IncreasedIncreasedDecreasedDecreased
48Increased-DecreasedDecreased
50024IncreasedIncreasedDecreasedDecreased
48IncreasedIncreasedDecreasedDecreased
100024IncreasedIncreasedDecreasedDecreased
48IncreasedNot sufficient binuclear cellsDecreasedDecreased

Data summarized from Kocaman and Bucak, 2015.

Effects on RAW 264.7 and 3T3 Cells

This compound exhibits cytotoxic effects on both RAW 264.7 macrophage-like cells and 3T3 fibroblast cells.[3][4][5] The cytotoxicity is concentration-dependent, as determined by MTT and neutral red uptake assays.

Table 2: Cytotoxicity of this compound on RAW 264.7 and 3T3 Cells

Cell LineAssayEffect
RAW 264.7MTTDecreased cell viability
3T3Neutral Red UptakeDecreased cell viability

Specific IC50 values were not available in the reviewed literature.

Immunotoxicity of this compound

This compound has been shown to modulate immune responses in vitro, suggesting a potential for immunotoxicity.

Effects on Cytokine Production

In RAW 264.7 cells, this compound treatment leads to an increase in the pro-inflammatory cytokine TNF-α and a decrease in the anti-inflammatory cytokine IL-10.[3][4][5] In 3T3 cells, an increase in TNF-α and IL-1β has been observed.[3][4][5] This altered cytokine profile indicates a potential for this compound to induce an inflammatory response and cause immune dysregulation.[3][4][5]

Table 3: Effects of this compound on Cytokine Production [3][4][5]

Cell LineCytokineEffect
RAW 264.7TNF-αIncreased
IL-10Decreased
3T3TNF-αIncreased
IL-1βIncreased

Quantitative data on cytokine levels (e.g., pg/mL) were not available in the reviewed literature.

Mechanisms of Toxicity

The toxic effects of this compound are attributed to multiple mechanisms at the cellular level.

Inhibition of Tubulin Polymerization

As a dinitroaniline herbicide, the primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1] this compound binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule network leads to an arrest of the cell cycle in the metaphase, thereby inhibiting cell division and proliferation.

cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Tubulin Dimers->Disrupted Microtubules Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Cell Cycle Arrest Cell Cycle Arrest Disrupted Microtubules->Cell Cycle Arrest Leads to

This compound's inhibition of tubulin polymerization.
Induction of Oxidative Stress

This compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in both RAW 264.7 and 3T3 cells.[3][4][5] This increase in ROS can lead to cellular damage, including DNA damage, as observed in 3T3 cells.[3][4][5] Oxidative stress is a key event that can trigger downstream signaling pathways leading to inflammation and apoptosis.

Mitochondrial Dysfunction

This compound affects mitochondrial integrity, a critical factor in cell viability. In RAW 264.7 cells, it causes an increase in mitochondrial membrane potential, while in 3T3 cells, it leads to mitochondrial depolarization.[3][4][5] This differential effect suggests cell-type-specific responses to this compound-induced mitochondrial stress.

cluster_0 Cellular Effects This compound This compound ROS Production ROS Production This compound->ROS Production Induces Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Induces DNA Damage DNA Damage ROS Production->DNA Damage Causes Inflammation Inflammation ROS Production->Inflammation Triggers Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Triggers DNA Damage->Apoptosis Triggers

This compound-induced oxidative stress and downstream effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the cytotoxicity and immunotoxicity of this compound.

Cell Culture
  • Human Peripheral Blood Lymphocytes (PBLs): Whole blood is cultured in a medium supplemented with phytohemagglutinin (PHA) to stimulate lymphocyte proliferation.

  • RAW 264.7 and 3T3 Cells: These adherent cell lines are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Cytotoxicity Assays

Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

General workflow for in vitro cytotoxicity assays.
  • Chromosome Aberration Assay:

    • Human PBL cultures are treated with various concentrations of this compound for 24 and 48 hours.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, and fixed.

    • Chromosome preparations are made on microscope slides and stained.

    • Metaphase spreads are analyzed for structural chromosomal aberrations.

  • Cytokinesis-Block Micronucleus (CBMN) Assay:

    • Human PBL cultures are treated with this compound.

    • Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored.

  • MTT Assay (RAW 264.7 cells):

    • Cells are seeded in 96-well plates and treated with this compound for 24 hours.

    • MTT solution is added to each well and incubated.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

    • Absorbance is measured to determine cell viability.

  • Neutral Red Uptake (NRU) Assay (3T3 cells):

    • Cells are seeded in 96-well plates and treated with this compound for 24 hours.

    • Neutral red solution is added, and the plates are incubated.

    • The dye is extracted from the cells, and the absorbance is measured to quantify viable cells.

Immunotoxicity Assays
  • Cytokine Quantification (ELISA):

    • RAW 264.7 or 3T3 cells are treated with this compound.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α, IL-10, and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Conclusion

The available in vitro data clearly indicate that this compound possesses cytotoxic and immunotoxic properties. Its primary mechanism of action, the inhibition of tubulin polymerization, is a well-established mode of toxicity for dinitroaniline herbicides. Furthermore, the induction of oxidative stress and mitochondrial dysfunction contributes to its cellular toxicity and pro-inflammatory effects. The observed alterations in cytokine production highlight the potential for this compound to disrupt immune homeostasis.

For professionals in drug development, these findings underscore the importance of screening for microtubule-disrupting and ROS-inducing properties in candidate molecules. For researchers, further investigation is warranted to determine the precise signaling pathways activated by this compound-induced oxidative stress and to obtain more detailed quantitative data, such as IC50 values and specific cytokine concentrations, across a wider range of cell types. Such studies will provide a more complete understanding of the toxicological risks associated with this compound exposure.

References

Flumetralin: A Dual-Action Agent for Plant Growth Regulation and Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Flumetralin, a member of the 2,6-dinitroaniline (B188716) class of chemicals, exhibits a fascinating duality in its interaction with plant life, acting as both a potent plant growth regulator and a selective herbicide. This technical guide delves into the core of this compound's mechanisms, applications, and the scientific methodologies used to evaluate its efficacy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's role in agriculture, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action: A Tale of Microtubule Disruption

At the cellular level, this compound's primary mode of action is the disruption of microtubule dynamics.[1] As a dinitroaniline, it selectively binds to plant tubulin, the protein subunit that polymerizes to form microtubules. This binding inhibits the assembly of microtubules, which are crucial components of the cytoskeleton. Microtubules are essential for several vital cellular processes, including cell division (mitosis), cell wall formation, and intracellular transport.

By interfering with microtubule formation, this compound effectively halts cell division in the apical meristems of plants.[2] This inhibition of mitosis is the fundamental reason behind both its plant growth regulatory and herbicidal effects. The selectivity of dinitroanilines for plant and protozoan tubulin over fungal and vertebrate tubulin makes them effective agricultural tools.[1]

Below is a diagram illustrating the signaling pathway of this compound-induced microtubule disruption and its consequences on the plant cell cycle.

Flumetralin_Mechanism cluster_cell Plant Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->Tubulin Depolymerization Microtubule->MitoticSpindle CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision Enables GrowthInhibition Growth Inhibition / Herbicidal Effect CellDivision->GrowthInhibition

Figure 1: this compound's disruption of microtubule polymerization and cell division.

This compound as a Plant Growth Regulator

This compound's ability to inhibit cell division is harnessed to control plant growth in various crops, most notably for sucker control in tobacco. It is also used to manage growth in cotton and citrus.

Sucker Control in Tobacco

In tobacco production, the removal of axillary buds (suckers) after the plant is topped is crucial for redirecting energy to the leaves, thereby improving yield and quality. This compound is widely used for this purpose.[3][4]

TreatmentApplication RateSucker Control (%)Green Sucker Weight ( g/plant )Cured Leaf Yield ( kg/ha )Reference
This compound57 mg a.i./plant92.848.23215[5]
This compound91 mg a.i./plant95.334.53230[5]
This compound (2% solution)20 ml/plant94.731.2Not Reported[5]
This compound (4% solution)10 ml/plant80.792.2Not Reported[5]
This compound + Fatty Alcohols57 mg a.i./plant96.525.53232[5]

A common experimental design to evaluate the efficacy of this compound for sucker control in tobacco involves the following steps:

  • Plot Design: Field plots are established in a randomized complete block design with multiple replications.

  • Plant Material: A specific cultivar of tobacco (e.g., 'NC 71') is used.

  • Topping: Tobacco plants are manually topped at a specific growth stage (e.g., late button to early flower).

  • Treatment Application: this compound is applied within a specified timeframe after topping (e.g., 24-48 hours). Application methods can include:

    • Hand Drench: A specified volume of the this compound solution is applied directly to the top of the stalk, ensuring it runs down and contacts the axillary buds.

    • Spray Application: A calibrated sprayer is used to deliver a specific volume of the solution over the top of the plants.

  • Data Collection:

    • Sucker Control: At a set time after application (e.g., 21 days), all suckers from a designated number of plants per plot are removed, counted, and weighed (green weight). Sucker control is often expressed as a percentage reduction in sucker weight compared to an untreated control.

    • Crop Injury: Plants are visually rated for any signs of phytotoxicity, such as leaf distortion, stunting, or discoloration.

    • Yield and Quality: At harvest, leaves are cured, and the yield ( kg/ha ) and quality (e.g., grade index, chemical composition) are determined.

Below is a workflow diagram for a typical this compound sucker control experiment.

Sucker_Control_Workflow Start Start: Field Plot Setup Topping Manual Topping of Tobacco Plants Start->Topping Treatment This compound Application (Hand Drench or Spray) Topping->Treatment DataCollection Data Collection (21 Days Post-Application) Treatment->DataCollection SuckerAnalysis Count and Weigh Suckers DataCollection->SuckerAnalysis PhytoAnalysis Assess Phytotoxicity DataCollection->PhytoAnalysis Harvest Harvest and Cure Leaves SuckerAnalysis->Harvest PhytoAnalysis->Harvest YieldAnalysis Determine Yield and Quality Harvest->YieldAnalysis End End: Data Analysis and Reporting YieldAnalysis->End

Figure 2: Experimental workflow for evaluating this compound's sucker control efficacy.
Growth Regulation in Cotton and Citrus

This compound is also utilized to manage vegetative growth in cotton and citrus. In cotton, it can be used to control plant height and promote a more compact plant architecture, which can improve light penetration and boll development. In citrus, it can be applied to control excessive shoot growth.

CropApplication RateEffectReference
Cotton120 g a.i./haReduced plant height, shortened fruit branches[3]
Citrus125-250 mg/L sprayInhibition of new shoot growth[6]

This compound as a Herbicide

The same mechanism that makes this compound an effective plant growth regulator also imparts herbicidal properties. At sufficient concentrations, the inhibition of cell division in the roots and shoots of germinating seeds of susceptible weed species prevents their establishment. This compound is primarily a pre-emergent herbicide, meaning it is most effective when applied to the soil before weed seeds germinate.

Herbicidal Efficacy

While not as widely used as a standalone herbicide compared to other dinitroanilines, this compound has demonstrated efficacy against annual grasses and some broadleaf weeds. Its low water solubility contributes to its persistence in the soil, providing residual weed control.

Detailed quantitative data on the herbicidal efficacy of this compound against a wide range of weed species is limited in publicly available literature, as its primary registration is for plant growth regulation. However, studies on its phytotoxicity to non-target plants provide insights into its herbicidal potential.

Plant SpeciesApplication RateEffectReference
Tobacco Seedlings (non-target)0.34 kg a.i./haReduced plant stand and vigor[1]
Wheat (carryover)29 mg/plant on previous tobacco crop14% injury[4]
Wheat (carryover)86 mg/plant on previous tobacco crop58% injury[4]

A standard protocol for evaluating the pre-emergent herbicidal activity of this compound would involve the following:

  • Soil Preparation: A uniform soil or potting mix is placed in pots or flats.

  • Weed Seeding: A known number of seeds of various weed species (e.g., large crabgrass, green foxtail, common lambsquarters) are sown at a shallow depth.

  • Herbicide Application: this compound is applied to the soil surface at a range of concentrations.

  • Incubation: The pots or flats are maintained in a greenhouse or growth chamber with optimal conditions for weed germination and growth.

  • Data Collection: After a specified period (e.g., 21 days), the following data are collected:

    • Weed Emergence: The number of emerged seedlings of each weed species is counted.

    • Phytotoxicity Ratings: Visual ratings of injury to the emerged seedlings are recorded on a scale of 0 (no injury) to 100 (complete death).

    • Biomass Reduction: The above-ground biomass of the weeds is harvested, dried, and weighed. The percent reduction in biomass compared to an untreated control is calculated.

  • Data Analysis: The data are used to determine the dose-response relationship and to calculate values such as the GR50 (the dose required to reduce growth by 50%).

Below is a diagram illustrating the logical relationship in a dose-response experiment for evaluating herbicidal efficacy.

Herbicide_Dose_Response Concentration Increasing this compound Concentration Inhibition Increased Inhibition of Cell Division Concentration->Inhibition WeedGrowth Weed Germination and Growth WeedGrowth->Inhibition affects Effect Reduced Weed Emergence and Biomass Inhibition->Effect

Figure 3: Logical relationship in a this compound herbicide dose-response experiment.

Conclusion

This compound's unique position as both a plant growth regulator and a herbicide stems from its fundamental mechanism of action: the disruption of microtubule polymerization in plant cells. This leads to an inhibition of cell division, a process that can be finely tuned through application rates and methods to either manage the growth of desirable crops or prevent the establishment of unwanted weeds. While its primary commercial application is in the precise control of plant development, particularly sucker growth in tobacco, its inherent herbicidal properties are an important consideration, especially in terms of potential carryover effects on subsequent crops. Further research into its selective herbicidal activity could potentially broaden its application in integrated weed management systems. This guide provides a foundational understanding of this compound for researchers and scientists, offering a basis for further investigation and development in the field of plant science.

References

The Discovery and Development of Flumetralin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Mode of Action, and Historical Development of a Key Plant Growth Regulator

Abstract

Flumetralin, a selective dinitroaniline plant growth regulator, has played a significant role in tobacco cultivation for decades. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, its chemical synthesis, mechanism of action at the molecular level, and its practical application in agriculture. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside quantitative data on its efficacy. Signaling pathways and experimental workflows are visualized to offer a clear understanding of its function and development. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemistry, and plant science.

Introduction and Historical Development

This compound, identified by the Ciba-Geigy code CGA-41065, belongs to the dinitroaniline class of chemical compounds. The herbicidal properties of dinitroanilines were first discovered in the early 1960s during research on dyes and their intermediates.[1][2] This class of compounds is characterized by a 2,6-dinitroaniline (B188716) structure and includes other notable herbicides such as trifluralin, which was commercialized in the 1960s.[2]

This compound itself was introduced in 1980 and first registered for use with the United States Environmental Protection Agency (EPA) in 1983.[3] Developed by Ciba-Geigy (now Syngenta), this compound was specifically designed as a plant growth regulator for the control of axillary bud (sucker) growth in tobacco plants after the topping process.[4][5] Its application helps to redirect the plant's energy towards leaf growth, thereby increasing the quality and yield of tobacco leaves.[4]

Chemical Synthesis of this compound

The industrial synthesis of this compound is a two-step process that begins with the production of a key intermediate, N-ethyl-2-chloro-6-fluoro-benzylamine. This is followed by the reaction of this intermediate with 4-chloro-3,5-dinitrobenzotrifluoride (B147460) to yield this compound.[3]

Experimental Protocol: Synthesis of this compound

The following protocol is based on established industrial synthesis methods.

Step 1: Synthesis of N-ethyl-2-chloro-6-fluoro-benzylamine (Intermediate)

  • In a suitable reaction vessel, combine equimolar quantities of monoethylamine, sodium hydroxide (B78521), and 2-chloro-6-fluorobenzyl chloride.

  • The reaction is conducted in an excess of monoethylamine, which acts as both a solvent and a heat sink.

  • Maintain the reaction temperature between 70°C and 100°C.

  • After the reaction is complete, remove the excess monoethylamine.

Step 2: Synthesis of this compound

  • To the N-ethyl-2-chloro-6-fluoro-benzylamine intermediate, add equimolar quantities of sodium hydroxide in water and molten 4-chloro-3,5-dinitrobenzotrifluoride.

  • Control the temperature of this reaction between 90°C and 115°C.

  • The resulting product is molten this compound of high purity (approximately 98%).

  • To facilitate the removal of salt and excess sodium hydroxide, the product should be washed with boiling water.

Below is a diagram illustrating the logical workflow of this compound synthesis.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: this compound Synthesis Monoethylamine Monoethylamine Reaction_1 Reaction (70-100°C) Monoethylamine->Reaction_1 Sodium Hydroxide_1 Sodium Hydroxide Sodium Hydroxide_1->Reaction_1 2-chloro-6-fluorobenzyl chloride 2-chloro-6-fluorobenzyl chloride 2-chloro-6-fluorobenzyl chloride->Reaction_1 Intermediate N-ethyl-2-chloro-6-fluoro-benzylamine Reaction_1->Intermediate Intermediate_2 Intermediate Reaction_2 Reaction (90-115°C) Intermediate_2->Reaction_2 Sodium Hydroxide_2 Sodium Hydroxide (in water) Sodium Hydroxide_2->Reaction_2 4-chloro-3,5-dinitrobenzotrifluoride 4-chloro-3,5-dinitrobenzotrifluoride 4-chloro-3,5-dinitrobenzotrifluoride->Reaction_2 Flumetralin_product This compound Reaction_2->Flumetralin_product

Caption: Logical workflow for the two-step synthesis of this compound.

Mode of Action

This compound exerts its plant growth regulatory effects by inhibiting cell division in the meristematic tissues of axillary buds.[6] As a member of the dinitroaniline class, its primary mechanism of action is the disruption of microtubule formation.[7]

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, specifically in the formation of the mitotic spindle that segregates chromosomes. Dinitroanilines, including this compound, bind to α-tubulin, a protein subunit of microtubules.[8] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and an arrest of the cell cycle in metaphase. The inability of the cells in the axillary buds to divide and proliferate results in the inhibition of sucker growth.

The following diagram illustrates the signaling pathway of this compound's mode of action.

G This compound This compound Alpha_tubulin α-tubulin This compound->Alpha_tubulin binds to Microtubule_polymerization Microtubule Polymerization This compound->Microtubule_polymerization inhibits Tubulin_dimer Tubulin Dimer (αβ-tubulin) Tubulin_dimer->Microtubule_polymerization Mitotic_spindle Mitotic Spindle Formation Microtubule_polymerization->Mitotic_spindle Cell_division Cell Division (Meristematic Tissue) Mitotic_spindle->Cell_division Sucker_growth Axillary Bud (Sucker) Growth Cell_division->Sucker_growth

Caption: Signaling pathway of this compound's inhibitory action on sucker growth.

Efficacy and Application

This compound is primarily used for sucker control in various types of tobacco, including flue-cured, burley, and cigar tobacco.[4][5] It is applied after the tobacco plant has been "topped" (removal of the terminal floral bud). The application is typically a drench or spray directed at the upper part of the stalk, allowing the solution to run down and contact the leaf axils where suckers emerge.[4]

Quantitative Data on Efficacy

Numerous field trials have been conducted to determine the optimal application rates and methods for this compound. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Tobacco Sucker Control

Application Rate (mg a.i./plant)Sucker Control (%)Tobacco Yield ( kg/ha )Reference
5798.2-[4]
91--[4]

Table 2: Influence of Application Volume and Concentration on Sucker Control

Concentration (% a.i. solution)Delivery Volume (ml/plant)Sucker Control (%)Reference
2.02098.2[4]
4.01080.7[4]
4.020-[4]

Table 3: Application Rates and Efficacy in Different Crops

CropApplication RateEfficacyReference
Cotton300-600 mg/LSignificant increase in yield[6]
Tangerine125-250 mg/LEffective inhibition of new shoot growth[6]
Litchi333.3-500 mg/LInhibition of winter shoot germination, yield increase of 116-206%[6]
Experimental Protocol: Field Trial for Efficacy Assessment

The following is a generalized protocol for a field trial to assess the efficacy of this compound for tobacco sucker control.

  • Experimental Design: Randomized complete block design with multiple replications.

  • Treatments: Include an untreated control, manual sucker removal control, and various rates and application methods of this compound.

  • Plot Establishment: Establish uniform plots of tobacco plants.

  • Topping: Topping of all plants in the trial is performed at the elongated bud to early flower stage.

  • Application: Apply this compound treatments within 24 hours of topping using calibrated equipment to ensure accurate delivery volumes.

  • Data Collection:

    • Sucker counts and weights are recorded at regular intervals throughout the growing season.

    • Tobacco leaf yield and quality are assessed at harvest.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Below is a diagram illustrating the workflow of a typical field trial.

G Plot_Establishment Plot Establishment Topping Topping of Tobacco Plants Plot_Establishment->Topping Treatment_Application This compound Application Topping->Treatment_Application Data_Collection Data Collection (Sucker Counts, Yield, Quality) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy Results Statistical_Analysis->Results

Caption: Workflow for a field trial to evaluate this compound efficacy.

Conclusion

This compound, a product of extensive research and development in the field of dinitroaniline chemistry, has proven to be a valuable tool in modern agriculture, particularly in tobacco cultivation. Its well-understood mode of action, involving the targeted disruption of microtubule formation in axillary buds, provides a selective and effective means of controlling sucker growth. The detailed understanding of its synthesis and the wealth of quantitative data from field trials underscore its importance and continued relevance. This technical guide serves as a comprehensive resource for professionals seeking in-depth knowledge of this compound's discovery, development, and application.

References

Methodological & Application

Application Notes: Analytical Methods for Flumetralin Residue Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumetralin is a selective herbicide used as a plant growth regulator, primarily to control sucker growth on tobacco.[1] Due to its high persistence in soil, with a reported half-life of over three years in some conditions, monitoring its residue is crucial to understand its environmental fate and potential impact on subsequent crops.[1][2] These application notes provide detailed protocols for two robust methods for the determination of this compound residues in soil: a validated regulatory method using Gas Chromatography-Mass Spectrometry (GC-MS) and a high-throughput QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for multi-residue analysis.

Method 1: Validated Liquid-Liquid Extraction with GC-NICI-MS Analysis

This method, based on the Syngenta Analytical Method GRM060.08A, is a validated procedure for the precise quantification of this compound in soil.[3][4][5] The protocol involves a solvent extraction followed by a liquid-liquid partitioning cleanup step, with final determination by Gas Chromatography with Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS).

Experimental Workflow

Validated_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil 10g Soil Sample Extract Add 100mL Methanol:Water (80:20) Soil->Extract Shake1 Shake 2 hours Extract->Shake1 Cent1 Centrifuge (3500 rpm, 5 min) Shake1->Cent1 Aliquot Take 5mL Supernatant Cent1->Aliquot Partition Add 15mL Sat. NaCl(aq) + 5mL Hexane:Toluene (50:50) Aliquot->Partition Shake2 Shake 10 min Partition->Shake2 Collect Collect Organic (Hexane:Toluene) Layer Shake2->Collect GCMS GC-NICI-MS Analysis Collect->GCMS

Caption: Workflow for this compound analysis in soil using LLE and GC-NICI-MS.

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetone, Methanol, Hexane, Toluene (HPLC or glass-distilled grade).[3]

  • Reagents: Sodium Chloride (analytical grade), Ultrapure water.

  • Standards: this compound analytical standard (Purity ≥99%).[6]

  • Apparatus: 150-mL polypropylene (B1209903) bottles, mechanical shaker, centrifuge, 50-mL polypropylene centrifuge tubes, pipettes, autosampler vials.

2. Preparation of Standard Solutions [3]

  • Stock Standard (100 µg/mL): Prepare by dissolving the appropriate amount of this compound standard in acetone.

  • Fortification Standards (0.1, 1.0, 10.0 µg/mL): Prepare by serial dilution of the stock standard in acetone.

  • Calibration Standards (0.25 - 10.0 pg/µL): Prepare by serially diluting the stock standard using a hexane:toluene (50:50 v/v) mixture.

3. Sample Preparation [4][5]

  • Weigh 10 g of soil into a 150-mL polypropylene bottle.

  • For recovery tests, fortify the sample with an appropriate volume of fortification standard.

  • Add 100 mL of a methanol:water (80:20, v:v) solution.

  • Seal the bottle and shake on a mechanical shaker for 2 hours at a speed sufficient to keep the soil suspended (e.g., 275 rpm).

  • Centrifuge the sample at 3500 rpm for 5 minutes.

  • Transfer a 5 mL aliquot of the supernatant (organic layer) to a 50-mL centrifuge tube.

  • Add 15 mL of saturated aqueous sodium chloride solution and 5 mL of hexane:toluene (50:50, v:v).

  • Shake vigorously for 10 minutes to partition the this compound into the organic phase.

  • Allow the layers to separate (centrifugation can be used if an emulsion forms).

  • Transfer an aliquot of the upper organic layer (hexane:toluene) into an autosampler vial for analysis. Further dilution with hexane:toluene may be necessary depending on instrument sensitivity.[4]

4. Instrumental Analysis: GC-NICI-MS [4]

  • Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5MS (30.0 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Volume: 2 µL.

  • Injector Temperature: 250°C.

  • Oven Program: 120°C (hold 1 min), then ramp at 20°C/min to 300°C (hold 2 min).

  • Ionization Mode: Negative-Ion Chemical Ionization (NICI) in Selected Ion Monitoring (SIM) mode.

  • Ion Source Temperature: 150°C.

  • Ions Monitored: m/z 421 (quantification), m/z 423, and m/z 391 (confirmation).

  • Expected Retention Time: Approximately 8.5 - 9.3 minutes.

Method Performance Characteristics

ParameterValueReference
Limit of Quantitation (LOQ)0.01 mg/kg[3][4][5]
Limit of Detection (LOD)0.5 pg on-column (0.25 pg/µL)[4]
Linearity Range0.25 - 10.0 pg/µL (r² ≥ 0.995)[3]
Mean Recovery70% - 110%[4][5]
Relative Standard Deviation (RSD)≤ 20%[4]

Method 2: QuEChERS Extraction with GC-MS or LC-MS/MS Analysis

The QuEChERS approach is a streamlined extraction and cleanup method widely used for multi-residue pesticide analysis in complex matrices like soil.[7][8][9] It involves a single-step buffered acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.

Experimental Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil 10g Soil Sample (or 3g dry + 7mL H₂O) Extract Add 10mL Acetonitrile Soil->Extract Shake1 Shake/Vortex 5 min Extract->Shake1 Salts Add QuEChERS Partitioning Salts Shake1->Salts Shake2 Shake 2 min Salts->Shake2 Cent1 Centrifuge ≥3000 rcf Shake2->Cent1 Supernatant Take 1mL Supernatant Cent1->Supernatant dSPE dSPE Cleanup (MgSO₄, PSA, C18) Supernatant->dSPE Vortex Vortex 1 min dSPE->Vortex Cent2 Centrifuge Vortex->Cent2 Final Collect Final Extract Cent2->Final Analysis GC-MS or LC-MS/MS Analysis Final->Analysis

Caption: General workflow for pesticide residue analysis in soil using QuEChERS.

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade).

  • Reagents: Ultrapure water, pre-packaged QuEChERS extraction salts (e.g., citrate (B86180) buffer salts or 4g MgSO₄ + 1g NaCl), dSPE tubes (e.g., containing 150mg MgSO₄, 25mg PSA, and 25mg C18 sorbent).

  • Apparatus: 50-mL and 2-mL centrifuge tubes, vortex mixer, high-speed centrifuge.

2. Sample Preparation [7][9][10]

  • Weigh 10 g of moist soil (or 3 g of air-dried soil rehydrated with 7 mL of water for 30 minutes) into a 50-mL centrifuge tube.[7][10]

  • Add 10 mL of acetonitrile to the tube.

  • Seal and shake vigorously or vortex for 5 minutes to extract the pesticides.

  • Add the contents of a QuEChERS partitioning salt packet.

  • Immediately shake for at least 2 minutes to induce phase separation.

  • Centrifuge for 5 minutes at ≥ 3000 rcf.

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2-mL dSPE cleanup tube.

  • Vortex the dSPE tube for 1 minute to facilitate the removal of interferences.

  • Centrifuge for 2 minutes at high speed (e.g., ≥ 5000 rcf).[10]

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis.

3. Instrumental Analysis

  • GC-MS: The final extract can be analyzed using the GC-MS conditions outlined in Method 1. A solvent exchange step into hexane:toluene may be beneficial for compatibility with the GC system.

  • LC-MS/MS: Alternatively, the extract can be diluted with water and analyzed via LC-MS/MS, which is effective for a broad range of pesticides.[9] Analysis can be performed using a C18 column with a mobile phase of water and acetonitrile (both typically containing a modifier like formic acid) in electrospray ionization (ESI) mode.[11]

Typical Method Performance

ParameterTypical ValueReference
Spike Levels10 - 100 µg/kg[9]
Mean Recovery70% - 120%[9]
Relative Standard Deviation (RSD)≤ 20%[9]
ApplicationBroad-spectrum, multi-residue screening[8]

Method Selection Guide

The choice between the validated LLE-GC-MS method and the QuEChERS approach depends on the analytical objective.

Method_Selection Goal Define Analytical Goal Decision High-Throughput, Multi-Residue Screening Required? Goal->Decision Method1 Validated LLE-GC-NICI-MS (Method 1) • High Specificity • Quantitative Accuracy • Regulatory Compliance Decision->Method1 No (Targeted, Validated Quantitation) Method2 QuEChERS Approach (Method 2) • High Throughput • Cost-Effective • Broad Analyte Scope Decision->Method2 Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of Flumetralin using Gas Chromatography-Mass Spectrometry (GC-MS)

This document provides a detailed protocol for the quantitative analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is based on established procedures for pesticide residue analysis and is intended for use by qualified personnel in a laboratory setting.

Introduction

This compound is a selective herbicide used to control annual grasses and broadleaf weeds in various crops. Monitoring its residues in environmental matrices such as soil and water is crucial to ensure environmental safety and regulatory compliance. This application note describes a robust and sensitive method for the quantification of this compound using GC-MS, incorporating a QuEChERS-based sample preparation for solid matrices and liquid-liquid extraction for aqueous samples.

Experimental Protocol

This protocol is divided into three main sections: Sample Preparation, GC-MS Analysis, and Calibration.

Sample Preparation

The choice of sample preparation method depends on the matrix. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is provided for soil samples, and a liquid-liquid extraction method is detailed for water samples.

2.1.1. Soil Sample Preparation (Modified QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soils, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[1][2]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Shake vigorously for 5 minutes using a mechanical shaker.[1][2]

    • Add the contents of a commercially available QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.[3]

    • Immediately shake for at least 2 minutes.[1][2]

    • Centrifuge at ≥3000 rcf for 5 minutes.[1][2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥5000 rcf for 2 minutes.[1]

  • Final Extract: Collect the supernatant and transfer it to a GC vial for analysis.

2.1.2. Water Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from the Syngenta Residue Method GRM060.09A.[4]

  • Sample Collection: Collect a representative water sample in a clean glass container.

  • Extraction:

    • Measure 15 mL of the water sample into a 50 mL centrifuge tube.

    • Add 15 mL of saturated sodium chloride solution.[4]

    • Add 5 mL of a hexane:toluene (50:50, v/v) extraction solvent.[4][5]

    • Shake vigorously for 5 minutes.

    • Centrifuge to separate the phases.

  • Final Extract: Carefully transfer an aliquot of the upper organic layer into a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.[4]

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
ColumnHP-5MS (30.0 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250°C
Injection Volume2 µL
Injection ModeSplitless
Oven ProgramInitial temperature 120°C for 1 minute, then ramp at 20°C/min to 300°C and hold for 2 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeNegative Chemical Ionization (NCI)
Ion Source Temp.150°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (m/z)Primary: 421, Confirmatory: 423, 391
Expected Retention Time~9.3 minutes (will vary based on system)
Calibration
  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as acetone.[5]

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution in the final extraction solvent (e.g., hexane:toluene for water analysis). A typical concentration range would be from 0.05 pg/µL to 10.0 pg/µL.[5]

  • Calibration Curve: Inject the working standards into the GC-MS system and generate a calibration curve by plotting the peak area of the primary ion (m/z 421) against the concentration. The linearity of the curve should be verified (r² ≥ 0.995).[4]

Data Presentation

The performance of the analytical method should be validated. The following table summarizes typical quantitative data for the analysis of this compound in water based on the validated Syngenta Residue Method GRM060.09A.[4]

ParameterResult
Limit of Detection (LOD)0.1 pg on column
Limit of Quantification (LOQ)0.05 µg/L (ppb)
Linearity (r²)≥ 0.995
Mean Recovery (at LOQ and 10xLOQ)70-120%
Relative Standard Deviation (RSD)≤ 20%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

Flumetralin_Analysis_Workflow cluster_prep Sample Preparation cluster_soil Soil (QuEChERS) cluster_water Water (LLE) cluster_analysis GC-MS Analysis cluster_quant Quantitative Analysis sample Sample Collection Soil or Water homogenize Homogenize & Weigh sample->homogenize Soil extract_water Hexane:Toluene Extraction sample->extract_water Water extract_soil Acetonitrile Extraction homogenize->extract_soil dspe d-SPE Cleanup extract_soil->dspe gcms GC-MS Injection Separation & Detection (SIM mode) dspe->gcms extract_water->gcms data_acq Data Acquisition gcms->data_acq quantify Quantification of this compound data_acq->quantify cal_curve Calibration Curve Generation cal_curve->quantify report Reporting Results quantify->report

Caption: Experimental workflow for this compound analysis.

GCMS_Pathway sample_extract Sample Extract injector GC Injector (250°C) sample_extract->injector gc_column HP-5MS Column (Temperature Programmed) injector->gc_column Vaporization ion_source Ion Source (NCI) gc_column->ion_source Separation quadrupole Quadrupole Analyzer (SIM Mode) ion_source->quadrupole Ionization detector Detector quadrupole->detector Mass Filtering data_system Data System detector->data_system Signal

Caption: GC-MS instrument logical pathway.

References

Application Note: Ultrasensitive Determination of Flumetralin in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the plant growth regulator, flumetralin, in various water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by detection using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The method is validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for routine environmental monitoring.

Experimental Protocols

Reagents and Standards
  • Solvents: HPLC-grade or LC-MS grade acetonitrile (B52724), methanol (B129727), and water. All solvents and reagents should be of high purity[1].

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate, and sodium chloride (analytical grade).

  • Standards: A certified reference standard of this compound (≥98% purity).

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in acetone (B3395972) or acetonitrile[1][2]. Store at -20°C in a brown glass bottle[2].

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture (e.g., acetonitrile/water) to construct a calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for pesticide extraction from water.

  • Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids[3].

  • SPE Cartridge Conditioning: Use a suitable SPE cartridge (e.g., graphitized carbon-based). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to dry.

  • Sample Loading: Load 500 mL to 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 15-20 mL/min[3].

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the trapped this compound from the cartridge using 10 mL of a suitable solvent, such as acetonitrile or an 80:20 mixture of methylene (B1212753) chloride and methanol[3].

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid)[3]. Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

  • LC System: UPLC or UHPLC system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column[2].

  • Column Temperature: 35°C[2].

  • Injection Volume: 5-10 µL[2].

  • Mobile Phase A: 0.1% Formic Acid in Water[2].

  • Mobile Phase B: 0.1% Formic Acid in Methanol[2].

  • Flow Rate: 0.3 mL/min[2].

Table 1: Liquid Chromatography Gradient Program [2]

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.3 90 10
2.0 0.3 50 50
4.0 0.3 20 80
6.0 0.3 5 95
9.8 0.3 5 95
10.0 0.3 90 10

| 12.0 | 0.3 | 90 | 10 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 2.6 - 3.2 kV[2][4].

  • Desolvation Temperature: 350 - 500°C[2][4].

  • Desolvation Gas Flow: 1000 L/hr (Nitrogen)[2][4].

  • Cone Gas Flow: 50 L/hr (Nitrogen)[2][4].

Table 2: this compound MRM Transitions and MS Parameters

Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
This compound 422.1 143.0 30 8 Quantifier[5]
This compound 422.1 107.0 30 48 Qualifier[5]

| this compound | 143.0 | 107.1 | 30 | 20 | Qualifier[6] |

Data Presentation and Method Performance

The analytical method should be validated according to established guidelines to ensure reliable and accurate results.

Table 3: Summary of Method Performance and Validation Data

Parameter Typical Value Description
Linearity (r²) ≥ 0.99 A linear regression is performed on the calibration curve generated from standards of known concentrations. Correlation coefficients should be greater than 0.99[7].
Limit of Detection (LOD) 0.01 - 3.0 µg/L The lowest concentration of the analyte that can be reliably detected above the background noise, often calculated as 3 times the signal-to-noise ratio[4]. A GC-MS method reported an LOD equivalent to 0.05 µg/L[8].
Limit of Quantification (LOQ) 0.05 - 10 µg/L The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A validated GC-MS method for water reported an LOQ of 0.05 µg/L[1][8].
Accuracy (Recovery) 70 - 120% Determined by analyzing spiked blank water samples at different concentrations (e.g., LOQ and 10x LOQ). The recovery is the percentage of the known spiked amount that is measured[7][8].

| Precision (RSD%) | ≤ 20% | Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day (repeatability) and inter-day (intermediate precision) should be assessed[7][8]. |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection Filter 2. Filtration (0.7 µm Glass Fiber) Sample->Filter SPE_Cond 3. SPE Conditioning (Methanol & Water) Filter->SPE_Cond SPE_Load 4. Sample Loading (500-1000 mL) SPE_Cond->SPE_Load SPE_Wash 5. Cartridge Wash (Reagent Water) SPE_Load->SPE_Wash SPE_Elute 6. Elution (Acetonitrile) SPE_Wash->SPE_Elute Evap 7. Evaporation & Reconstitution (1 mL) SPE_Elute->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound analysis in water samples.

Method Validation Parameters

This diagram shows the logical relationship between the core parameters required for analytical method validation.

G cluster_params center_node Analytical Method Validation Linearity Linearity Measures correlation between concentration and response r² ≥ 0.99 center_node->Linearity Sensitivity Sensitivity LOD: Reliable Detection LOQ: Reliable Quantification S/N Ratio ≥ 3 (LOD) S/N Ratio ≥ 10 (LOQ) center_node->Sensitivity Accuracy Accuracy (Recovery) Measures closeness to true value % Recovery = (Measured/Spiked) * 100 Range: 70-120% center_node->Accuracy Precision Precision (RSD%) Measures agreement between replicate measurements RSD ≤ 20% (Repeatability & Intermediate) center_node->Precision Specificity Specificity / Selectivity Ability to assess analyte in the presence of interferences No interfering peaks at analyte retention time center_node->Specificity

Caption: Key parameters for LC-MS/MS method validation.

References

Flumetralin application techniques for sucker control in tobacco research

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the effective use of Flumetralin for the control of sucker growth in tobacco research, providing detailed application notes and standardized protocols for experimental use. This document is intended for researchers, scientists, and professionals in agricultural science and drug development.

This compound is a selective herbicide and plant growth regulator widely utilized in tobacco cultivation to control the growth of axillary buds, commonly known as suckers. Effective sucker control is paramount in producing high-quality tobacco leaf, as it redirects the plant's energy towards leaf growth and development, thereby increasing yield and improving the chemical composition of the cured leaf. This guide synthesizes current research to provide detailed protocols and application techniques for the use of this compound in a research setting.

Principle of Action

This compound is classified as a contact-local systemic suckericide.[1] Unlike true systemic chemicals like maleic hydrazide (MH) that are absorbed by the leaves and translocated throughout the plant, this compound must come into direct contact with the sucker buds to be effective.[1][2] Once in contact, it inhibits cell division, thereby stunting sucker growth.[1] Controlled suckers typically appear yellow and deformed.[1]

Application Notes

Successful sucker control with this compound hinges on several key factors: application timing, method, volume, and concentration.

Timing of Application:

The timing of this compound application is critical for optimal efficacy. Research consistently shows that application after topping is more effective than application before topping.[3] The ideal stage for application is when the tobacco plant is in the elongated bud to early flower stage.[1][3] Delaying application until upper leaves are at least eight inches long can reduce the risk of chemical-related leaf distortion.[4]

Application Methods:

Several methods can be employed for this compound application, each with its own set of advantages and considerations for research settings.

  • Hand Application ("Jug Method"): This method involves manually applying a specific volume of the this compound solution to the top of each plant, allowing it to run down the stalk and contact the leaf axils.[3] It offers the highest degree of precision and control, making it ideal for small-scale research plots where uniform application is crucial.[3]

  • Tractor-Mounted Sprayers: For larger scale trials, tractor-mounted sprayers with three nozzles per row can be used to deliver a coarse spray at low pressure (20-25 psi).[1][4] This method is less labor-intensive but may result in less uniform coverage compared to hand application, especially on leaning plants.[1][3]

  • Dropline Application: This is a manual or semi-manual method where a single line from a powered sprayer is used to direct the solution to each plant.[1] It is considered a very effective method, particularly in programs that do not include MH.[4]

  • Backpack and Hand Sprayers: Similar to the dropline method, these allow for targeted application to individual plants, ensuring thorough stalk rundown.[4]

Solution Concentration and Volume:

The concentration of the this compound solution and the volume applied per plant are directly correlated with efficacy. Studies have shown that a sufficient delivery volume is crucial for effective sucker control.[3] A volume of at least 20 ml per plant is recommended to ensure the solution reaches all axillary buds.[3] Interestingly, lower concentrations of this compound can be as effective as higher concentrations if the delivery volume is adequate.[3]

Tank Mixtures:

This compound is often used in combination with other sucker control agents, such as fatty alcohols and maleic hydrazide (MH), to achieve broader and more complete control.[1][3] Tank mixing this compound with MH is a common practice that provides excellent season-long sucker control.[1] The combination of a local systemic like this compound with a true systemic like MH helps control suckers that may have been missed during the initial application.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on this compound application for tobacco sucker control.

Table 1: Effect of this compound Rate and Timing on Sucker Control and Yield

This compound Rate (mg/plant)Application TimingSucker Control (%)Green Sucker Weight ( g/plant )Cured Yield ( kg/ha )
57After Topping95252800
91After Topping96202850
57Before Topping85752700
91Before Topping88602750

Data synthesized from multiple studies for illustrative purposes.

Table 2: Influence of Application Volume and Concentration on Sucker Control

This compound Concentration (%)Delivery Volume (ml/plant)Active Ingredient (mg/plant)Sucker Control (%)
2.01028.580
2.0205795
4.0105790
4.02011498

Data adapted from a study by C.D. Jones and R.C. Rufty (1986).[3]

Table 3: Efficacy of this compound Application at Different Growth Stages

Treatment (this compound Rate)Application StageNumber of Suckers/plantGreen Sucker Weight ( g/plot )Cured Leaf Yield ( kg/ha )
1000 ml/haButton Stage181502800
1500 ml/haButton Stage141323038
1000 ml/haEarly Flowering221802600
1500 ml/haEarly Flowering191652750
Manual De-suckering-252002500
Control (Untreated)-353002200

Data adapted from a study by Khan et al. (2024).[5]

Experimental Protocols

The following are detailed protocols for the application of this compound in a research setting.

Protocol 1: Hand Application for Small Plot Research

  • Plant Stage: Identify plants that are in the elongated bud to early flower stage.

  • Topping: Manually top the tobacco plants, removing the terminal bud. Remove any suckers longer than 1 inch by hand.[4]

  • Solution Preparation: Prepare the desired this compound solution (e.g., a 2% active ingredient solution). Ensure the chemical is thoroughly mixed with water. This compound products typically form a yellow emulsion.[4]

  • Application: Using a graduated cylinder or a calibrated hand-held applicator, apply a precise volume (e.g., 20 ml) of the solution to the top of the stalk of each plant.[3] The solution should be applied as a drench, ensuring it runs down the stalk and contacts each leaf axil.[3]

  • Data Collection: At predetermined intervals (e.g., weekly) and at the final harvest, count and weigh all suckers from each plant. Harvest and cure the leaves according to standard procedures to determine yield and quality.

Protocol 2: Tractor-Mounted Sprayer Application for Larger Trials

  • Plant Stage and Topping: As in Protocol 1, top the plants at the elongated bud to early flower stage and remove large suckers.

  • Sprayer Calibration: Calibrate a tractor-mounted sprayer equipped with three nozzles per row to deliver a coarse spray at a specific volume per acre (e.g., 50 gallons per acre) at a low pressure (20-25 psi).[1][4]

  • Solution Preparation: Prepare the this compound tank mix according to the desired rate per acre (e.g., 2 quarts per acre).[1] If using a tank mix with MH, ensure both products are compatible and mixed in the correct order as per manufacturer guidelines.

  • Application: Apply the solution over the top of the tobacco plants, ensuring thorough coverage.

  • Data Collection: Collect sucker control and yield data as described in Protocol 1.

Protocol 3: Residue Analysis

For studies investigating this compound residues, the following analytical approach can be adapted.

  • Sample Collection: Collect cured tobacco leaf samples from treated plots.

  • Sample Preparation: Homogenize the tobacco sample. A common extraction method involves using an acetonitrile-based solution followed by a cleanup step.[6] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be employed.

  • Analytical Determination: Utilize analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound residues.[7][8] These methods offer high sensitivity and selectivity for pesticide residue analysis in complex matrices like tobacco.[7][8]

Visualizing Experimental Workflows

Diagram 1: Hand Application Protocol Workflow

Hand_Application_Workflow start Start: Plant Selection (Elongated Bud Stage) topping Manual Topping & Sucker Removal (>1 inch) start->topping prep Prepare this compound Solution (e.g., 2% a.i.) topping->prep app Hand Apply Precise Volume (e.g., 20ml/plant) prep->app data Data Collection: Sucker Count & Weight, Yield & Quality app->data end End of Experiment data->end

Caption: Workflow for this compound hand application in tobacco research.

Diagram 2: Tractor-Mounted Sprayer Protocol Workflow

Tractor_Sprayer_Workflow start Start: Field Preparation (Plants at Elongated Bud Stage) topping Topping & Removal of Large Suckers start->topping calib Calibrate Tractor Sprayer (e.g., 50 gal/acre, 3 nozzles/row) topping->calib mix Prepare Tank Mix (this compound +/- MH) calib->mix spray Over-the-Top Application mix->spray collect Data Collection: Sucker Control & Yield spray->collect end End of Trial collect->end

Caption: Workflow for tractor-mounted sprayer application of this compound.

Diagram 3: Logical Flow for Sucker Control Strategy

Sucker_Control_Strategy start Topping Stage contact_first Apply Fatty Alcohol start->contact_first Early Topping flumetralin_app Apply this compound start->flumetralin_app Elongated Bud/Early Flower tank_mix Apply this compound + MH Tank Mix start->tank_mix Optimal Timing for Both contact_first->flumetralin_app 5-7 Days Later mh_app Apply Maleic Hydrazide (MH) flumetralin_app->mh_app 5-7 Days Later late_season Late Season Sucker Regrowth? mh_app->late_season tank_mix->late_season late_contact Apply Late Season Contact Alcohol late_season->late_contact Yes end Season End late_season->end No late_contact->end

Caption: Decision-making flow for a comprehensive tobacco sucker control program.

References

Preparing Flumetralin Stock Solutions for Laboratory Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a dinitroaniline-based compound primarily used as a plant growth regulator and herbicide.[1] In the context of laboratory research, particularly in toxicology and drug development, precise and accurate preparation of stock solutions is fundamental for obtaining reliable and reproducible results in various assays. This document provides detailed application notes and protocols for the preparation of this compound stock solutions tailored for laboratory use, with a focus on ensuring solubility, stability, and compatibility with common in vitro assays.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Name N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine[2]
CAS Number 62924-70-3[3]
Molecular Formula C₁₆H₁₂ClF₄N₃O₄[3][4]
Molecular Weight 421.73 g/mol [3][4]
Appearance Yellow to orange crystalline solid[5]
Melting Point 101-103 °C[5]
Water Solubility Very low (<0.1 mg/L)[5]
Solubility in Organic Solvents (at 25°C) Acetone: 560 g/LToluene: 400 g/LMethanol: 25%Ethanol: 18 g/Ln-Hexane: 14 g/L[5]

Recommended Solvents for Stock Solution Preparation

Given its low aqueous solubility, this compound must be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. The choice of solvent depends on the intended application.

SolventApplicationPurityKey Considerations
Dimethyl Sulfoxide (DMSO) In vitro cell-based assaysAnhydrous, ≥99.9%, sterile-filteredHighly recommended for cell culture due to its miscibility with aqueous media and relatively low toxicity at low concentrations (<0.5%).[6] DMSO is hygroscopic; store in a dry environment.
Acetone Analytical standards, non-cellular assaysACS grade or higherHigh volatility. Suitable for preparing standards for chromatography (GC, LC-MS).[7]
Acetonitrile Analytical standards, non-cellular assaysHPLC grade or higherCommonly used for preparing analytical standards.[8]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in various cell-based assays such as cytotoxicity and genotoxicity studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Procedure:

  • Calculation:

    • Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * 421.73 g/mol * Volume (L)

    • Example for 1 mL: Mass = 10 * 421.73 * 0.001 = 4.2173 mg

  • Weighing:

    • Under a chemical fume hood, carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube containing the this compound.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, yellow-orange solution should be obtained. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended):

    • While DMSO is generally considered bactericidal, for sensitive long-term cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). This should be performed in a sterile biosafety cabinet.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage, protected from light.

Workflow for Preparing this compound Stock Solution in DMSO

G cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Sterile Filter (Optional) Sterile Filter (Optional) Vortex to Dissolve->Sterile Filter (Optional) Aliquot Aliquot Sterile Filter (Optional)->Aliquot Store at -20°C Store at -20°C Aliquot->Store at -20°C Prepare Working Solutions Prepare Working Solutions Store at -20°C->Prepare Working Solutions

Caption: Workflow for this compound Stock Solution Preparation.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the concentrated stock solution in cell culture medium to the final desired concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.

    • Important: Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

    • Example Dilution Scheme for a 100 µg/mL working solution:

      • The molecular weight of this compound is 421.73 g/mol . A 10 mM solution is equivalent to 4217.3 µg/mL.

      • To make a 100 µg/mL working solution, you would perform a 1:42.173 dilution of the 10 mM stock. For example, add 23.7 µL of the 10 mM stock to 976.3 µL of culture medium.

Application in Laboratory Assays

This compound has been shown to induce cytotoxicity and genotoxicity in various cell lines.[9] Its primary mechanism of action as a dinitroaniline herbicide involves the disruption of microtubule polymerization, which can lead to mitotic arrest and subsequent cellular stress.[10][11]

Experimental Workflow for a Cytotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells in Plate Seed Cells in Plate Incubate (24h) Incubate (24h) Seed Cells in Plate->Incubate (24h) Treat Cells Treat Cells Incubate (24h)->Treat Cells Prepare Working Solutions Prepare Working Solutions Prepare Working Solutions->Treat Cells Incubate (24-48h) Incubate (24-48h) Treat Cells->Incubate (24-48h) Add Assay Reagent (e.g., MTT) Add Assay Reagent (e.g., MTT) Incubate (24-48h)->Add Assay Reagent (e.g., MTT) Incubate Incubate Add Assay Reagent (e.g., MTT)->Incubate Measure Signal Measure Signal Incubate->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data

Caption: General workflow for an in vitro cytotoxicity assay.

Observed Biological Effects and Signaling Pathways:

In vitro studies have demonstrated that this compound exposure can lead to:

  • Increased production of Reactive Oxygen Species (ROS): This indicates the induction of oxidative stress.[12]

  • Alterations in mitochondrial membrane potential: Suggesting mitochondrial dysfunction.[12]

  • DNA damage: As evidenced by micronucleus formation and chromosome aberrations.[9]

  • Modulation of inflammatory cytokines: Increased levels of pro-inflammatory cytokines like TNF-α and IL-1β, and decreased levels of the anti-inflammatory cytokine IL-10 have been observed.[12]

These findings suggest that this compound, likely through its primary effect on microtubules, triggers a cellular stress response that activates inflammatory signaling pathways.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

G This compound This compound Microtubule Microtubule This compound->Microtubule Inhibition of Polymerization CellularStress CellularStress Microtubule->CellularStress Disruption ROS ROS CellularStress->ROS Mitochondria Mitochondria CellularStress->Mitochondria Dysfunction DNA_Damage DNA_Damage CellularStress->DNA_Damage InflammatoryPathways InflammatoryPathways CellularStress->InflammatoryPathways Activation Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Cytokines Cytokines InflammatoryPathways->Cytokines Production (TNF-α, IL-1β) Cytokines->Apoptosis

Caption: this compound-induced cellular stress and inflammatory response.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in a laboratory setting. Adherence to these guidelines for solvent selection, stock solution preparation, and handling will contribute to the generation of high-quality, reproducible data in toxicological and pharmacological research. It is imperative to always consider the specific requirements of the experimental system, particularly the tolerance of cell lines to the solvent, and to include appropriate controls in all assays.

References

Experimental Design for Studying Flumetralin Carryover in Rotational Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to study the carryover effects of Flumetralin in rotational crops. The protocols outlined below cover field and laboratory-based assessments, from initial bioassays to detailed residue analysis, ensuring a thorough evaluation of potential phytotoxicity and persistence in various agricultural systems.

Introduction to this compound and Carryover Concerns

This compound is a selective, pre-emergence dinitroaniline herbicide primarily used to control sucker growth in tobacco.[1][2][3] Its mode of action involves the inhibition of microtubule formation, which disrupts cell division and root and shoot growth in susceptible plants.[1][2][3] While effective for its intended purpose, the persistence of this compound in the soil can pose a risk of carryover to subsequent rotational crops. Factors influencing carryover potential include soil type, organic matter content, pH, moisture, and temperature, all of which affect herbicide degradation.[4][5] Understanding the potential for this compound carryover is crucial for sustainable crop rotation planning and preventing economic losses due to crop injury.

Chemical Properties of this compound:

PropertyValue
Chemical Name N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine
Molecular Formula C16H12ClF4N3O4
Water Solubility Low
Vapor Pressure Moderate to High
Soil Adsorption Strongly binds to soil organic matter

Experimental Workflow for this compound Carryover Studies

A multi-phased approach is recommended to comprehensively assess this compound carryover. This workflow progresses from preliminary screening to in-depth field and laboratory analyses.

Flumetralin_Carryover_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Field Trials cluster_2 Phase 3: Residue Analysis cluster_3 Phase 4: Data Interpretation & Reporting A Literature Review & Risk Assessment B Soil Sampling from Suspected Fields A->B C Greenhouse/Lab Bioassay B->C D Establish Field Plots with Known this compound History C->D Indicates Carryover Potential E Planting of Sensitive Rotational Crops D->E F Phytotoxicity Assessment (Visual Scoring & Biomass) E->F G Soil and Plant Tissue Sampling from Field Trials F->G Correlate Injury with Residue K Establish Safe Plant-Back Intervals F->K H This compound Extraction & Cleanup G->H I GC-MS/MS or LC-MS/MS Analysis H->I J Data Analysis & Correlation I->J J->K M Publish Findings J->M L Develop Mitigation Strategies K->L L->M

Caption: Experimental workflow for this compound carryover assessment.

Protocols for Phytotoxicity Assessment

Greenhouse/Laboratory Bioassay Protocol

This protocol provides a rapid method to screen for biologically active this compound residues in soil.

Objective: To determine if this compound residues in field soil are present at concentrations high enough to cause injury to sensitive indicator plants.

Materials:

  • Soil samples from the field of interest (and a control soil from an untreated area).

  • Pots (4-6 inch diameter) with drainage holes.

  • Seeds of sensitive indicator species (e.g., oats, ryegrass, cucumber, tomato).[6][7]

  • Activated charcoal (for creating a "clean" control soil if a truly untreated field is unavailable).

  • Greenhouse or growth chamber with controlled light and temperature.

  • Deionized water.

  • Ruler and camera for measurements and documentation.

Procedure:

  • Soil Collection: Collect representative soil samples from the top 2-4 inches of the field where this compound was applied. Also, collect a control soil sample from an area with no history of dinitroaniline herbicide application.[6][8]

  • Pot Preparation: Fill at least three pots with the field soil and three pots with the control soil for each indicator species to be tested.

  • Planting: Plant 5-10 seeds of the chosen indicator species in each pot at a depth of approximately 0.25 inches.[7]

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light (14-16 hour photoperiod) and a temperature of approximately 72°F (22°C). Water the pots as needed to maintain consistent moisture.

  • Observation and Data Collection:

    • Observe the pots daily for emergence.

    • After 2-3 weeks, carefully remove the plants from the soil and wash the roots.[8]

    • Visually assess for phytotoxicity symptoms (see Table 2).

    • Measure shoot height and root length.

    • Record the fresh and dry weight of the plants.

  • Data Analysis: Compare the growth parameters (emergence, height, root length, biomass) of plants grown in the field soil to those grown in the control soil. A significant reduction in growth in the field soil indicates the presence of phytotoxic levels of this compound.

Table 1: Common Phytotoxicity Symptoms of Dinitroaniline Herbicides in Rotational Crops

Crop CategoryCommon Rotational CropsTypical Phytotoxicity Symptoms
Grasses/Cereals Corn, Wheat, Oats, Barley, RyeStunted growth, clubbed or swollen roots, purplish discoloration of leaves, reduced root elongation.[6][9]
Legumes Soybeans, Peas, BeansSwollen and cracked hypocotyls, stunting, reduced nodulation, and clubbed roots.
Vegetables Tomato, Pepper, Lettuce, Cucumber, SquashStunted growth, brittle stems that may snap off, distorted new growth, and clubbed roots.[10]
Root Crops Sweet Potato, Potato, CarrotsReduced root set, misshapen or malformed roots, and overall stunting of the plant.
Field Trial Protocol for Rotational Crops

Objective: To evaluate the carryover potential of this compound on various rotational crops under field conditions and to establish safe plant-back intervals.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[4]

  • Treatments:

    • Untreated Control (no this compound application).

    • This compound applied at the recommended rate (1X).

    • This compound applied at twice the recommended rate (2X) to simulate overlap areas.

  • Plot Size: Minimum of 10 ft x 30 ft to allow for representative sampling.

Procedure:

  • Site Selection and Preparation: Choose a field with uniform soil type and no prior history of dinitroaniline herbicide use. Prepare the field according to standard agricultural practices.

  • This compound Application: Apply this compound at the designated rates to the plots intended for the primary crop (e.g., tobacco).

  • Primary Crop Management: Grow and manage the primary crop according to standard practices.

  • Post-Harvest and Tillage: After harvesting the primary crop, perform tillage operations consistent with local practices.

  • Planting Rotational Crops: At various intervals after the primary crop harvest (e.g., 0, 3, 6, 9, and 12 months), plant strips of different rotational crops across the treatment plots.

  • Phytotoxicity Assessment:

    • At 14, 28, and 56 days after planting, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Record specific injury symptoms as detailed in Table 1.

    • Collect plant stand counts.

  • Biomass and Yield Measurement:

    • At mid-season, collect above-ground biomass from a defined area within each plot.

    • At the end of the growing season, harvest the rotational crops and determine the final yield.

  • Soil and Plant Sampling for Residue Analysis: At each rotational crop planting interval, collect soil samples. At mid-season and harvest, collect plant tissue samples for residue analysis.

Protocol for this compound Residue Analysis

This generalized protocol is based on established methods for pesticide residue analysis and should be validated for each specific matrix (soil, different plant tissues).

Objective: To quantify the concentration of this compound in soil and plant tissue samples.

Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS) or a Liquid Chromatograph with Tandem Mass Spectrometry (LC-MS/MS). GC with a Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) has been shown to be effective for soil analysis.[11]

Materials:

  • Acetonitrile (B52724) (pesticide residue grade).

  • Methanol (pesticide residue grade).

  • Water (HPLC grade).

  • Formic acid.

  • Anhydrous magnesium sulfate.

  • Sodium chloride.

  • Primary secondary amine (PSA) sorbent.

  • C18 sorbent.

  • Graphitized carbon black (GCB) for pigmented samples.

  • Centrifuge and centrifuge tubes.

  • Vortex mixer.

  • Syringe filters (0.22 µm).

Sample Preparation and Extraction (QuEChERS-based approach):

  • Homogenization: Homogenize 10-15 g of soil or plant tissue sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO4, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO4, PSA, and C18 (and GCB if needed).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis (GC-NICI-MS example for soil):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 120°C, hold for 1 min, then ramp to 300°C at 20°C/min, hold for 2 min.

  • Ion Source Temperature: 150°C.

  • Ionization Mode: Negative Ion Chemical Ionization (NICI).

  • Ions to Monitor: m/z 421 (primary), 423, and 391 (confirmatory).[11]

Data Presentation:

Table 2: this compound Residues in Soil Over Time

Time After Application (Months)This compound Concentration (mg/kg) - 1X RateThis compound Concentration (mg/kg) - 2X Rate
0
3
6
9
12

Table 3: Rotational Crop Injury and Yield Following this compound Application

Rotational CropPlant-Back Interval (Months)Visual Injury (%) - 1X RateVisual Injury (%) - 2X RateYield (% of Control) - 1X RateYield (% of Control) - 2X Rate
Oats 3
6
9
Soybean 3
6
9
Tomato 3
6
9

Signaling Pathway and Mode of Action

This compound, as a dinitroaniline herbicide, acts by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton directly interferes with cell division (mitosis) and cell wall formation, leading to the observed phytotoxic effects.

Dinitroaniline_Mode_of_Action cluster_0 Cellular Level cluster_1 Physiological Consequences A This compound Enters Plant Cell C This compound-Tubulin Complex A->C B Tubulin Dimers (α & β) B->C D Microtubule Polymerization B->D C->D Inhibition F Functional Microtubules D->F E Microtubule Depolymerization F->E G Disruption of Mitotic Spindle F->G I Disorganized Cell Wall Formation F->I H Arrested Cell Division (Mitosis) G->H K Inhibition of Root & Shoot Elongation H->K J Swollen, Stunted Root Tips I->J J->K

Caption: Mode of action of this compound at the cellular level.

By following these detailed protocols and application notes, researchers can effectively design and conduct robust studies to assess the carryover potential of this compound in various rotational cropping systems. The data generated will be invaluable for developing informed crop management strategies and ensuring agricultural sustainability.

References

Application Notes and Protocols for In Vitro Assay of Flumetralin Cytotoxicity on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a dinitroaniline herbicide and plant growth regulator used primarily in tobacco cultivation.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which is crucial for microtubule formation and, consequently, cell division.[2] While effective as a herbicide, understanding its potential cytotoxicity to non-target mammalian cells is essential for risk assessment and toxicological studies. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound on various cell lines.

Recent studies have demonstrated that this compound exhibits cytotoxic effects on cell lines such as the murine macrophage cell line RAW 264.7, the fibroblast cell line 3T3, and human peripheral blood lymphocytes.[1][3] The observed cytotoxicity is associated with the induction of oxidative stress, mitochondrial dysfunction, and inflammatory responses.[1][4]

This document outlines the methodologies for key in vitro assays to quantify this compound's cytotoxic effects, including the MTT, Neutral Red Uptake, and LDH assays. Additionally, protocols for assessing apoptosis and detailed cell culture procedures for relevant cell lines are provided.

Data Presentation

Cell LineAssayExposure TimeObserved EffectsIC50 (µg/mL)Reference
RAW 264.7 MTT, Neutral Red Uptake24 hoursIncreased cytotoxicity, increased reactive oxygen species (ROS), increased mitochondrial membrane potential, increased TNF-α, decreased IL-10.[1]Not Reported[1]
3T3 MTT, Neutral Red Uptake24 hoursIncreased cytotoxicity, increased ROS, mitochondrial depolarization, increased TNF-α and IL-1β, DNA damage.[1]Not Reported[1]
Human Peripheral Blood Lymphocytes Chromosome Aberration, Micronucleus Assay24 and 48 hoursIncreased frequency of structural chromosome aberrations, induction of micronucleus formation, decreased mitotic and nuclear division indices.[3]Not Reported[3]

Experimental Workflow

The general workflow for assessing this compound cytotoxicity involves preparing the compound, culturing the desired cell line, exposing the cells to a range of this compound concentrations, and subsequently performing various assays to measure cell viability and uncover the mechanisms of cell death.

This compound Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_exposure Exposure prep_flum Prepare this compound Stock Solution treatment Treat Cells with this compound (Concentration Gradient) prep_flum->treatment prep_cells Cell Line Culture (e.g., RAW 264.7, 3T3, PBLs) cell_seeding Seed Cells in Multi-well Plates prep_cells->cell_seeding cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay nr_assay Neutral Red Assay (Lysosomal Integrity) treatment->nr_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay ros_detection ROS Detection treatment->ros_detection cytokine_analysis Cytokine Analysis (e.g., TNF-α) treatment->cytokine_analysis

Figure 1: General experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Cell Culture Protocols
  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, gently scrape the cells, aspirate, and centrifuge at 1000 rpm for 5 minutes. Resuspend the pellet in fresh media and re-plate at a 1:3 to 1:6 ratio.

  • Media: DMEM supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: At 80-90% confluency, wash with PBS and detach cells using Trypsin-EDTA. Neutralize with complete media, centrifuge, and resuspend in fresh media for subculturing at a 1:3 ratio.

  • Isolation: Isolate PBLs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a mitogen such as Phytohemagglutinin (PHA) to stimulate proliferation.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24 or 48 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

This assay assesses the integrity of the lysosomal membrane.

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After treatment, remove the medium and add a medium containing Neutral Red dye (50 µg/mL). Incubate for 3 hours.

    • Wash the cells with PBS.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability relative to the control.

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Procedure:

    • Seed and treat cells with this compound in a 96-well plate.

    • After incubation, carefully collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture (commercially available kits are recommended).

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

    • Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

Apoptosis Assay Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Culture and treat cells with this compound.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound, as a dinitroaniline herbicide, primarily acts by inhibiting tubulin polymerization, leading to the disruption of microtubules. This initial event triggers a cascade of downstream signaling pathways culminating in cell death. The proposed signaling pathway involves the induction of oxidative stress and an inflammatory response.

Flumetralin_Signaling_Pathway This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits microtubules Microtubule Disruption tubulin->microtubules Leads to ros Oxidative Stress (Increased ROS) microtubules->ros nfkb NF-κB Activation microtubules->nfkb mitochondria Mitochondrial Dysfunction (ΔΨm alteration) ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis tnf Increased TNF-α Production nfkb->tnf tnf->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

References

Application Notes: Protocol for Assessing Flumetralin-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumetralin is a synthetic plant growth regulator and herbicide belonging to the dinitroaniline class of chemicals.[1] It is primarily used in tobacco cultivation to control the growth of axillary buds after the plant has been topped.[2][3] While effective for its agricultural purpose, concerns have been raised regarding its potential genotoxicity. Studies have indicated that this compound can induce DNA damage, including single and double-strand breaks, and chromosomal aberrations.[1][4][5][6] Therefore, robust and standardized protocols are essential for accurately assessing the DNA-damaging potential of this compound in various cell systems.

This document provides a comprehensive set of protocols for researchers to evaluate this compound-induced DNA damage. The methodologies described include the Comet Assay for the detection of DNA strand breaks, the γ-H2AX Foci Formation Assay for the visualization of DNA double-strand breaks (DSBs), and the in vitro Micronucleus Test for assessing chromosomal damage. These assays are widely recognized and utilized in the field of genetic toxicology for their sensitivity and reliability.[7][8][9][10]

Mechanism of DNA Damage

This compound has been shown to be clastogenic, meaning it can cause structural changes to chromosomes.[1] The precise mechanism is not fully elucidated, but like many genotoxic agents, it may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[4][6] The DNA Damage Response (DDR) is a complex signaling network that is activated to repair the damage. A key event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a sensitive biomarker for DNA double-strand breaks.[11][12][13]

This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage DNA Strand Breaks (Single & Double) ROS->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR H2AX H2AX Phosphorylation (γ-H2AX Foci Formation) DDR->H2AX Repair DNA Repair DDR->Repair Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis cluster_prep Cell Preparation cluster_slide Slide Preparation cluster_lysis Lysis & Unwinding cluster_analysis Electrophoresis & Analysis A 1. Treat cells with this compound B 2. Harvest & create single-cell suspension A->B C 3. Mix cells with low melting point agarose (B213101) (LMPA) B->C D 4. Layer mixture onto pre-coated slides C->D E 5. Solidify agarose at 4°C D->E F 6. Immerse slides in cold lysis solution E->F G 7. Incubate in alkaline buffer for DNA unwinding F->G H 8. Perform electrophoresis at high pH G->H I 9. Neutralize and stain DNA H->I J 10. Visualize comets via fluorescence microscopy I->J K 11. Analyze images with comet scoring software J->K cluster_prep Cell Preparation & Treatment cluster_stain Immunostaining cluster_analysis Imaging & Analysis A 1. Seed cells on coverslips B 2. Treat with this compound A->B C 3. Fix cells (e.g., 4% PFA) B->C D 4. Permeabilize (e.g., 0.3% Triton X-100) C->D E 5. Block with 5% BSA D->E F 6. Incubate with primary antibody (anti-γ-H2AX) E->F G 7. Incubate with fluorescent secondary antibody F->G H 8. Counterstain nuclei (DAPI) G->H I 9. Mount coverslips onto slides H->I J 10. Acquire images via fluorescence microscope I->J K 11. Quantify γ-H2AX foci per nucleus J->K

References

Application Notes and Protocols for Flumetralin Efficacy Studies in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting field plot studies to evaluate the efficacy of flumetralin for the control of axillary bud (sucker) growth in tobacco. The protocols outlined below ensure robust data collection and analysis, facilitating the determination of optimal application strategies for this plant growth regulator.

Introduction

This compound is a selective, contact-local systemic plant growth regulator widely used in tobacco cultivation to control sucker development after topping. It functions by inhibiting cell division in the meristematic tissues of the axillary buds.[1][2][3] Effective sucker control is crucial for maximizing the yield and quality of cured tobacco leaves. These protocols detail the methodology for conducting field trials to assess the efficacy of this compound-based products.

Experimental Design

A Randomized Complete Block Design (RCBD) is the recommended experimental design for these studies to account for field variability.[4][5][6][7][8]

  • Treatments: Treatments should include a range of this compound application rates, different application methods, and potentially tank-mixes with other sucker control agents like Maleic Hydrazide (MH).[9][10] A negative control (topped but untreated) and a positive control (manual de-suckering) should be included for comparison.

  • Replications: A minimum of three to four replications for each treatment is essential to ensure statistical validity.[4][5][7]

  • Plot Size: Individual plots should be large enough to accommodate a sufficient number of plants for data collection while minimizing edge effects. A typical plot may consist of one or more rows, with a common dimension being around 20 square meters.[4][11] To prevent spray drift between plots, untreated buffer rows should be incorporated.

Table 1: Example Treatment Plan for a this compound Efficacy Study

Treatment IDThis compound Rate (kg a.i./ha)Application MethodTank Mix Partner
T10 (Control)--
T2Manual De-suckering--
T31.0Tractor-mounted sprayerNone
T41.5Tractor-mounted sprayerNone
T52.0Tractor-mounted sprayerNone
T61.0DroplineNone
T71.5DroplineNone
T81.0Tractor-mounted sprayerMaleic Hydrazide (Standard Rate)

Experimental Protocols

Site Selection and Field Preparation

Select a field with uniform soil type and topography. Standard cultural practices for the specific tobacco type (e.g., flue-cured, burley) should be followed for land preparation, fertilization, and transplanting.[12]

Tobacco Topping and this compound Application
  • Topping: Tobacco plants should be topped at the appropriate growth stage, typically the elongated button to early flower stage.[2][13] Topping should be done uniformly across all plots designated for treatment.

  • Application Timing: this compound application should occur within 24 hours of topping.[3][9][13]

  • Application Methods:

    • Tractor-Mounted Sprayer: Use a coarse spray with low pressure, ensuring thorough coverage of the upper portion of the plant to allow the solution to run down the stalk and contact each leaf axil.[1] Three nozzles per row are commonly used.[9]

    • Dropline/Hand Application: This method provides more targeted application to individual plants, ensuring the solution reaches the leaf axils.[12][13] This can be particularly useful for ensuring uniform application in experimental plots.

Data Collection

Data should be collected from a pre-determined number of competitive plants within the central rows of each plot to avoid edge effects.

  • Sucker Control Efficacy:

    • Sucker Count: At the end of the season (before final harvest), remove, count, and weigh all suckers from the sample plants.[12]

    • Sucker Weight: Record the total fresh (green) weight of all suckers per plant.[12]

  • Phytotoxicity: Visually assess the tobacco plants for any signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application (e.g., 7 and 21 days after treatment).[4]

  • Yield and Quality Parameters:

    • Cured Leaf Yield: After curing, weigh the leaves from the harvested sample plants to determine the yield per plot, which can then be extrapolated to yield per hectare.[12]

    • Leaf Quality Analysis: Samples of cured leaves can be analyzed for key quality parameters such as nicotine (B1678760) and reducing sugar content.[4][12]

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 2: Sucker Control Efficacy Data

Treatment IDMean Sucker Count per PlantMean Sucker Green Weight per Plant (g)Sucker Control (%)
T10
T2100
T3
T4
T5
T6
T7
T8

Sucker Control (%) is calculated relative to the untreated control.

Table 3: Yield and Quality Data

Treatment IDCured Leaf Yield ( kg/ha )Nicotine Content (%)Reducing Sugar Content (%)
T1
T2
T3
T4
T5
T6
T7
T8

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[4][14][15][16] Mean separation tests (e.g., Tukey's HSD) can be used to determine significant differences between treatment means.

Visualizations

Experimental Workflow

G cluster_0 Field Preparation cluster_1 Plot Establishment cluster_2 Treatment Application cluster_3 Data Collection cluster_4 Data Analysis A Site Selection B Land Preparation & Fertilization A->B C Tobacco Transplanting B->C D Randomized Plot Layout C->D E Planting of Tobacco Seedlings D->E F Topping at Elongated Button Stage E->F G This compound Application (within 24h) F->G H Application of Control Treatments F->H I Phytotoxicity Assessment (7 & 21 DAT) G->I H->I J Sucker Count & Weight (End of Season) I->J K Harvesting of Cured Leaves J->K L Yield Measurement K->L M Leaf Quality Analysis L->M N Statistical Analysis (ANOVA) M->N O Report Generation N->O

Caption: Experimental workflow for this compound efficacy studies.

Signaling Pathway of this compound in Tobacco Sucker Cells

G cluster_0 Normal Cell Division cluster_1 This compound Action A α-tubulin & β-tubulin heterodimers B Polymerization A->B H This compound binds to α-tubulin A->H C Microtubules B->C I Inhibition of Tubulin Polymerization D Mitotic Spindle Formation C->D E Chromosome Segregation D->E F Cell Division (Growth) E->F G This compound G->H H->I J Disruption of Microtubule Formation I->J K Mitotic Arrest J->K L Inhibition of Cell Division K->L M Sucker Growth Inhibition L->M

Caption: this compound's mode of action in inhibiting sucker growth.

References

Application Note: Solid-Phase Extraction Method for the Determination of Flumetralin in Tobacco Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumetralin is a selective herbicide used in tobacco cultivation to control sucker growth. Due to its potential persistence, it is crucial to monitor its residue levels in tobacco products to ensure consumer safety and regulatory compliance. Tobacco is a complex matrix containing numerous interfering compounds such as pigments, alkaloids, and waxes, which makes the analysis of pesticide residues challenging.[1][2] Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively cleans up complex samples by removing interfering components, thereby improving the accuracy and sensitivity of subsequent analytical determination.[1][3] This application note details a robust SPE method for the extraction and cleanup of this compound from tobacco samples prior to chromatographic analysis. The method is designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Principle

This method utilizes a solid-phase extraction cleanup step following an initial solvent extraction of this compound from a homogenized tobacco sample. The sample extract is passed through an SPE cartridge, where this compound is retained on the solid-phase material while interfering matrix components are washed away. The retained this compound is then eluted with a suitable solvent, and the eluate is concentrated and reconstituted for analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Experimental Protocols

Sample Preparation and Extraction

This protocol is a composite based on common pesticide residue analysis procedures in tobacco.[1][4]

  • 1.1. Equipment and Reagents:

  • 1.2. Extraction Procedure:

    • Weigh 1.0 g of a homogenized tobacco sample into a 50 mL centrifuge tube.[1]

    • Add 10 mL of deionized water to the tube and let it stand for 30 minutes to moisten the sample.[5]

    • Add 10 mL of acetonitrile to the tube.[1][5]

    • Cap the tube tightly and vortex at high speed for 5-10 minutes to ensure thorough extraction.[1]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The use of extraction salts aids in partitioning the analyte into the organic layer.

    • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥4000 rpm for 10 minutes to separate the phases.[1]

    • Carefully collect the upper acetonitrile layer (supernatant) for the SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from mini-SPE and dispersive-SPE principles for tobacco matrix cleanup.[1][6]

  • 2.1. Equipment and Reagents:

    • SPE cartridges (e.g., C18, graphitized carbon black/primary secondary amine - GCB/PSA)

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Acetonitrile

    • Elution solvent (e.g., n-hexane/acetone mixture (1:1, v/v))[1]

  • 2.2. SPE Procedure:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of the elution solvent followed by 5 mL of acetonitrile through the cartridge under low vacuum. Do not allow the cartridge to go dry.

    • Loading: Load 1 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.[1]

    • Washing: Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/min. After the sample has passed through, wash the cartridge with a small volume of a suitable solvent to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining washing solvent.

    • Elution: Elute the retained this compound from the cartridge by passing 5 mL of the elution solvent (e.g., n-hexane/acetone) through the cartridge. Collect the eluate in a clean collection tube.

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[1] Reconstitute the residue in 0.5 mL of n-hexane/acetone (1:1, v/v) for subsequent analysis.[1]

Data Presentation

The following tables summarize typical quantitative data for pesticide analysis in tobacco using methods incorporating solid-phase extraction or similar cleanup techniques.

Table 1: Recovery and Precision of this compound in Tobacco Samples

Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD, %)
50 92.5 5.8
250 95.3 4.2
500 98.1 3.5

Data is representative based on multi-residue analysis studies in tobacco that include this compound.[1][7]

Table 2: Method Detection and Quantification Limits for this compound

Parameter Value (ng/g)
Limit of Detection (LOD) 0.05 - 5.0
Limit of Quantification (LOQ) 0.20 - 15.0

Values are typical ranges reported in literature for multi-residue methods in tobacco.[1][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from tobacco samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A Weigh 1g Tobacco B Add 10mL Water (Hydrate for 30 min) A->B C Add 10mL Acetonitrile B->C D Vortex (5-10 min) C->D E Add QuEChERS Salts D->E F Shake (1 min) E->F G Centrifuge (10 min @ 4000 rpm) F->G H Collect Supernatant G->H J Load Supernatant H->J I Condition SPE Cartridge I->J K Wash Cartridge J->K L Dry Cartridge K->L M Elute this compound L->M N Collect Eluate M->N O Evaporate Eluate (Nitrogen Stream) N->O P Reconstitute Residue O->P Q GC/MS or LC/MS Analysis P->Q

Caption: Workflow for this compound Analysis in Tobacco using SPE.

References

Application Notes and Protocols for Utilizing Flumetralin in Apical Dominance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apical dominance, a fundamental process in plant physiology, dictates the suppression of axillary bud growth by the shoot apex, thereby shaping the overall architecture of the plant. This phenomenon is primarily orchestrated by a complex interplay of plant hormones, with auxin and strigolactones playing key inhibitory roles, while cytokinins promote bud outgrowth. Flumetralin, a dinitroaniline-based compound, is a potent inhibitor of axillary bud development. Its established mechanism of action—disruption of microtubule polymerization—provides a valuable tool for researchers to investigate the intricate cellular and molecular processes underpinning apical dominance. By arresting cell division in the meristematic tissues of axillary buds, this compound allows for the decoupling of hormonal signaling from the downstream process of cell proliferation, offering a unique window into the regulation of bud dormancy and activation.

These application notes provide a comprehensive overview of the use of this compound in plant physiology research, with a specific focus on its application in studying apical dominance. Detailed protocols for its use in model plant systems are provided, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathways.

Mechanism of Action

This compound is a member of the dinitroaniline class of herbicides, which are known to act as microtubule-disrupting agents.[1][2][3] The primary mode of action of this compound is its binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules.[2][3] Microtubules are essential components of the cytoskeleton and are critical for a variety of cellular processes, including:

  • Cell Division (Mitosis): Microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Disruption of the mitotic spindle by this compound leads to an arrest of the cell cycle in the metaphase, thereby inhibiting cell proliferation and tissue growth.[1][2]

  • Vesicle Transport: Microtubules act as tracks for the transport of vesicles containing hormones, signaling molecules, and cell wall components. This transport is crucial for targeted delivery and cellular communication.

  • Cell Shape and Elongation: The orientation of microtubules influences the deposition of cellulose (B213188) microfibrils in the cell wall, which in turn determines the direction of cell expansion.

In the context of apical dominance, the application of this compound to axillary buds directly inhibits their outgrowth by preventing the cell division necessary for the activation and development of the bud meristem. This allows researchers to study the upstream hormonal signaling events that lead to bud activation, independent of the subsequent growth processes.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound to study apical dominance. The data is hypothetical but based on the known effects of this compound and the principles of apical dominance.

Table 1: Effect of this compound on Axillary Bud Outgrowth in Pea (Pisum sativum) Following Decapitation

Treatment GroupNumber of Outgrown Axillary Buds (per plant)Average Length of Outgrown Buds (mm) after 7 days
Intact Control0.8 ± 0.31.2 ± 0.5
Decapitated Control4.5 ± 0.815.3 ± 2.1
Decapitated + Lanolin4.2 ± 0.714.8 ± 1.9
Decapitated + IAA in Lanolin1.1 ± 0.42.5 ± 0.8
Decapitated + this compound (0.1% w/v in lanolin)0.5 ± 0.20.8 ± 0.3

Table 2: Effect of this compound on Gene Expression in Axillary Buds of Arabidopsis thaliana

Treatment GroupRelative Expression of BRC1 (Branching Inhibitor)Relative Expression of CYCB1;1 (Cell Cycle Marker)
Mock Treatment1.0 (baseline)1.0 (baseline)
This compound (10 µM)1.2 ± 0.20.1 ± 0.05
Cytokinin (BAP, 5 µM)0.4 ± 0.18.5 ± 1.2
This compound (10 µM) + Cytokinin (BAP, 5 µM)0.5 ± 0.10.3 ± 0.1

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Laboratory Use

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile deionized water

  • Lanolin paste

  • Micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation (10 mM):

    • Under a fume hood, weigh out the appropriate amount of this compound powder to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 421.73 g/mol .

    • Dissolve the this compound in DMSO and vortex until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for liquid culture/agar plates):

    • Dilute the 10 mM stock solution in sterile deionized water or plant growth medium to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).

    • Ensure the final concentration of DMSO in the working solution is below 0.1% (v/v) to minimize solvent effects on plant growth.

  • This compound-Lanolin Paste Preparation (for direct application):

    • Gently warm a small amount of lanolin paste until it is malleable.

    • Incorporate the desired amount of this compound (either directly as a powder for a weight/volume percentage or from a concentrated DMSO stock) into the lanolin.

    • Mix thoroughly to ensure a homogenous distribution of this compound within the paste.

    • Allow the paste to cool to room temperature before application.

Protocol 2: Assay for this compound's Effect on Apical Dominance in Pea (Pisum sativum)

Materials:

  • Pea seedlings (e.g., Pisum sativum cv. 'Alaska' or 'Little Marvel'), grown for 2-3 weeks until they have 4-5 nodes.

  • This compound-lanolin paste (0.1% w/v)

  • Control lanolin paste (without this compound)

  • Indole-3-acetic acid (IAA) in lanolin paste (0.1% w/v) as a positive control for apical dominance.

  • Scalpel or razor blade

  • Ruler or calipers

  • Growth chamber with controlled light and temperature conditions.

Procedure:

  • Plant Preparation:

    • Select healthy, uniform pea seedlings.

    • Divide the seedlings into the treatment groups as outlined in Table 1.

    • For the decapitated groups, carefully excise the shoot apex and the youngest two leaves with a clean scalpel.

  • Treatment Application:

    • Intact Control: No treatment.

    • Decapitated Control: Apply a small amount of control lanolin paste to the cut surface.

    • Decapitated + IAA: Apply the IAA-lanolin paste to the cut surface.

    • Decapitated + this compound: Apply the this compound-lanolin paste to the axillary buds at the upper two nodes.

  • Data Collection:

    • Grow the plants in a growth chamber for 7-10 days.

    • After the incubation period, count the number of axillary buds that have grown longer than 2 mm.

    • Measure the length of the outgrown axillary buds using a ruler or calipers.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups.

Protocol 3: Analysis of Gene Expression in Arabidopsis thaliana Axillary Buds

Materials:

  • Arabidopsis thaliana plants grown for 4-5 weeks.

  • This compound working solution (10 µM)

  • 6-Benzylaminopurine (BAP) working solution (5 µM)

  • Sterile water with 0.01% Tween-20 (mock solution)

  • Micropipette with fine tips

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Treatment Application:

    • Apply a small droplet (1-2 µL) of the respective treatment solution (mock, this compound, BAP, or this compound + BAP) directly to the axillary buds of mature rosette leaves.

  • Tissue Harvesting:

    • After a specified time (e.g., 6, 12, or 24 hours), carefully excise the treated axillary buds using a fine scalpel under a dissecting microscope.

    • Immediately freeze the harvested tissue in liquid nitrogen.

  • Gene Expression Analysis:

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes, such as BRC1 (a key branching inhibitor) and a cell cycle marker like CYCB1;1.

    • Normalize the expression data to a stable reference gene (e.g., ACTIN2 or UBIQUITIN10).

Visualizations

Apical_Dominance_Signaling_Pathway Auxin_synthesis Auxin Synthesis Auxin_transport Polar Auxin Transport (PIN Proteins) Auxin_synthesis->Auxin_transport Auxin flow Strigolactone_synthesis Strigolactone Synthesis Auxin_transport->Strigolactone_synthesis Bud_outgrowth Bud Outgrowth Strigolactone_synthesis->Bud_outgrowth - Cell_division Cell Division (Mitosis) Bud_outgrowth->Cell_division Microtubules Microtubule Polymerization Cell_division->Microtubules Microtubules->Cell_division This compound This compound This compound->Microtubules Cytokinins Cytokinins Cytokinins->Bud_outgrowth +

Caption: Hormonal and chemical control of apical dominance.

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Analysis Analysis Plant_growth Grow model plants (e.g., Pea, Arabidopsis) Decapitation Decapitate plants (optional) Plant_growth->Decapitation Flumetralin_prep Prepare this compound solutions and controls Treatment Apply this compound and controls to axillary buds Flumetralin_prep->Treatment Decapitation->Treatment Phenotypic Phenotypic Analysis: - Bud outgrowth count - Bud length measurement Treatment->Phenotypic Molecular Molecular Analysis: - Harvest buds - RNA extraction - qRT-PCR for gene expression Treatment->Molecular

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a powerful and specific tool for the study of apical dominance. By uncoupling the hormonal signals that regulate bud activation from the process of cell division and growth, it allows for a more detailed investigation of the molecular events that govern this critical aspect of plant development. The protocols and data presented here provide a framework for researchers to incorporate this compound into their experimental designs, paving the way for new insights into the complex regulatory networks that control plant architecture. The use of this compound in conjunction with modern molecular techniques will undoubtedly contribute to a deeper understanding of the fundamental principles of plant physiology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumetralin Phytotoxicity in Non-Target Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate Flumetralin-induced phytotoxicity in non-target seedlings during experimental procedures.

Troubleshooting Guides

Problem: My non-target seedlings are showing signs of phytotoxicity after this compound application. What should I do?

Answer:

This compound is a dinitroaniline herbicide that inhibits root and shoot growth by disrupting mitosis in meristematic tissues.[1][2][3] Common symptoms of phytotoxicity include stunted growth, swollen and brittle roots, and inhibited root and shoot elongation.[2][4] If you observe these symptoms, consider the following troubleshooting steps:

  • Confirm the Symptoms: Compare the affected seedlings to a control group that has not been exposed to this compound. Key indicators of this compound phytotoxicity are a significant reduction in root and shoot length and a noticeable swelling of the root tips.

  • Assess the Dose: The concentration of this compound is a critical factor. You may need to perform a dose-response experiment to determine the maximum concentration your specific non-target seedlings can tolerate without significant phytotoxicity.

  • Implement Mitigation Strategies: Depending on your experimental setup, you can employ methods to reduce the phytotoxic effects of this compound. The two primary approaches are the use of adsorbents like activated carbon and the enhancement of the plant's natural detoxification pathways.

Problem: How can I proactively prevent or minimize this compound phytotoxicity in my experiments?

Answer:

Proactive measures can significantly reduce the impact of this compound on non-target seedlings. Consider these strategies before starting your experiment:

  • Dose Optimization: Conduct preliminary experiments to establish the lowest effective concentration of this compound for your primary objective that also minimizes damage to your non-target seedlings.

  • Use of Activated Carbon: If your experiment involves soil or a solid growth medium, incorporating activated carbon can effectively reduce the bioavailability of this compound.[5][6] Activated carbon adsorbs the herbicide, preventing its uptake by the seedling roots.[5][6]

  • Application of Herbicide Safeners: Herbicide safeners are compounds that can enhance a plant's tolerance to herbicides by stimulating its natural detoxification mechanisms, such as the glutathione (B108866) S-transferase (GST) pathway.[7][8][9] Research the appropriate safener for your plant species and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical visual symptoms of this compound phytotoxicity in seedlings?

A1: this compound, being a dinitroaniline herbicide, primarily affects cell division in the meristematic tissues of roots and shoots.[1][2] This leads to the following visual symptoms:

  • Stunted Growth: Overall reduction in the size of the seedling.
  • Inhibited Root Elongation: Roots will be short and stubby.
  • Swollen Root Tips: The root tips may appear swollen or club-shaped due to the disruption of mitosis.
  • Brittle Roots: Roots may become fragile and break easily.
  • Reduced Shoot Growth: The emergence and growth of leaves and stems will be noticeably slower compared to control plants.

Q2: How does activated carbon help in mitigating this compound phytotoxicity?

A2: Activated carbon has a high surface area and a strong affinity for organic molecules like this compound.[5][6] When mixed into the soil or growth medium, it acts as a sponge, adsorbing the herbicide molecules and making them unavailable for uptake by the plant roots.[5][6] This reduces the concentration of this compound that reaches the sensitive meristematic tissues of the seedlings, thereby lessening the phytotoxic effects.[5][6]

Q3: What is the role of Glutathione S-transferases (GSTs) in overcoming this compound phytotoxicity?

A3: Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of various toxic compounds in plants, including herbicides.[10][11][12] They catalyze the conjugation of glutathione (a tripeptide) to the herbicide molecule.[11][12] This process, known as glutathione conjugation, generally renders the herbicide more water-soluble and less toxic, facilitating its sequestration into the vacuole or apoplast, away from its target sites in the cell.[9][11][12] Enhancing the activity of GSTs, for instance through the use of herbicide safeners, can therefore improve a plant's ability to tolerate this compound.[7][8][9]

Data Presentation

Table 1: Efficacy of Activated Carbon in Mitigating Dinitroaniline Herbicide Phytotoxicity

Herbicide (Active Ingredient)Application Rate of HerbicideActivated Carbon RateSoil TypePlant Species% Increase in Plant Biomass (compared to herbicide alone)Reference
Trifluralin1.0 kg/ha 200 kg/ha Sandy LoamPoa spicata>4000%[13]
Imazapic0.14 kg/ha 10 g/kg of seed coatingSandy LoamKoeleria lanata~1500%[13]
Pendimethalin1.12 kg/ha 200 kg/kg a.i.Sandy LoamNicotiana tabacumN/A (Vigor similar to control)[14]
This compound0.34 kg/ha 200 kg/kg a.i.Sandy LoamNicotiana tabacumN/A (Vigor similar to control)[14]

Table 2: Effect of Herbicide Safeners on Glutathione S-transferase (GST) Activity

Herbicide SafenerPlant SpeciesGST Activity Increase (%)Reference
Cloquintocet-mexylTriticum aestivum (Wheat)77.4%[7]
Fenchlorazole-ethylTriticum aestivum (Wheat)93.9%[7]
FenclorimOryza sativa (Rice)30-90%[7]
FluxofenimTriticum aestivum (Wheat)30-58%[8]

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity using Root and Shoot Elongation Assay

Objective: To quantify the phytotoxic effect of this compound on non-target seedlings.

Materials:

  • Non-target seedling seeds

  • Petri dishes with filter paper

  • This compound stock solution

  • Distilled water

  • Incubator or growth chamber

  • Ruler or caliper

  • Image analysis software (optional)

Methodology:

  • Prepare a series of this compound dilutions from the stock solution to create a dose-response curve (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Place a sterile filter paper in each petri dish and moisten it with a known volume of the respective this compound dilution or distilled water (for control).

  • Place a predetermined number of seeds (e.g., 10-20) evenly spaced on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 5-7 days).

  • After the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot of each seedling using a ruler or caliper.

  • Calculate the average root and shoot length for each treatment.

  • Express the results as a percentage of inhibition compared to the control.

  • (Optional) Use image analysis software for more precise measurements.

Protocol 2: Spectrophotometric Determination of Chlorophyll (B73375) Content

Objective: To assess the impact of this compound on the chlorophyll content of seedling leaves as an indicator of phytotoxicity.

Materials:

  • Seedling leaf tissue (fresh)

  • 80% Acetone (B3395972)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Methodology:

  • Collect a known weight of fresh leaf tissue (e.g., 100 mg) from both control and this compound-treated seedlings.

  • Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until a homogenous paste is formed.

  • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone to ensure all pigment is collected. Bring the final volume to a known amount (e.g., 10 mL).

  • Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube. This is your chlorophyll extract.

  • Set the spectrophotometer to read absorbance at 663 nm and 645 nm. Use 80% acetone as a blank.

  • Measure the absorbance of the chlorophyll extract at both wavelengths.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):

    • Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

    • Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

  • Express the results as mg of chlorophyll per gram of fresh leaf tissue.

Mandatory Visualizations

Flumetralin_Detoxification_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytosol Cytosol cluster_vacuole Vacuole Flumetralin_out This compound Flumetralin_in This compound Flumetralin_out->Flumetralin_in Uptake Flumetralin_GSH This compound-GSH Conjugate (Less Toxic) Flumetralin_in->Flumetralin_GSH Detoxification GSH Glutathione (GSH) GSH->Flumetralin_GSH GST Glutathione S-Transferase (GST) GST->Flumetralin_GSH Catalyzes Sequestration Sequestration Flumetralin_GSH->Sequestration Transport

Caption: this compound detoxification pathway in a plant cell.

Experimental_Workflow start Start Experiment prep Prepare this compound Dose-Response Series start->prep mitigation Prepare Mitigation Treatments (e.g., Activated Carbon in soil) start->mitigation sowing Sow Non-Target Seeds in Prepared Media prep->sowing mitigation->sowing incubation Incubate under Controlled Conditions sowing->incubation data_collection Data Collection: - Root/Shoot Length - Chlorophyll Content - GST Activity incubation->data_collection analysis Data Analysis and Comparison to Control data_collection->analysis end End of Experiment analysis->end

Caption: Workflow for assessing this compound phytotoxicity and mitigation.

Troubleshooting_Flowchart decision decision action action start Phytotoxicity Observed q1 Are symptoms consistent with dinitroaniline phytotoxicity? (stunted/swollen roots) start->q1 Initial Observation a1 Proceed to Dose Assessment q1->a1 Yes a2 Investigate other potential causes (e.g., nutrient deficiency, disease) q1->a2 No q2 Was a dose-response experiment performed? a1->q2 a3 Review dose-response data. Is the current dose too high? q2->a3 Yes a4 Action: Conduct a dose-response experiment to find the EC50. q2->a4 No q3 Action: Reduce this compound concentration in the experiment. a3->q3 Yes a5 Consider implementing mitigation strategies. a3->a5 No q4 Is the experiment soil-based? a5->q4 a6 Action: Incorporate activated carbon into the soil. q4->a6 Yes a7 Action: Investigate the use of herbicide safeners to boost endogenous detoxification. q4->a7 No

Caption: Troubleshooting flowchart for this compound phytotoxicity.

References

Technical Support Center: Flumetralin Application in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the consistent application of Flumetralin in field trials. It includes troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

This compound is a selective herbicide and plant growth regulator belonging to the dinitroaniline chemical class.[1] Its primary use is to control axillary bud (sucker) growth in tobacco plants.[1][2] The mode of action is as a "contact-local systemic," meaning it must come into direct contact with the sucker buds to be effective.[3] It works by inhibiting auxin transport, which disrupts cell division and elongation in the meristematic tissues of the suckers, effectively stopping their growth.[1][4]

Q2: What is the optimal timing for this compound application in tobacco field trials?

For best results, apply this compound when most tobacco plants are in the elongated button to early flower stage.[3][5][6] If applied after topping (the removal of the terminal flower bud), the application should occur within 24 hours.[3][4][6] Applying this compound too early, before the elongated button stage, can lead to chemical topping or distortion of immature leaves.[6] Conversely, late applications may result in poor sucker control as suckers may already be too large.[6]

Q3: What is the maximum sucker size that this compound can effectively control?

This compound is not effective on large suckers. All suckers one inch (approximately 2.5 cm) or longer should be manually removed before applying this compound.[5][6][7] Poor control will be experienced with suckers that exceed this size at the time of application.[5][8]

Q4: How does rainfall affect the efficacy of a this compound application?

Rainfall shortly after application can reduce the effectiveness of this compound.[3][5] A rain-free period of at least two hours is recommended to allow for adequate absorption by the plant.[7][9] Reapplication after a washoff event is generally not recommended as it can increase the risk of soil residue carryover, which may harm subsequent rotational crops.[3]

Q5: Can this compound be tank-mixed with other agrochemicals?

It is generally advised not to mix this compound with insecticides or fungicides.[5][8] However, it can be tank-mixed with maleic hydrazide (MH) for a more comprehensive sucker control program.[3][6] When tank-mixing, always follow the label instructions for both products regarding application timing and rates.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound field trials.

Issue 1: Poor Sucker Control After Application

Potential Cause Troubleshooting Step Supporting Evidence
Incorrect Application Timing Ensure application is done at the elongated button to early flower stage and within 24 hours of topping.[3][6]Applications that are too early or too late will result in diminished efficacy.[6]
Suckers Too Large Manually remove all suckers longer than one inch (2.5 cm) before application.[5][6][7]This compound is not effective on established suckers.[5][8]
Inadequate Coverage Verify that the application method ensures the solution contacts each leaf axil and runs down the stalk to the soil line.[3][5]This compound is a contact-local systemic and requires direct contact with the sucker buds.[3]
Rainfall After Application Monitor weather forecasts and aim for at least a 2-hour rain-free period post-application.[7][9]Rainfall can wash the product off the plant before it is absorbed.[3][5]
Incorrect Spray Volume Calibrate spray equipment to deliver the recommended volume per plant or per acre.Insufficient volume may not provide adequate coverage of all leaf axils.[10]

Issue 2: Crop Injury or Abnormal Growth

Potential Cause Troubleshooting Step Supporting Evidence
Application Too Early Apply only when plants have reached the elongated button to early flower stage.[6]Application to immature plants can cause chemical topping or leaf distortion.[6]
Excessive Application Rate Adhere strictly to the recommended application rates on the product label.Exceeding labeled rates does not consistently improve sucker control and increases the risk of crop injury and soil residue.[3]
Spray Solution Contamination Ensure spray tanks are thoroughly cleaned and do not contain residues of other chemicals.This compound should not be mixed with most insecticides or fungicides.[5][8]

Issue 3: Injury to Rotational Crops

Potential Cause Troubleshooting Step Supporting Evidence
High Soil Residue Avoid exceeding recommended application rates and do not reapply after rainfall.[3]This compound can persist in the soil and affect sensitive crops like small grains, corn, and sweet potatoes.[3][11]
Soil Type Be cautious on light, sandy soils, as the potential for carryover may be greater.[3]Soil characteristics can influence the persistence and availability of this compound residues.[11]
Inadequate Tillage After the final harvest, destroy and bury tobacco stalks and roots to a depth of five to six inches.[3]Proper tillage can help to dilute and degrade soil residues.

Experimental Protocols

Protocol 1: Handheld Application for Individual Plant Treatment

This protocol is designed for precise application to individual plants, often used in smaller-scale research trials.

  • Solution Preparation:

    • Mix 2.5 fl oz of this compound EC per gallon of water.[6]

    • Ensure continuous agitation during mixing and application.[5]

    • Do not let the prepared mixture stand overnight.[5]

  • Plant Preparation:

    • Top plants at the elongated button to early flower stage.

    • Manually remove any suckers longer than one inch.[6]

  • Application:

    • Apply the solution within 24 hours of topping.[6]

    • Using a backpack sprayer or jug method, apply the mixture as a coarse spray or drench to the top of the tobacco stalk.[6]

    • Apply a sufficient volume (typically 1/2 to 2/3 fl oz per plant) to ensure the solution runs down the stalk, contacts each leaf axil, and just reaches the ground line.[3][6]

    • Avoid excessive application that leads to pooling at the base of the plant to minimize soil residue.[3]

Protocol 2: Powered Spray Equipment Application (3 Nozzles Per Row)

This protocol is suitable for larger field trials and commercial-scale applications.

  • Solution Preparation:

    • Mix 1 gallon of this compound EC in 49 gallons of water.[6]

    • Maintain agitation throughout the mixing and application process.[5]

  • Equipment Calibration:

    • Calibrate the sprayer to deliver a volume of 30-50 gallons per acre.[6]

    • Use a boom pressure of 20-25 psi to produce a coarse spray.[6]

    • Arrange nozzles to provide thorough coverage of the entire plant stalk.

  • Application:

    • Apply at the appropriate plant growth stage as described above.

    • Ensure uniform travel speed to achieve consistent application across the trial area.

Visual Guides

Flumetralin_Application_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_post Phase 3: Post-Application Start Start Trial Growth_Stage Monitor Plant Growth (Elongated Button to Early Flower) Start->Growth_Stage Topping Top Plants & Manually Remove Suckers >1 inch Growth_Stage->Topping Mix Prepare this compound Solution Topping->Mix Apply Apply within 24 hours of Topping Mix->Apply Weather Monitor for 2-hour Rain-Free Period Apply->Weather Evaluate Evaluate Sucker Control (10-14 days post-application) Weather->Evaluate Hand_Remove Manually Remove Escaped Suckers Evaluate->Hand_Remove End End Trial Hand_Remove->End

Caption: Workflow for this compound Application in Tobacco Field Trials.

Troubleshooting_Poor_Control cluster_causes Investigate Potential Causes cluster_solutions Corrective Actions / Future Prevention Start Poor Sucker Control Observed Timing Was Application Timing Correct? Start->Timing Size Were Suckers >1 inch Removed? Start->Size Coverage Was Coverage Adequate? Start->Coverage Rain Did it Rain <2 hours After Application? Start->Rain Timing_Sol Adjust Future Application Timing Timing->Timing_Sol No Size_Sol Ensure Pre-Application Sucker Removal Size->Size_Sol No Coverage_Sol Recalibrate Sprayer / Adjust Method Coverage->Coverage_Sol No Rain_Sol Plan Applications Around Forecast Rain->Rain_Sol Yes

Caption: Decision Tree for Troubleshooting Poor Sucker Control.

References

Technical Support Center: Reducing Flumetralin Residues on Cured Tobacco Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to minimize flumetralin residues on cured tobacco leaves.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments aimed at reducing this compound residues.

Frequently Asked Questions

Q1: What is a typical acceptable limit for this compound residues on cured tobacco?

A1: While residue guidelines can vary by country and regulatory agency, the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) provides guidance residue levels (GRLs) for various pesticides. Researchers should consult the latest GRLs and any country-specific maximum residue limits (MRLs) relevant to their work.

Q2: How does the application method of this compound impact residue levels on cured leaves?

A2: The application method significantly influences residue levels. Downstalk (DS) application, which directs the chemical to the lower part of the plant, generally results in lower residues on the cured leaves compared to broadcast (BC) or over-the-top foliar spray applications.[1][2]

Q3: Why are this compound residues often higher on lower leaves of the tobacco plant?

A3: Residues are typically highest in the lower stalk position and decrease in the middle and upper portions of the plant.[1][2] This is due to the proximity of the lower leaves to the point of application, especially with downstalk methods, and the fact that lower leaves are harvested sooner after application.

Q4: What is the effect of the flue-curing process on this compound residues?

A4: The flue-curing process, which involves drying the tobacco leaves in heated barns, can lead to a significant reduction in pesticide residues. For some pesticides, this reduction can be between 40% and 99%.[2] The high temperatures during curing can cause the degradation or volatilization of the chemical compounds. For example, conventional curing has been shown to reduce monocrotophos (B1676717) residues by at least 99%.[3]

Q5: Can rainfall or irrigation after this compound application help reduce residues?

A5: Yes, rainfall or overhead irrigation following the application of water-soluble pesticides can help wash off the chemical from the leaf surface, leading to lower residues in the cured tobacco.[4][5]

Troubleshooting Scenarios

Observed Problem Potential Cause(s) Recommended Action(s)
Higher than expected this compound residues in all leaf positions. - Incorrect application rate (too high).- Broadcast application method used.- Verify and recalibrate application equipment to ensure the correct dosage.- Switch to a downstalk application method to minimize contact with the upper leaves.
Significantly higher residues in lower leaves compared to upper leaves. - This is an expected distribution, but levels may still be too high.- Harvesting occurred too soon after application.- While the distribution is normal, focus on reducing the overall application rate.- Ensure an adequate pre-harvest interval between the final this compound application and the first priming of leaves.
This compound residues are not significantly reduced after flue-curing. - The specific curing parameters (temperature, humidity, duration) may not be optimal for this compound degradation.- Experiment with adjusting flue-curing parameters. A gradual increase in temperature and controlled humidity might enhance the degradation of the residue.- Analyze pre-cured and post-cured leaves to quantify the reduction efficiency of the current curing protocol.
Inconsistent residue levels across different batches of tobacco. - Variation in application timing or method across different plots.- Different environmental conditions (e.g., rainfall) between application and harvest for different batches.- Standardize the application protocol, including timing, method, and equipment, for all experimental plots.- Document environmental conditions for each batch to identify potential correlations with residue levels.

Quantitative Data on this compound Residue Reduction

The following tables summarize quantitative data from studies on this compound residues in flue-cured tobacco.

Table 1: Mean this compound Residues by Application Method and Stalk Position

Stalk PositionApplication MethodHighest Mean Residue (mg/kg)
LowerBroadcast (BC)3.75
LowerDownstalk (DS)2.03
MiddleBroadcast (BC)Below Quantifiable Limits
MiddleDownstalk (DS)Below Quantifiable Limits
UpperBroadcast (BC)Below Quantifiable Limits
UpperDownstalk (DS)Below Quantifiable Limits

Source: Adapted from research conducted over 6 environments in North Carolina. Many results for middle and upper stalk positions were below quantifiable limits.[1][2]

Experimental Protocols

1. Protocol for this compound Residue Extraction and Analysis using LC-MS/MS (QuEChERS Method)

This protocol is a widely used method for the extraction and analysis of pesticide residues in complex matrices like tobacco.

  • 1. Sample Preparation:

    • Weigh 1.0 g of homogenized cured tobacco into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of water and allow the sample to soak for 30 minutes.

    • Add 10 mL of acetonitrile (B52724) as the extraction solvent.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake the tube vigorously for 1 minute.

    • Centrifuge the sample at 5,000 rpm for 5 minutes.

  • 2. Sample Cleanup (Dispersive Solid-Phase Extraction):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • 3. Analysis by LC-MS/MS:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered extract with an appropriate solvent (e.g., acetonitrile/water mixture) to minimize matrix effects.

    • Inject the diluted extract into the LC-MS/MS system.

    • Quantify the this compound concentration using a calibration curve prepared with matrix-matched standards.

2. Protocol for Investigating the Effect of Washing on this compound Residues

This protocol can be adapted to study the potential of pre-curing washing to reduce this compound residues.

  • 1. Sample Preparation:

    • Harvest green tobacco leaves with known this compound application history.

    • Divide the leaves into experimental groups (e.g., no washing, washing with tap water, washing with a mild detergent solution).

  • 2. Washing Procedure:

    • For the washing groups, immerse the leaves in the designated washing solution for a set period (e.g., 5 minutes).

    • Gently agitate the leaves in the solution.

    • Rinse the leaves with deionized water to remove any remaining washing solution.

    • Allow the leaves to air dry or gently pat them dry.

  • 3. Curing and Analysis:

    • Subject all experimental groups to the standard flue-curing process.

    • After curing, collect samples from each group.

    • Analyze the this compound residues in each sample using the LC-MS/MS protocol described above.

    • Compare the residue levels between the different washing treatments and the control (no washing) to determine the effectiveness of washing.

Visualizations

Experimental_Workflow_for_Residue_Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis prep1 1. Weigh 1g of homogenized tobacco prep2 2. Add 10mL water (soak for 30 min) prep1->prep2 prep3 3. Add 10mL acetonitrile prep2->prep3 prep4 4. Add QuEChERS salts prep3->prep4 prep5 5. Shake and Centrifuge prep4->prep5 clean1 6. Transfer 1mL supernatant to dSPE tube prep5->clean1 clean2 7. Vortex and Centrifuge analysis1 8. Filter supernatant clean2->analysis1 analysis2 9. Dilute extract analysis1->analysis2 analysis3 10. Inject into LC-MS/MS analysis2->analysis3 analysis4 11. Quantify this compound analysis3->analysis4

Caption: Workflow for this compound Residue Analysis using QuEChERS and LC-MS/MS.

Dinitroaniline_Degradation_Pathway cluster_phase1 Phase I Metabolism cluster_enzymes Key Enzymes cluster_phase2 Phase II Conjugation This compound This compound (Dinitroaniline Herbicide) Nitroreduction Nitro-reduction This compound->Nitroreduction Dealkylation Dealkylation This compound->Dealkylation Hydroxylation Hydroxylation This compound->Hydroxylation Conjugation Conjugation (e.g., with glutathione) Nitroreduction->Conjugation Dealkylation->Conjugation Hydroxylation->Conjugation P450 Cytochrome P450s P450->Dealkylation P450->Hydroxylation Nitroreductases Nitroreductases Nitroreductases->Nitroreduction Metabolites Less Toxic Metabolites Conjugation->Metabolites

References

Technical Support Center: Flumetralin Application for Sucker Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flumetralin for sucker control in experimental settings.

Troubleshooting Guide

Poor sucker control following this compound application can arise from several factors related to application timing, technique, and plant physiology. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: Why am I seeing poor or inconsistent sucker control after applying this compound?

A1: Poor sucker control is often linked to one or more of the following factors. Please review the potential causes in the table below and the detailed FAQs that follow.

Potential CauseKey ConsiderationsRecommended Action
Incorrect Application Timing This compound is most effective when applied at the elongated button to early flower stage of the plant.[1][2]Apply this compound at the correct developmental stage. Applications that are too early or too late will result in reduced efficacy.
Inadequate Coverage This compound is a contact-local systemic and must physically contact the sucker buds to be effective.[1][2] Leaning plants or leaves covering the leaf axils can prevent the solution from reaching the suckers.[3]Ensure thorough coverage of the plant stalk so the solution runs down and contacts all leaf axils. For leaning plants, manual application methods may be more effective.[3]
Sucker Size This compound will not effectively control suckers that are longer than one inch at the time of application.[1]Manually remove any suckers longer than one inch before applying this compound.[1]
Incorrect Application Technique The use of a coarse spray at low pressure is necessary to ensure the solution coats the stalk and runs down to the sucker buds. Fine mists are less effective.[1]Utilize nozzles that produce a coarse spray (e.g., TG3-TG5-TG3 equivalents) at a low pressure (20-25 psi).[1]
Insufficient Application Volume A sufficient volume of the this compound solution is required to ensure it runs down the entire length of the stalk.Apply a spray volume of 50 gallons per acre equivalent.[1] For individual plant applications in an experimental setting, this translates to ensuring complete stalk rundown.
Plant Vigor and Nitrogen Levels High nitrogen fertilization can stimulate aggressive sucker growth, potentially overwhelming the control provided by this compound.[2]Maintain a balanced and reasonable nitrogen fertilization program to manage sucker pressure.[2]

Below is a logical workflow to troubleshoot poor sucker control:

G start Poor Sucker Control Observed check_timing Was application at the elongated button to early flower stage? start->check_timing check_sucker_size Were suckers > 1 inch removed before application? check_timing->check_sucker_size Yes adjust_timing Adjust timing in next experiment. check_timing->adjust_timing No check_coverage Was there complete stalk rundown to all leaf axils? check_sucker_size->check_coverage Yes remove_large_suckers Manually remove large suckers pre-application. check_sucker_size->remove_large_suckers No check_application_params Was a coarse spray at low pressure (20-25 psi) and high volume used? check_coverage->check_application_params Yes improve_coverage Improve application technique. Consider manual application for leaning plants. check_coverage->improve_coverage No check_plant_condition Are plants uniform and not excessively fertilized with Nitrogen? check_application_params->check_plant_condition Yes adjust_params Calibrate application equipment for correct spray pattern, pressure, and volume. check_application_params->adjust_params No successful_control Sucker Control Should Improve check_plant_condition->successful_control Yes manage_plant_health Optimize nitrogen fertilization and ensure crop uniformity. check_plant_condition->manage_plant_health No adjust_timing->successful_control remove_large_suckers->successful_control improve_coverage->successful_control adjust_params->successful_control manage_plant_health->successful_control

Caption: Troubleshooting workflow for poor this compound efficacy.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action for this compound?

A2: this compound is a dinitroaniline herbicide that acts as a mitotic inhibitor.[4] It works by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules.[5][6] Microtubules are essential for cell division, specifically for the formation of the mitotic spindle which segregates chromosomes. By disrupting microtubule formation, this compound inhibits cell division and, consequently, the growth of sucker buds.[2][7]

G cluster_0 This compound's Mode of Action This compound This compound complex This compound-Tubulin Complex This compound->complex Binds to tubulin α/β-Tubulin Dimers tubulin->complex microtubules Microtubule Polymerization complex->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Required for cell_division Cell Division (Sucker Growth) spindle->cell_division Essential for

Caption: Signaling pathway of this compound's inhibitory action.

Q3: Can this compound be combined with other sucker control agents?

A3: Yes, tank-mixing this compound with other agents is a common practice to enhance sucker control. Combining this compound with Maleic Hydrazide (MH), a true systemic agent, can provide more comprehensive, season-long control.[8] this compound provides localized control of suckers it contacts, while MH is absorbed by the leaves and translocates throughout the plant to inhibit sucker buds that may have been missed by the this compound application.[1] Tank-mixing with fatty alcohols can also improve the efficacy of this compound.[9]

Q4: What are the visual symptoms of effective this compound application on suckers?

A4: Unlike contact fatty alcohols that cause suckers to turn brown or black and desiccate, this compound does not have true contact activity.[2] Suckers that have been effectively controlled by this compound will appear yellow and deformed for several weeks following the application.[2]

Q5: Is there a risk of this compound carryover affecting subsequent experiments in the same soil?

A5: Yes, this compound is a dinitroaniline herbicide, a class of chemicals known for being persistent in soil.[9] There is a potential for soil residues of this compound to stunt the early season growth of subsequent crops, particularly small grains and corn.[1] The risk of carryover may be greater in light, sandy soils, especially if excessive rates were used.[1] It is important to consider this potential for carryover when planning rotational experiments in the same growth medium.

Quantitative Data on this compound Efficacy

The following tables summarize data from various studies on the effectiveness of this compound under different conditions.

Table 1: Effect of Application Timing and Combination with Fatty Alcohols on Sucker Control

TreatmentApplication TimingSucker Control (%)
This compound (57mg a.i./plant)Before Topping85.3
This compound (57mg a.i./plant)After Topping95.1
This compound (91mg a.i./plant)Before Topping88.2
This compound (91mg a.i./plant)After Topping96.4
This compound + Fatty AlcoholsBefore Topping93.5
This compound + Fatty AlcoholsAfter Topping98.9
Source: Adapted from CORESTA, Application of this compound for Axillary Bud Inhibition in Flue-Cured Tobacco.[9]

Table 2: Impact of Application Volume and Concentration on Sucker Control

This compound Concentration (% a.i. solution)Delivery Volume (ml/plant)Sucker Control (%)
2%1065.0
2%1556.7
2%2098.2
2%3098.5
4%1080.7
4%1583.8
4%2099.1
4%3099.3
Source: Adapted from CORESTA, Application of this compound for Axillary Bud Inhibition in Flue-Cured Tobacco.[9]

Experimental Protocols

Protocol 1: Greenhouse Efficacy Trial for this compound

Objective: To assess the efficacy of different concentrations of this compound for sucker control in a controlled greenhouse environment.

Materials:

  • Test plants (e.g., Nicotiana tabacum) grown in individual pots to the elongated button stage.

  • This compound stock solution.

  • Pressurized spray applicator with a nozzle capable of producing a coarse spray.

  • Personal Protective Equipment (PPE) as specified by the product label.

  • Graduated cylinders and beakers for dilutions.

  • Deionized water.

  • Manual pruning tools.

Methodology:

  • Plant Preparation: Grow test plants under uniform greenhouse conditions (e.g., 25°C day/20°C night, 16-hour photoperiod). Ensure all plants are at a similar developmental stage (elongated button to early flower) before treatment.

  • Pre-treatment Sucker Removal: Twenty-four hours prior to this compound application, manually remove any suckers longer than 1 inch from all test plants.

  • Treatment Groups: Establish multiple treatment groups, including a negative control (water spray only) and several concentrations of this compound. Prepare the spray solutions by diluting the this compound stock solution with deionized water to the desired final concentrations.

  • Application:

    • Calibrate the spray applicator to deliver a consistent volume with a coarse spray pattern at low pressure (20-25 psi).

    • Individually treat each plant by spraying the solution directly onto the top of the stalk, ensuring the solution runs down the entire length of the stalk and contacts all leaf axils. Apply a consistent volume to each plant.

    • For the control group, apply only deionized water in the same manner.

  • Post-application Care: Return plants to the greenhouse and maintain normal growing conditions. Avoid overhead watering for at least 24 hours to prevent washing the product off the plants.

  • Data Collection: At predetermined intervals (e.g., 7, 14, and 21 days post-treatment), assess sucker control by counting the number of suckers and measuring their length and fresh weight for each plant.

  • Analysis: Compare the average number, length, and weight of suckers across the different treatment groups to determine the efficacy of each this compound concentration.

Below is a diagram illustrating the experimental workflow for a greenhouse efficacy trial.

G start Start: Greenhouse Efficacy Trial plant_prep 1. Plant Preparation (Uniform growth to elongated button stage) start->plant_prep sucker_removal 2. Pre-treatment (Remove suckers > 1 inch) plant_prep->sucker_removal treatment_groups 3. Prepare Treatment Groups (Control, this compound concentrations) sucker_removal->treatment_groups application 4. Application (Coarse spray, stalk rundown) treatment_groups->application post_app_care 5. Post-application Care (Maintain growth conditions) application->post_app_care data_collection 6. Data Collection (Count & measure suckers at intervals) post_app_care->data_collection analysis 7. Data Analysis (Compare treatment groups) data_collection->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for a greenhouse-based this compound efficacy trial.

References

Technical Support Center: Optimizing Flumetralin Application in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery volume for Flumetralin application in tobacco. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery volume for this compound when applied as a broadcast spray?

For mechanical over-the-top broadcast applications, a delivery volume of 50 gallons per acre is recommended to ensure thorough coverage.[1][2] This high volume is crucial because this compound acts as a contact-local systemic, meaning it must physically contact the suckers to be effective.[1][3] The spray solution needs to be sufficient to run down the stalk and reach all leaf axils where suckers develop.[4]

Q2: How does delivery volume affect the efficacy of this compound for sucker control?

Delivery volume is a critical factor influencing the efficacy of this compound. Studies have shown that decreasing the delivery volume below a certain threshold can significantly reduce sucker control. For instance, in hand application experiments, reducing the volume below 20 ml per plant led to a decrease in percent sucker control and an increase in sucker weight.[4] The interaction between concentration and delivery volume is also significant; a lower concentration at a sufficient volume can be more effective than a higher concentration at an insufficient volume.[4]

Q3: Can this compound be applied manually, and what are the recommended volumes for this method?

Yes, this compound can be applied manually using methods like dropline or hand (cup) application.[1][5] For dropline applications, the goal is to apply one-half to two-thirds of a fluid ounce (approximately 15-20 ml) of solution per plant, ensuring the solution reaches the soil line without excess runoff.[1] Hand application recommendations suggest using approximately 8 ml of a diluted mixture per plant, with the potential for this volume to be adjusted based on the plant's size and structure.[5]

Q4: What is the mechanism of action of this compound, and why is coverage so important?

This compound is a dinitroaniline compound that functions as a plant growth regulator by inhibiting cell division in young, tender sucker tissue.[3][6] It is classified as a "contact-local systemic" agent.[1][3] This means that unlike true systemic chemicals such as Maleic Hydrazide (MH), this compound is not readily translocated throughout the plant.[3] It must be directly applied to the sucker buds or leaf axils to be absorbed and exert its inhibitory effect.[3][4] Therefore, thorough coverage achieved through optimal delivery volume is paramount for effective sucker control.

Troubleshooting Guide

Problem: Poor sucker control despite applying the recommended rate of this compound.

  • Possible Cause 1: Inadequate Delivery Volume.

    • Solution: Ensure you are using the recommended delivery volume for your application method. For broadcast sprays, this is typically 50 gallons per acre.[1] For manual applications, ensure each plant receives enough solution (e.g., 20 ml/plant) for it to run down the entire stalk.[4] Insufficient volume is a primary cause of reduced efficacy.[4]

  • Possible Cause 2: Incorrect Application Timing.

    • Solution: this compound should be applied at the elongated-button-to-early-flower stage of tobacco growth.[3] Application should occur after topping, ideally within 24 hours.[5] Applying before topping can be less effective.[4]

  • Possible Cause 3: Large Suckers Present at Application.

    • Solution: this compound is not effective on suckers longer than one inch.[1] Manually remove any suckers exceeding this size before application.[1][5]

  • Possible Cause 4: Environmental Factors.

    • Solution: Rain within 2 hours of application can reduce the effectiveness of this compound.[5] If rain is forecast, it is best to postpone the application.

Data on Delivery Volume and Efficacy

The following tables summarize quantitative data from research on the impact of this compound delivery volume on sucker control in tobacco.

Table 1: Effect of Delivery Volume and Concentration on Sucker Control (Hand Application)

This compound ConcentrationDelivery Volume per PlantActive Ingredient per PlantSucker Control (%)
2.0%10 ml28.5 mgInsufficient Data
2.0%15 ml42.8 mgInsufficient Data
2.0%20 ml57.0 mg98.2%
2.0%30 ml85.5 mgNot significantly different from 20 ml
4.0%10 ml57.0 mg80.7%
4.0%15 ml85.5 mgInsufficient Data
4.0%20 ml114.0 mgNot significantly different from 2% at 20 ml
4.0%30 ml171.0 mgNot significantly different from 20 ml

Data adapted from a study on axillary bud inhibition in flue-cured tobacco.[4]

Table 2: Recommended Application Parameters for Mechanical Spray

ParameterRecommendationRationale
Delivery Volume 50 gallons per acreEnsures thorough coverage and stalk rundown.[1]
Nozzle Type Contact nozzles (e.g., TG3-TG5-TG3 per row)Produces a coarse spray for direct contact.[1]
Pressure Low (20 to 25 psi)Minimizes drift and ensures proper droplet size.[1]

Experimental Protocols

Experiment: Determining Optimal Delivery Volume for Sucker Control

Objective: To evaluate the efficacy of different delivery volumes of this compound for sucker control in flue-cured tobacco.

Materials:

  • Flue-cured tobacco plants at the elongated bud to early flower stage.

  • This compound formulation (e.g., 125 g/L EC).

  • Calibrated backpack sprayer or manual application device (e.g., dropline).

  • Measuring cylinders and containers for solution preparation.

  • Personal Protective Equipment (PPE).

Methodology:

  • Plant Preparation: Top the tobacco plants at the appropriate stage. Manually remove all suckers longer than 2.5 cm prior to treatment.[4]

  • Treatment Groups: Establish multiple treatment groups, each with a different delivery volume (e.g., 10, 15, 20, 30 ml per plant) at a constant this compound concentration (e.g., 2.0% a.i. solution).[4] Include a non-treated control group.

  • Solution Preparation: Prepare the this compound solutions according to the desired concentrations. Ensure thorough mixing.

  • Application: Apply the designated volume of the solution directly to the top of the stalk of each plant, ensuring the solution runs down the stalk towards the leaf axils.

  • Data Collection: At the end of the growing season (before harvest), count and weigh the suckers from each plant.

  • Efficacy Calculation: Calculate the percent sucker control for each treatment group relative to the untreated control.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Visualizations

Flumetralin_Application_Workflow cluster_prep Pre-Application cluster_app Application cluster_post Post-Application Plant_Stage Tobacco at Elongated Bud to Early Flower Stage Topping Top Plants Plant_Stage->Topping Sucker_Removal Manually Remove Suckers > 1 inch Topping->Sucker_Removal Solution_Prep Prepare this compound Solution Application_Method Select Application Method (Broadcast, Dropline, Hand) Solution_Prep->Application_Method Broadcast Apply 50 gal/acre Coarse Spray, Low Pressure Application_Method->Broadcast Mechanical Manual Apply 15-20 ml/plant Ensure Stalk Rundown Application_Method->Manual Manual Sucker_Control Inhibition of Sucker Growth Broadcast->Sucker_Control Manual->Sucker_Control

Caption: Workflow for optimal this compound application in tobacco.

Flumetralin_Troubleshooting Start Poor Sucker Control Observed Check_Volume Was Delivery Volume Sufficient? Start->Check_Volume Check_Timing Was Application Timing Correct? Check_Volume->Check_Timing Yes Increase_Volume Adjust to Recommended Volume (e.g., 50 gal/acre or 20 ml/plant) Check_Volume->Increase_Volume No Check_Suckers Were Large Suckers Removed Pre-Application? Check_Timing->Check_Suckers Yes Adjust_Timing Apply at Elongated Bud/ Early Flower Stage Post-Topping Check_Timing->Adjust_Timing No Remove_Suckers Ensure Manual Removal of Suckers > 1 inch Check_Suckers->Remove_Suckers No Effective_Control Effective Sucker Control Check_Suckers->Effective_Control Yes Increase_Volume->Effective_Control Adjust_Timing->Effective_Control Remove_Suckers->Effective_Control

Caption: Troubleshooting guide for poor this compound efficacy.

Flumetralin_Mechanism Flumetralin_Application This compound Application (Sufficient Delivery Volume) Contact Direct Contact with Axillary Bud (Sucker) Flumetralin_Application->Contact Absorption Local Absorption into Meristematic Tissue Contact->Absorption Inhibition Inhibition of Cell Division (Mitotic Toxin) Absorption->Inhibition Result Sucker Growth is Halted Inhibition->Result

Caption: Contact-local systemic mechanism of this compound.

References

Technical Support Center: LC-MS/MS Analysis of Flumetralin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference issues during the LC-MS/MS analysis of Flumetralin.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound LC-MS/MS analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1]

Q2: What are the common causes of matrix effects for this compound?

A2: Matrix effects in this compound analysis are primarily caused by endogenous components of the sample matrix that are co-extracted with the analyte. These can include pigments, lipids, sugars, and other organic molecules. The specific composition of the matrix (e.g., soil, water, different plant tissues) will significantly influence the extent and nature of the interference.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a standard solution prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample known to be free of this compound). A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q4: Is this compound analysis more susceptible to matrix effects in certain sample types?

A4: Yes. Complex matrices such as tobacco and various food products are more likely to cause significant matrix effects compared to simpler matrices like water. For instance, analysis of this compound in water and soil has shown insignificant matrix effects (<±20%), whereas in tobacco, recovery rates have varied widely (62.1% to 129.7%), suggesting substantial matrix interference.[2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix interference.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation by optimizing the gradient, changing the mobile phase composition, or using a different stationary phase.
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the initial mobile phase. A solvent stronger than the mobile phase can cause peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Implement a column washing step between injections or use a guard column to protect the analytical column.
Issue 2: Low or Inconsistent Recovery
Possible Cause Troubleshooting Step
Significant Ion Suppression Enhance sample cleanup to remove interfering matrix components. Consider alternative extraction techniques (e.g., Solid Phase Extraction - SPE) or additional cleanup steps (dSPE).
Analyte Loss During Sample Preparation Optimize extraction and cleanup steps. Ensure the pH of the extraction solvent is appropriate for this compound. Evaluate the stability of this compound in the chosen solvents.
Matrix-Induced Signal Enhancement Use matrix-matched standards for calibration to compensate for the enhancement effect.
Incomplete Extraction Optimize the extraction solvent and method (e.g., vortex time, use of ultrasonication). A modified QuEChERS method has shown good recoveries for this compound in tomatoes.[5]
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.
Carryover from Previous Injections Implement a thorough needle and injection port wash routine between samples.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize recovery data for this compound analysis in various matrices, providing an indication of the potential for matrix effects.

Table 1: Recovery of this compound in Different Matrices

MatrixAnalytical MethodSpiking LevelRecovery (%)Reference
WaterGC/MS0.05 µg/L (LOQ)70-120[2]
WaterGC/MS0.5 µg/L (10xLOQ)70-120[2]
SoilGC/MS0.01 mg/kg (LOQ)70-120[3]
SoilGC/MS0.1 mg/kg (10xLOQ)70-120[3]
TobaccoUPLC-MS/MSHigh, Medium, Low62.1 - 129.7[4]
TomatoesLC-ESI-MS/MS200 µg/kg80.7 - 114.6[5]
TomatoesLC-ESI-MS/MS500 µg/kg80.7 - 114.6[5]

Table 2: Matrix Effect Data for this compound (GC/MS)

MatrixParameterValueConclusionReference
Surface WaterMatrix Interference<1% of LOQInsignificant[2]
Ground WaterMatrix Interference<10% of LOQInsignificant[2]
Clay Loam SoilMatrix Interference<1% of LOQInsignificant[3]

Note: Specific quantitative data for ion suppression or enhancement for this compound using LC-MS/MS in complex matrices is limited in the reviewed literature. The wide recovery range in tobacco suggests that significant matrix effects can be expected.

Experimental Protocols

Modified QuEChERS Method for this compound in Tomatoes

This protocol is based on a method developed for the analysis of plant growth regulators in tomatoes.[5]

1.1. Sample Extraction:

  • Weigh 10 g of homogenized tomato sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (B52724) (1% acetic acid).

  • Vortex for 1 min.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 min.

  • Centrifuge at ≥3000 rpm for 5 min.

1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant.

  • Add to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA - primary secondary amine). The original method for tomatoes reduced the amount of PSA.

  • Vortex for 30 sec.

  • Centrifuge at high speed for 5 min.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for this compound in Water

This protocol is adapted from a GC/MS method for this compound in water.[6]

2.1. Sample Extraction:

  • Take 15 mL of the water sample in a 50 mL centrifuge tube.

  • Add 15 mL of saturated sodium chloride solution.

  • Add 5 mL of a hexane:toluene (50:50, v/v) extraction solvent.

  • Shake mechanically for 10 minutes.

  • Centrifuge for 5 minutes to separate the phases.

  • Transfer an aliquot of the organic layer for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (e.g., Tomato, Tobacco) extraction Extraction (e.g., Acetonitrile) sample->extraction salts Add QuEChERS Salts extraction->salts centrifuge1 Centrifugation salts->centrifuge1 cleanup dSPE Cleanup (e.g., PSA, C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration lcms LC-MS/MS System filtration->lcms Inject Extract data Data Acquisition (MRM Mode) lcms->data processing Data Processing & Quantification data->processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate Quantitative Results (Low/High Recovery, Poor Repeatability) check_me Assess Matrix Effect (Post-Spike vs. Solvent Standard) start->check_me no_me No Significant Matrix Effect (<20% difference) check_me->no_me No me_present Significant Matrix Effect Detected check_me->me_present Yes no_me->start Investigate other error sources (e.g., standard prep, instrument issue) improve_cleanup Improve Sample Cleanup (e.g., change dSPE sorbent, add SPE) me_present->improve_cleanup optimize_lc Optimize Chromatography (e.g., new column, gradient modification) me_present->optimize_lc matrix_match Use Matrix-Matched Calibration me_present->matrix_match dilution Dilute Sample Extract me_present->dilution revalidate Re-validate Method improve_cleanup->revalidate optimize_lc->revalidate matrix_match->revalidate dilution->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Flumetralin degradation under different soil moisture and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the degradation of flumetralin in soil under varying environmental conditions. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data on this compound's persistence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it behave in soil?

This compound is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and some broadleaf weeds.[1] In soil, its persistence and degradation are influenced by a combination of chemical, physical, and biological factors. This compound has low water solubility and is strongly bound to soil components, making it relatively immobile.[1]

Q2: What are the primary mechanisms of this compound degradation in soil?

The degradation of this compound in soil is primarily driven by microbial activity.[2][3] Abiotic factors such as photodegradation (degradation by sunlight) on the soil surface and chemical hydrolysis also contribute to its breakdown, although to a lesser extent for dinitroaniline herbicides.[3][4]

Q3: How do soil moisture and temperature affect the degradation rate of this compound?

Soil Moisture: Soil moisture is a critical factor influencing microbial activity, which is the primary driver of this compound degradation.[3] Optimal moisture levels, generally between 50-80% of field capacity, enhance microbial populations and their enzymatic activity, leading to faster degradation.[5] Conversely, very dry or waterlogged (anaerobic) conditions can significantly slow down degradation.[3] For instance, the half-life of this compound in sandy loam soil is dramatically different under aerobic versus anaerobic conditions.[6]

Temperature: Temperature directly affects the metabolic rate of soil microorganisms and the rate of chemical reactions.[3] Generally, an increase in temperature leads to a faster degradation rate, up to an optimal point for microbial activity (typically 25-35°C).[7] Lower temperatures will slow down microbial metabolism and consequently, the degradation of this compound.[8]

Q4: What is the expected half-life of this compound in soil?

The half-life (DT50) of this compound in soil can vary significantly depending on environmental conditions. In aerobic soil, this compound is very persistent, with a reported half-life that can exceed two years.[1] However, under anaerobic conditions, its degradation is much more rapid.

Quantitative Data on this compound Degradation

The following table summarizes the reported half-life of this compound in sandy loam soil under different aeration conditions.

Soil ConditionHalf-life (DT50) in DaysReference
Aerobic2000[6]
Anaerobic14[6]

Note: This data is from a single study and may vary with different soil types and environmental conditions.

Experimental Protocols

This section outlines a general protocol for a laboratory-based soil incubation study to determine the degradation kinetics of this compound.

Objective: To determine the half-life (DT50) of this compound in a specific soil type under controlled temperature and moisture conditions.

Materials:

  • Analytical grade this compound

  • Test soil, sieved (<2 mm) and characterized (pH, organic matter content, texture)

  • Incubation vessels (e.g., glass jars with screw caps)

  • Constant temperature incubator

  • Analytical balance

  • Syringes and pipettes

  • Extraction solvent (e.g., methanol:water, 80:20 v/v)[9]

  • Analytical instrument (e.g., GC-MS or HPLC-UV)[9][10]

Procedure:

  • Soil Preparation: Air-dry the soil and sieve it to remove large debris. Characterize the soil for its key properties.

  • Moisture Adjustment: Adjust the soil moisture to the desired level (e.g., 75% of field capacity).

  • Fortification: Treat a known mass of the moistened soil with a standard solution of this compound to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.

  • Incubation: Transfer the treated soil to incubation vessels. For aerobic studies, ensure adequate air exchange. For anaerobic studies, flood the soil with deoxygenated water and seal the vessels. Place the vessels in an incubator at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate samples for analysis.

  • Extraction: Extract this compound from the soil samples using an appropriate solvent mixture.[9]

  • Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method, such as GC-MS.[9]

  • Data Analysis: Plot the concentration of this compound versus time and calculate the degradation rate constant and half-life using first-order kinetics.

Experimental Workflow for a Soil Degradation Study

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_prep Soil Collection & Sieving soil_char Soil Characterization soil_prep->soil_char moisture_adj Moisture Adjustment soil_char->moisture_adj fortification Soil Fortification moisture_adj->fortification flum_prep This compound Standard Prep. flum_prep->fortification incubation Incubation (Controlled T & M) fortification->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS/HPLC Analysis extraction->analysis data_analysis Data Analysis (Half-life Calc.) analysis->data_analysis cluster_factors Influencing Factors This compound This compound Degradation Degradation This compound->Degradation undergoes Temp Temperature Microbes Microbial Activity Temp->Microbes affects Moisture Soil Moisture Moisture->Microbes affects Microbes->Degradation drives Photolysis Sunlight (Photodegradation) Photolysis->Degradation contributes to Hydrolysis Chemical Hydrolysis Hydrolysis->Degradation contributes to SoilType Soil Type (OM, pH, Texture) SoilType->Microbes influences

References

Technical Support Center: Inactivation of Flumetralin in Soil Using Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the inactivation of Flumetralin in soil using activated carbon. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using activated carbon to inactivate this compound in soil?

A1: Activated carbon possesses a highly porous structure with a large surface area.[1] This allows it to adsorb organic molecules like this compound, a dinitroaniline herbicide, effectively binding them to its surface.[2] This adsorption process reduces the bioavailability of this compound in the soil, thereby inactivating its herbicidal effects.

Q2: What type of activated carbon is most effective for this compound inactivation?

A2: Powdered activated carbon (PAC) is generally preferred for soil applications due to its large surface area and ability to be thoroughly mixed with the soil matrix. This ensures maximum contact between the activated carbon particles and this compound molecules.

Q3: How does soil composition affect the efficiency of activated carbon?

A3: Soil organic matter and pH are critical factors.[3][4] Higher soil organic matter content can compete with activated carbon for the adsorption of this compound, potentially reducing the effectiveness of the treatment.[5] Soil pH can influence the surface charge of both the activated carbon and this compound, which in turn affects the adsorption process.

Q4: Can activated carbon be used for in-situ remediation of this compound-contaminated soil?

A4: Yes, activated carbon can be applied directly to contaminated soil in-situ. For effective remediation, it is crucial to ensure uniform application and thorough incorporation of the activated carbon into the contaminated soil layer.

Q5: Does the presence of activated carbon interfere with the analytical determination of this compound in soil?

A5: Yes, the strong adsorptive nature of activated carbon can make the extraction of this compound from soil samples challenging. It may lead to lower recovery rates during analysis.[6] It is essential to use a robust extraction method and validate it for your specific soil-activated carbon matrix.

Experimental Protocols

Protocol 1: Determination of this compound Adsorption Isotherm on Activated Carbon in Soil

This protocol outlines the procedure for conducting a batch equilibrium experiment to determine the adsorption isotherm of this compound on activated carbon in a soil matrix.

Materials:

  • This compound analytical standard

  • Activated Carbon (powdered)

  • Test soil, sieved (<2 mm)

  • Calcium chloride (CaCl2) solution (0.01 M)

  • Methanol (B129727) (HPLC grade)

  • Centrifuge tubes (50 mL, polypropylene)

  • Mechanical shaker

  • Centrifuge

  • High-Performance Liquid Chromatograph with Mass Spectrometry (HPLC-MS/MS) or Gas Chromatograph with Mass Spectrometry (GC-MS)

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Prepare Working Solutions: Prepare a series of this compound working solutions of varying concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution with 0.01 M CaCl2 solution. The CaCl2 solution is used to maintain a constant ionic strength.

  • Soil and Activated Carbon Preparation: Weigh a fixed amount of air-dried, sieved soil (e.g., 5 g) into a series of centrifuge tubes. To each tube, add a predetermined amount of activated carbon (e.g., 0.1 g).

  • Adsorption Experiment:

    • Add a known volume (e.g., 20 mL) of each this compound working solution to the centrifuge tubes containing the soil and activated carbon.

    • Include control samples: one set with soil and this compound solution (no activated carbon) and another set with only the this compound solution (to account for any adsorption to the tube walls).

    • Securely cap the tubes and place them on a mechanical shaker. Shake at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).

  • Sample Processing:

    • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the solid and liquid phases.

    • Carefully collect an aliquot of the supernatant for analysis.

  • Analysis:

    • Analyze the concentration of this compound remaining in the supernatant using a validated HPLC-MS/MS or GC-MS method.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed to the soil-activated carbon mixture using the following equation:

      • qe = ( C0 - Ce ) * V / m

      • Where:

        • qe is the amount of this compound adsorbed per unit mass of the adsorbent (µg/g)

        • C0 is the initial concentration of this compound (µg/mL)

        • Ce is the equilibrium concentration of this compound in the solution (µg/mL)

        • V is the volume of the solution (mL)

        • m is the mass of the adsorbent (soil + activated carbon) (g)

    • Plot qe versus Ce to obtain the adsorption isotherm. The data can be fitted to isotherm models such as the Langmuir or Freundlich equations to determine the adsorption capacity and intensity.

Protocol 2: Kinetic Study of this compound Inactivation by Activated Carbon in Soil

This protocol describes a time-dependent experiment to evaluate the rate of this compound adsorption by activated carbon in soil.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Samples: Prepare a set of centrifuge tubes, each containing a fixed amount of soil (e.g., 5 g) and activated carbon (e.g., 0.1 g).

  • Initiate Kinetic Experiment:

    • Add a known volume (e.g., 20 mL) of a single concentration this compound working solution (e.g., 10 µg/mL in 0.01 M CaCl2) to all the tubes simultaneously.

    • Place all tubes on a mechanical shaker at a constant speed and temperature.

  • Time-course Sampling:

    • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), remove a subset of tubes from the shaker.

  • Sample Processing and Analysis:

    • Immediately after removal, centrifuge the tubes to separate the solid and liquid phases.

    • Collect an aliquot of the supernatant and analyze the this compound concentration as described in Protocol 1.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed at each time point (qt).

    • Plot qt versus time to visualize the adsorption kinetics.

    • The data can be fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants.

Quantitative Data Summary

ParameterActivated Carbon DosageInitial this compound Conc. (µg/g soil)Equilibrium this compound Conc. in Solution (µg/mL)% InactivationReference
Adsorption Isotherm Study 0.5% (w/w)50.884%Hypothetical Data
1.0% (w/w)50.394%Hypothetical Data
2.0% (w/w)50.198%Hypothetical Data
Kinetic Study 1.0% (w/w) at 4 hours102.575%Hypothetical Data
1.0% (w/w) at 8 hours101.288%Hypothetical Data
1.0% (w/w) at 24 hours100.595%Hypothetical Data

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on the specific experimental conditions.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound during extraction from soil amended with activated carbon.

  • Question: Why am I getting low and variable recoveries of this compound from my soil samples containing activated carbon?

  • Answer: Activated carbon strongly adsorbs this compound, making its extraction difficult with standard methods. The choice of extraction solvent and technique is critical.

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: Test different solvents and solvent mixtures. A more polar solvent or a mixture with a component that can disrupt the strong π-π interactions between this compound and the activated carbon surface may be more effective. Consider using a solvent system like acetonitrile:water or methanol:water.

      • Increase Extraction Energy: Employ more vigorous extraction techniques such as sonication or pressurized liquid extraction (PLE) to enhance the desorption of this compound from the activated carbon.

      • Increase Extraction Time and Repetitions: Increase the duration of the extraction and perform multiple extraction cycles to improve recovery.

      • Method Validation: It is crucial to validate your analytical method specifically for the soil-activated carbon matrix you are working with. This includes performing recovery experiments at different spiking levels.

Issue 2: Incomplete inactivation of this compound even at high activated carbon dosages.

  • Question: I've added a significant amount of activated carbon, but I still observe herbicidal effects. What could be the reason?

  • Answer: Incomplete mixing, competition from soil organic matter, or the presence of this compound in a non-bioavailable form could be contributing factors.

    • Troubleshooting Steps:

      • Ensure Homogeneous Mixing: In laboratory experiments, ensure the powdered activated carbon is thoroughly and uniformly mixed with the soil. For field applications, mechanical incorporation is essential.[7]

      • Characterize Soil Properties: Analyze the soil for its organic matter content and pH. High organic matter may require higher doses of activated carbon.[5] Adjusting the soil pH might enhance adsorption, although this is often not practical in field settings.

      • Consider Aging of this compound: this compound that has been present in the soil for a longer period might be more strongly bound to soil particles and less available for adsorption by the newly added activated carbon.

Issue 3: Difficulty in preparing a stable and homogenous activated carbon slurry for application.

  • Question: My activated carbon slurry is not stable and the particles settle out quickly. How can I improve this?

  • Answer: Powdered activated carbon can be hydrophobic and difficult to suspend in water.

    • Troubleshooting Steps:

      • Use a Wetting Agent: Add a small amount of a non-ionic surfactant to the water before adding the activated carbon. This will help to reduce the surface tension and improve the wettability of the carbon particles.

      • Gradual Addition and Agitation: Slowly add the activated carbon to the water while continuously agitating the mixture. Using a high-shear mixer can be beneficial for creating a more stable slurry.

      • Pre-wet the Activated Carbon: For small-scale experiments, you can pre-wet the activated carbon with a small amount of a water-miscible organic solvent like methanol before adding it to the water.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Sample Collect and Sieve Soil Sample Spiking Spike Soil with this compound and Add Activated Carbon Soil_Sample->Spiking AC_Prep Prepare Activated Carbon AC_Prep->Spiking Flumetralin_Sol Prepare this compound Solutions Flumetralin_Sol->Spiking Incubation Incubate Samples (Adsorption/Kinetics) Spiking->Incubation Extraction Solvent Extraction Incubation->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data_Analysis Data Interpretation Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound inactivation.

Troubleshooting_Flowchart Start Start: Low this compound Recovery Check_Solvent Is the extraction solvent optimized? Start->Check_Solvent Check_Method Is the extraction method vigorous enough? Check_Solvent->Check_Method Yes Optimize_Solvent Action: Test different solvent systems Check_Solvent->Optimize_Solvent No Check_Validation Is the method validated for AC matrix? Check_Method->Check_Validation Yes Increase_Energy Action: Use sonication or PLE Check_Method->Increase_Energy No Validate_Method Action: Perform recovery studies with AC Check_Validation->Validate_Method No End Problem Resolved Check_Validation->End Yes Optimize_Solvent->Check_Method Increase_Energy->Check_Validation Validate_Method->End

Caption: Troubleshooting low this compound recovery.

References

Addressing Flumetralin persistence in soil for subsequent crop studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing flumetralin persistence in soil for subsequent crop studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its persistence in soil a concern?

A1: this compound is a selective, soil-incorporated herbicide and plant growth regulator from the dinitroaniline chemical class.[1][2] It is primarily used to control the growth of axillary buds (suckers) in tobacco plants.[1][3] Its mode of action involves inhibiting cell division and elongation, effectively stopping growth in susceptible plants.[1][2] this compound is a concern due to its high persistence in soil; it binds strongly to soil particles, is relatively immobile, and degrades slowly.[4][5] This persistence can lead to unintended injury or failure of sensitive rotational crops planted in subsequent seasons, a phenomenon known as "herbicide carryover".[5][6]

Q2: What key factors influence the persistence of this compound in the soil?

A2: The persistence of this compound is not static and is influenced by a combination of soil characteristics, climatic conditions, and the chemical properties of the herbicide itself.[7][8] Understanding these factors is critical for predicting carryover risk.

Table 1: Factors Affecting this compound Persistence in Soil

Factor CategorySpecific FactorImpact on Persistence
Soil Characteristics Organic Matter & Clay ContentIncreases Persistence: this compound strongly adsorbs to organic matter and clay particles, making it less available for degradation or plant uptake.[2][4][7]
Soil pHMinimal Impact: this compound is stable to hydrolysis at pH levels of 5, 7, and 9.[4]
Microbial PopulationDecreases Persistence: Soil microorganisms are a primary driver of herbicide degradation.[9][10] Conditions that reduce microbial activity (e.g., dryness, extreme temperatures) will increase persistence.[11]
Climatic Conditions Sunlight (Photodegradation)Decreases Persistence: Degradation by sunlight (photolysis) is a key pathway for this compound breakdown, especially for residues on the soil surface.[4][9]
TemperatureInfluences Persistence: Higher temperatures generally increase the rate of both microbial and chemical degradation, but extreme heat can reduce microbial activity.[8]
Soil MoistureDecreases Persistence: Adequate soil moisture is crucial for the microbial activity that breaks down herbicides.[10] Drought conditions significantly increase the risk of carryover.[6][10]
Chemical Properties Water SolubilityIncreases Persistence: this compound has very low water solubility, which limits its movement in the soil (leaching) and reduces its availability for microbial degradation.[2][12]

Q3: What are the typical symptoms of this compound carryover injury in sensitive crops?

A3: this compound belongs to the dinitroaniline herbicide family, which are known as mitotic toxins.[2] Carryover injury symptoms in susceptible follow-crops typically manifest below ground first. Common symptoms include:

  • Stunted overall plant growth.

  • Poor root development, characterized by pruned, clubbed, or swollen root tips.[6]

  • Roots growing laterally or parallel to the soil surface.[6]

  • Above-ground symptoms like purplish discoloration and stunted internodes are often secondary effects of the compromised root system.[6]

Q4: How can I test my soil for this compound residues?

A4: The most reliable method is to collect representative soil samples from the field and submit them to an analytical laboratory. The standard method for quantitative determination of this compound in soil is Syngenta Residue Method GRM060.08A, which uses Gas Chromatography with Mass Spectrometry (GC/MS).[13] This method is sensitive, with a Limit of Quantitation (LOQ) of 0.01 mg/kg.[13][14] For a less quantitative but practical assessment, you can conduct a field or greenhouse bioassay by planting a highly sensitive indicator crop (e.g., oats) in soil from the suspect field and observing for injury symptoms.[15][16]

Q5: What remediation strategies can be used for this compound-contaminated soil?

A5: If this compound residues are high enough to threaten the next crop, several strategies can be employed:

  • Activated Carbon: Applying activated carbon to the soil can be highly effective.[2] Carbon strongly adsorbs dinitroaniline herbicides, reducing their bioavailability and phytotoxicity.[2]

  • Tillage: Tillage can help dilute the herbicide by mixing it into a larger volume of soil.[6] However, it will not degrade the herbicide.

  • Crop Selection: The most straightforward approach is to plant a tolerant crop that is not susceptible to this compound injury.[17]

  • Enhancing Degradation: Creating favorable conditions for microbial activity (e.g., maintaining adequate moisture and temperature) can help accelerate the natural degradation process, although this is a slow-acting strategy for a persistent chemical like this compound.[9]

Troubleshooting Guide

Problem: My rotational crop is showing stunted growth and poor root development. Could this be this compound carryover?

Answer: Yes, these are classic symptoms of dinitroaniline herbicide injury.[6] However, other factors like soil compaction, nutrient deficiencies, disease, and other herbicide residues can cause similar symptoms. Follow a systematic approach to diagnose the issue.

A Crop Injury Observed (Stunted Growth, Poor Roots) B Review Field Records: - Previous this compound Use? - Application Rate & Date? - Environmental Conditions (Drought)? A->B C No History of this compound or Conditions Unfavorable for Carryover B->C No E History Confirms this compound Use and Carryover Risk B->E Yes D Investigate Other Causes: - Soil Compaction - Nutrient Deficiency - Disease / Pests - Other Herbicide Carryover C->D F Conduct Soil Analysis (GC-NICI-MS for this compound) E->F G This compound Detected Above Threshold of Concern* F->G Positive H This compound Not Detected or Below LOQ F->H Negative I High Likelihood of Carryover Injury. Implement Remediation or Select Tolerant Crop for Future. G->I J Conduct Sensitive Crop Bioassay (e.g., Oats) with Field Soil H->J K Injury Observed in Bioassay J->K Positive L No Injury in Bioassay J->L Negative K->I L->D

Caption: Troubleshooting workflow for suspected this compound carryover.

Problem: My soil analysis shows this compound levels below the 0.01 mg/kg limit of quantitation (LOQ), but my sensitive crop is still showing injury.

Answer: This situation can occur for several reasons:

  • Extreme Crop Sensitivity: Some crops may be sensitive to concentrations below the standard analytical detection limits.

  • Non-uniform Distribution: Herbicide residues can be concentrated in "hot spots" within a field. Your soil sample may have missed these areas, leading to an average result that is low, while plants in the hot spots still suffer injury.[11]

  • Additive Stress: The low level of this compound might be acting in concert with other environmental stressors (e.g., cool temperatures, excess moisture, soil compaction) to produce visible injury, whereas in ideal growing conditions, the crop might have metabolized the herbicide without issue.[9]

  • Confirmation with Bioassay: This is a scenario where a soil bioassay is invaluable.[16] It directly tests the biological activity of the soil, integrating all factors, and can confirm phytotoxicity even when chemical analysis is inconclusive.

Experimental Protocols

Protocol 1: Soil Sampling for this compound Residue Analysis

  • Objective: To collect a representative soil sample from a field for quantitative analysis of this compound residues.

  • Materials: Soil probe or auger, clean plastic buckets, sample bags (plastic-lined), cooler with ice packs, marker, field map.

  • Procedure:

    • Divide the field into zones based on soil type, topography, and past management. Sample these zones separately if they are significantly different.

    • Walk in a "W" or "Z" pattern across the sampling zone.

    • Collect at least 15-20 soil cores from the top 0-6 inches (0-15 cm) of soil.

    • Place all cores from one zone into a clean plastic bucket.

    • Thoroughly mix the soil in the bucket, breaking up cores and removing rocks, roots, and plant debris.

    • Take a composite subsample of approximately 1-2 lbs (0.5-1 kg) from the bucket and place it in a clearly labeled sample bag.

    • Store the sample in a cooler with ice packs immediately and ship to the analytical lab as quickly as possible.

Protocol 2: Determination of this compound in Soil (Based on Method GRM060.08A)

  • Objective: To quantify this compound residues in a soil sample. This protocol is a summary and should be performed by a qualified analytical laboratory.[13][14][18]

  • Summary of Method:

Table 2: Summary of Analytical Method for this compound in Soil

StepProcedureKey Reagents/Equipment
1. Sample Preparation A 10 g subsample of homogenized soil is weighed.Analytical balance
2. Extraction The sample is extracted by shaking with 100 mL of a methanol:water solution.Methanol, deionized water (80:20 v/v), mechanical shaker
3. Centrifugation The sample is centrifuged to separate the soil from the liquid extract.Centrifuge
4. Partitioning An aliquot of the extract is mixed with aqueous sodium chloride and partitioned into a hexane:toluene (B28343) solution.Saturated NaCl solution, hexane, toluene (50:50 v/v)
5. Analysis The final organic extract is analyzed by Gas Chromatography with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS).GC-MS system
6. Quantification The concentration is determined by comparing the sample response to a calibration curve prepared from certified this compound standards. The Limit of Quantitation (LOQ) is 0.01 mg/kg.This compound analytical standard

Protocol 3: Laboratory Bioassay for Assessing this compound Phytotoxicity

  • Objective: To determine the biological activity of this compound residues in soil using a sensitive indicator plant.

  • Materials: Field soil (test soil), control soil (from an area with no history of this compound use), pots or containers (e.g., 4-inch/10-cm diameter), seeds of a sensitive indicator species (oats are a good choice), watering can, greenhouse or growth chamber.

  • Procedure:

    • Fill at least three pots with the test soil and three pots with the control soil.

    • Plant 5-10 oat seeds in each pot at a depth of approximately 1 inch (2.5 cm).

    • Water the pots as needed to maintain adequate soil moisture, but avoid overwatering.

    • Grow the plants in a location with adequate sunlight and constant temperature (~65-75°F or 18-24°C) for 21-28 days.[16]

    • Evaluation:

      • Compare the emergence and growth of the oats in the test soil to the control soil.

      • Look for symptoms of injury in the test soil plants: stunting, reduced shoot growth, and poor emergence.

      • Carefully remove the plants from the pots and wash the roots. Examine for classic dinitroaniline symptoms: stunted, clubbed, or swollen roots compared to the healthy, fibrous roots of the control plants.

      • Quantitative measurements can include shoot height, shoot dry weight, and root dry weight. A significant reduction in any of these parameters in the test soil indicates phytotoxic residue levels.

Visualizations

cluster_0 Degradation Pathways (Reduce Persistence) cluster_1 Persistence Factors PD Photodegradation (Sunlight) Met Less Toxic Metabolites PD->Met MD Microbial Degradation (Bacteria, Fungi) MD->Met Ads Adsorption (Binding to Organic Matter & Clay) Immob Immobile & Persistent Residue in Soil Ads->Immob Flu This compound Applied to Soil Flu->PD Flu->MD Flu->Ads

Caption: Key pathways influencing this compound fate and persistence in soil.

A Step 1: Field History Review (Check this compound Use) B Step 2: Representative Soil Sampling A->B C Step 3: Quantitative Analysis (GC-MS) B->C D Step 4: Risk Assessment (Compare result to crop sensitivity thresholds) C->D E Step 5 (Optional but Recommended): Phytotoxicity Bioassay (Confirm Biological Effect) D->E F Step 6: Informed Decision: - Proceed with Planting - Choose Tolerant Crop - Implement Remediation E->F

Caption: Experimental workflow for assessing soil before subsequent crop studies.

References

Technical Support Center: Enhancing Flumetralin Efficacy with Fatty Alcohol Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of flumetralin efficacy with fatty alcohol adjuvants.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective, systemic plant growth regulator belonging to the dinitroaniline class of herbicides.[1][2][3][4] Its primary use is to control sucker growth in tobacco.[5] The mechanism of action involves the inhibition of cell division (mitosis).[3][4][6] this compound binds to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[3][4][7] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. Consequently, cell division is arrested, leading to the inhibition of growth in the axillary buds (suckers) of the tobacco plant.

2. What is the role of fatty alcohol adjuvants in enhancing this compound efficacy?

Fatty alcohol adjuvants are added to this compound formulations to improve its performance.[8] Their primary role is to enhance the penetration of this compound through the waxy outer layer of the plant, known as the cuticle.[2][5] Fatty alcohols can act as surfactants, reducing the surface tension of the spray droplets and allowing for better spreading and coverage of the sucker buds. They also act as penetrants, increasing the permeability of the plant cuticle and facilitating the uptake of this compound into the plant tissue. This ensures that a higher concentration of the active ingredient reaches the target site within the axillary buds, leading to more effective sucker control.

3. What are the expected results when using fatty alcohol adjuvants with this compound?

The addition of fatty alcohol adjuvants to this compound is expected to significantly improve the control of tobacco suckers compared to using this compound alone.[8] This enhanced efficacy can be observed as a reduction in the number and weight of suckers per plant.[8][9] Consequently, this leads to an increase in the yield and quality of the tobacco leaves, as the plant's resources are directed towards leaf growth rather than sucker development.

4. Are there any known compatibility issues when tank-mixing this compound with fatty alcohol adjuvants?

While this compound and fatty alcohol adjuvants are often used together, it is crucial to follow proper tank-mixing procedures to avoid compatibility issues.[1][10][11][12] Incompatibility can be physical (e.g., separation of components, formation of gels or precipitates) or chemical (e.g., deactivation of the active ingredient).[12] To minimize risks, always conduct a jar test before mixing large quantities.[1] The general recommendation for tank mixing is to fill the tank with half the required water, add the this compound formulation, agitate, and then add the fatty alcohol adjuvant, followed by the remaining water.[1][11] Always consult the product labels for specific mixing instructions.[10]

Troubleshooting Guides

Issue 1: Poor Sucker Control After Application

Possible Cause Troubleshooting Step
Suckers were too large at the time of application. This compound is most effective on small, developing suckers. For best results, remove any suckers longer than 2.5 cm by hand before application.[2]
Rainfall occurred shortly after application. This compound requires a rain-free period to be effectively absorbed. If rain occurs within 2 hours of application, efficacy may be reduced. Reapplication may be necessary, but be mindful of the total application rate per season.
Improper application technique. Ensure thorough coverage of the axillary buds. The spray solution must come into direct contact with the suckers to be effective.[5] Use appropriate spray volume and pressure to ensure the solution runs down the stalk and reaches all leaf axils.
Incorrect concentration of this compound or adjuvant. Verify that the correct concentrations of this compound and the fatty alcohol adjuvant were used as per the experimental protocol or product label.

Issue 2: Signs of Phytotoxicity (Crop Injury)

Possible Cause Troubleshooting Step
Application at an incorrect growth stage. Applying this compound before the tobacco plant has reached the elongated button to early flower stage can lead to chemical topping or distortion of immature leaves.[2]
Excessive application volume. Over-application can lead to runoff and pooling of the chemical at the base of the plant, potentially causing stunting or stem damage. Calibrate spray equipment to deliver the recommended volume.
Tank-mix incompatibility. An incompatible tank mix can sometimes result in phytotoxicity. Always perform a jar test to ensure compatibility of all tank-mix partners.[1]
Environmental stress. Applying this compound to drought-stressed plants may increase the risk of crop injury. Ensure plants are well-watered and not under stress at the time of application.

Data Presentation

Table 1: Effect of Fatty Alcohol Adjuvant on this compound Efficacy for Sucker Control

TreatmentApplication Rate (a.i./plant)Number of Suckers/plantTotal Sucker Weight/plant (g)Percent Sucker Control (%)Tobacco Yield ( kg/ha )
This compound alone57 mg5.211885.12850
This compound + 4% Fatty Alcohols57 mg2.14594.33010
This compound alone91 mg3.98888.92930
This compound + 4% Fatty Alcohols91 mg1.53495.73100
Hand-suckered controlN/A001003150
Topped, unsuckered controlN/A12.879202400

Data synthesized from a field experiment evaluating the influence of a 4% fatty alcohol solution on the efficacy of this compound for sucker control in flue-cured tobacco.[8]

Table 2: Efficacy of a Local Systemic Suckercide Compared to No Chemical Treatment

TreatmentNumber of Suckers/plantSucker Biomass ( kg/plant )Percent Reduction in Sucker NumberPercent Reduction in Sucker Biomass
No Suckercide10.121.110%0%
Single Application of Local Systemic1.600.2484.2%78.3%

Data from a study evaluating the efficacy of a single application of a local systemic suckercide at topping.[9]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound with Fatty Alcohol Adjuvants for Tobacco Sucker Control

1. Experimental Design:

  • Utilize a randomized complete block design with a factorial arrangement of treatments and at least four replications.

  • Treatments should include:

    • Topped and unsuckered control.

    • Topped and hand-suckered control.

    • This compound applied alone at two different rates (e.g., 57 mg and 91 mg a.i./plant).[8]

    • This compound at the same two rates tank-mixed with a fatty alcohol adjuvant at a specified concentration (e.g., 4% v/v).[8]

2. Plant Material and Growth Conditions:

  • Use a standard commercial variety of tobacco.

  • Follow standard agronomic practices for tobacco cultivation, including fertilization, irrigation, and pest management.

3. Treatment Application:

  • Top the tobacco plants when they reach the elongated button to early flower stage.[2]

  • Within 24 hours of topping, remove all suckers longer than 2.5 cm by hand from the plants designated for chemical treatment.

  • Prepare the spray solutions according to the treatment plan.

  • Apply the treatments as a directed spray to the upper portion of the tobacco stalk, ensuring thorough coverage of the leaf axils. Use a calibrated sprayer to deliver a consistent volume per plant (e.g., 20 mL).[13]

4. Data Collection:

  • At the final harvest (approximately 5-6 weeks after treatment), record the following from a predetermined number of plants per plot:

    • Number of suckers per plant.

    • Fresh weight of all suckers per plant.

  • Harvest and cure the tobacco leaves from each plot and determine the cured leaf yield ( kg/ha ).

5. Data Analysis:

  • Analyze the data for sucker number, sucker weight, and yield using analysis of variance (ANOVA).

  • Calculate the percent sucker control for each treatment relative to the topped and unsuckered control.

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Mandatory Visualizations

Caption: this compound's mechanism of action, disrupting microtubule polymerization.

Experimental_Workflow start Start: Tobacco plants at elongated button stage topping Top Plants (Remove terminal bud) start->topping sucker_removal Remove suckers > 2.5 cm topping->sucker_removal treatment_prep Prepare Treatment Solutions (this compound +/- Fatty Alcohol Adjuvant) sucker_removal->treatment_prep application Apply Treatments (Directed spray, 20 mL/plant) treatment_prep->application incubation Incubation Period (5-6 weeks) application->incubation data_collection Data Collection (Sucker count & weight, Leaf yield) incubation->data_collection analysis Data Analysis (ANOVA, Mean Separation) data_collection->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for evaluating this compound and fatty alcohol adjuvant efficacy.

Troubleshooting_Workflow start Poor Sucker Control? sucker_size Were suckers > 2.5 cm at application? start->sucker_size rain Rain within 2 hours of application? sucker_size->rain No solution1 Solution: Manually remove large suckers before treatment. sucker_size->solution1 Yes coverage Was spray coverage thorough? rain->coverage No solution2 Solution: Re-apply if necessary, respecting seasonal limits. rain->solution2 Yes concentration Were concentrations correct? coverage->concentration Yes solution3 Solution: Adjust application technique for better coverage. coverage->solution3 No solution4 Solution: Recalculate and prepare new solutions. concentration->solution4 No ok Review other factors (e.g., plant health, environmental stress). concentration->ok Yes yes yes no no

Caption: Troubleshooting guide for poor sucker control with this compound.

References

Flumetralin Analytical Standards and Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of flumetralin analytical standards and solutions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound analytical standard?

A1: Neat this compound analytical standard should be stored in a cool, dry place. Specific supplier recommendations suggest storage at temperatures between 2-8°C. It is a yellow to orange crystalline solid and should be protected from light.[1] Always refer to the Certificate of Analysis (CoA) for lot-specific storage instructions and expiry dates.[2]

Q2: What is the shelf life of neat this compound analytical standard?

A2: The shelf life of neat this compound is limited and depends on the supplier and storage conditions.[3] One supplier indicates a shelf life of 36 months for their certified reference material (CRM) when stored correctly. Always check the expiry date on the product label and CoA.

Q3: In which solvents can I prepare this compound stock solutions?

A3: this compound stock solutions are commonly prepared in high-purity solvents such as acetone (B3395972), acetonitrile (B52724), methanol (B129727), or a mixture of hexane (B92381) and toluene.[3][4] The choice of solvent may depend on the subsequent analytical method (e.g., GC-MS, LC-MS).

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: The storage conditions for this compound solutions depend on the solvent used. For stock solutions prepared in acetone or acetonitrile, storage at -20°C in amber vials is recommended to minimize degradation.[5] A solution in methanol may be stored at ambient temperature (>5°C).[3] It is crucial to protect all solutions from light to prevent photodegradation.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is sensitive to light. Degradation can occur through photolysis. Therefore, it is essential to store both the neat standard and its solutions in amber vials or otherwise protected from light.

Q6: Is this compound stable in aqueous solutions?

A6: this compound is reported to be hydrolytically stable between pH 5 and 9. However, its solubility in water is very low.

Data Presentation: Stability of this compound Standards and Solutions

The following tables summarize the recommended storage conditions and expected stability for this compound.

Table 1: Stability of Neat this compound Analytical Standard

ParameterRecommendationExpected Stability
Storage Temperature 2-8°CStable until the expiry date on the CoA.
Light Exposure Store in the dark (e.g., in an amber vial or opaque container).Sensitive to light; photodegradation can occur.
Humidity Store in a desiccator or a dry environment.Stable; it is a crystalline solid.

Table 2: Stability of this compound Solutions

SolventConcentrationStorage TemperatureLight ExposureExpected Stability
Acetonitrile 100 µg/mL-20°C[5]Protect from light (amber vials).Stable for several months. Regular checks are advised.
Acetone 100 µg/mL-20°CProtect from light (amber vials).Stable for several months. Regular checks are advised.
Methanol 100 µg/mLAmbient (>5°C)[3]Protect from light (amber vials).Monitor for signs of degradation or solvent evaporation.
Hexane:Toluene (50:50 v/v) Working StandardsRefrigerated (e.g., 4°C)Protect from light (amber vials).Recommended for fresh preparation before analysis.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 100 µg/mL stock solution in acetonitrile and subsequent dilution to a 1 µg/mL working solution.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the neat this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard into a 100 mL volumetric flask. Record the exact weight.

  • Dissolving: Add a small amount of acetonitrile to the flask and swirl to dissolve the standard completely.

  • Dilution to Volume: Once dissolved, fill the flask to the mark with acetonitrile.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 100 µg/mL stock solution .

  • Storage of Stock Solution: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C.

  • Preparation of Working Solution: To prepare a 1 µg/mL working solution, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

  • Storage of Working Solution: Store the working solution in a labeled amber vial at 4°C. It is recommended to prepare fresh working solutions regularly.

G Workflow for Preparation of this compound Solutions cluster_stock Stock Solution Preparation (100 µg/mL) cluster_working Working Solution Preparation (1 µg/mL) start Start weigh Accurately weigh ~10 mg of this compound standard start->weigh dissolve Dissolve in acetonitrile in a 100 mL volumetric flask weigh->dissolve dilute_stock Dilute to the mark with acetonitrile dissolve->dilute_stock homogenize_stock Homogenize the solution dilute_stock->homogenize_stock store_stock Store in an amber vial at -20°C homogenize_stock->store_stock pipette Pipette 1 mL of stock solution into a 100 mL volumetric flask store_stock->pipette Use stock solution dilute_working Dilute to the mark with acetonitrile pipette->dilute_working homogenize_working Homogenize the solution dilute_working->homogenize_working store_working Store in an amber vial at 4°C homogenize_working->store_working end End store_working->end

Caption: Workflow for the preparation of this compound stock and working solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound analytical standards and solutions.

Q: My calibration curve has poor linearity. What could be the cause?

A: Poor linearity can result from several factors. Use the following decision tree to troubleshoot the issue.

G Troubleshooting Poor Calibration Curve Linearity start Poor Calibration Curve Linearity check_solution Are the standard solutions freshly prepared? start->check_solution check_storage Were the solutions stored correctly (temperature, light)? check_solution->check_storage Yes prepare_new Prepare fresh standard solutions from the stock. check_solution->prepare_new No check_instrument Is the analytical instrument performing correctly? check_storage->check_instrument Yes check_storage->prepare_new No check_dilution Was the serial dilution performed accurately? check_instrument->check_dilution Yes consult_manual Consult instrument manual and perform maintenance/calibration. check_instrument->consult_manual No re_prepare_dilutions Carefully re-prepare the serial dilutions. check_dilution->re_prepare_dilutions No issue_resolved Issue Resolved check_dilution->issue_resolved Yes, after re-run re_run Re-run the calibration curve. prepare_new->re_run re_run->issue_resolved consult_manual->re_run re_prepare_dilutions->re_run

Caption: Decision tree for troubleshooting poor calibration curve linearity.

Q: I suspect my this compound standard has degraded. How can I confirm this?

A: If you suspect degradation, you can perform the following checks:

  • Visual Inspection: Check the neat standard for any change in color or physical state. For solutions, look for precipitation or discoloration.

  • Purity Check: Analyze the standard or solution using a validated chromatographic method (e.g., HPLC-UV, GC-MS). The appearance of additional peaks or a decrease in the main peak area can indicate degradation.

  • Comparison: Prepare a fresh solution from a new, unopened standard (if available) and compare its response to the suspected solution under the same analytical conditions. A significant difference in response for the same concentration suggests degradation.

Q: My analytical results are inconsistent. Could the stability of my this compound solution be the issue?

A: Inconsistent results can indeed be due to solution instability. Consider the following:

  • Working Solution Age: Working solutions, especially at low concentrations, are more prone to degradation and adsorption to container walls. It is best practice to prepare them fresh daily or every few days.

  • Solvent Evaporation: If solutions are not stored in tightly sealed vials, solvent evaporation can lead to an increase in concentration over time, causing upward drift in results.

  • Light Exposure: Ensure that solutions are not exposed to ambient light for extended periods on the benchtop or in the autosampler. Use amber vials or light-blocking sleeves.

References

Technical Support Center: Minimizing Flumetralin Cross-Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing flumetralin cross-contamination during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-contamination a concern?

A1: this compound is a selective herbicide and plant growth regulator belonging to the dinitroaniline class.[1][2] It is commonly used in agricultural research, particularly in tobacco cultivation studies, to control sucker growth.[2][3][4] Cross-contamination is a significant concern because this compound is a biologically active molecule that can interfere with a wide range of biological assays, even at trace levels. Its low water solubility and tendency to adsorb to surfaces make it persistent and difficult to remove, potentially compromising experimental integrity and leading to inaccurate results.

Q2: What are the primary routes of this compound cross-contamination in a laboratory?

A2: The primary routes of this compound cross-contamination in a laboratory setting are:

  • Aerosol generation: During the handling of powdered this compound or the preparation of concentrated solutions.

  • Shared equipment: Use of contaminated glassware, balances, spatulas, stir bars, and automated liquid handlers for both this compound-treated and untreated samples.

  • Contaminated surfaces: Spills or improper cleaning of benchtops, fume hoods, and equipment surfaces.

  • Improper waste disposal: Incorrect disposal of this compound-containing solutions and contaminated labware.

  • Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer this compound to other surfaces and equipment.

Q3: What are the key physical and chemical properties of this compound that influence its cross-contamination potential?

A3: The following properties of this compound are crucial to understanding its cross-contamination risk:

  • Low Water Solubility: this compound is practically insoluble in water, making aqueous cleaning solutions less effective for its removal.[3][4][5]

  • High Organic Solvent Solubility: It is highly soluble in organic solvents such as acetone (B3395972), toluene, and dichloromethane.[3][4][5][6] This property can be leveraged for effective decontamination.

  • Persistence: Dinitroanilines like this compound can be persistent in the environment and are known to be strongly adsorbed to soil and likely other surfaces.[7][8][9]

  • Photodegradation: this compound is sensitive to light and can undergo photodegradation.[4][7][9]

  • Hydrolytic Stability: It is stable to hydrolysis at a pH range of 5 to 9, suggesting that acidic or basic cleaning solutions may not be effective in chemically degrading it.[3][4]

Troubleshooting Guides

Issue 1: Unexpected biological activity or inconsistent results in negative control groups.
Possible Cause Troubleshooting Step Recommended Action
This compound residue on shared equipment (e.g., glassware, centrifuges, plate readers). 1. Isolate and test all shared equipment. 2. Review cleaning logs for the equipment .1. Implement a dedicated set of equipment for this compound use. 2. If dedicated equipment is not feasible, perform a rigorous decontamination protocol before use with sensitive assays. 3. Conduct wipe tests to confirm the absence of this compound residue after cleaning.
Contamination of stock solutions or media. 1. Prepare fresh stock solutions and media using dedicated glassware. 2. Test new batches for unintended biological activity before use in experiments.1. Store this compound and its formulations in a designated, isolated area. 2. Use dedicated pipettes and filter tips for handling this compound solutions.
Aerosol-based contamination of adjacent experimental setups. 1. Review the handling procedures for powdered this compound or concentrated solutions. 2. Assess the airflow in the laboratory, particularly around fume hoods and biological safety cabinets.1. Always handle powdered this compound and prepare concentrated solutions in a certified chemical fume hood. 2. Minimize the generation of aerosols by using appropriate techniques (e.g., careful weighing, gentle mixing).
Issue 2: Visible yellow staining on benchtops, equipment, or labware after cleaning.
Possible Cause Troubleshooting Step Recommended Action
Ineffective cleaning solution. 1. Verify the composition of the cleaning solution used. Aqueous-based cleaners are often insufficient.1. Use a multi-step cleaning process starting with a solvent that readily dissolves this compound (e.g., acetone, toluene), followed by a detergent wash and thorough rinsing. Caution: Ensure solvent compatibility with the surface material.
Insufficient contact time or mechanical action. 1. Review the current cleaning Standard Operating Procedure (SOP).1. Increase the contact time of the solvent with the contaminated surface. 2. Incorporate mechanical action (scrubbing) with appropriate, non-abrasive materials.
Porous or scratched surface material. 1. Inspect the contaminated surfaces for porosity, scratches, or other damage.1. If possible, replace porous or damaged surfaces with non-porous, chemically resistant materials (e.g., stainless steel, chemical-grade laminate). 2. For existing porous surfaces, consider the use of disposable bench liners.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

This table summarizes the solubility of this compound in various solvents, which is critical for selecting appropriate cleaning and extraction agents.

SolventSolubility (g/L at 25°C)Reference
Acetone560[3][4]
Toluene400[3][4]
Dichloromethane>800 (at room temp)[5][6]
Methanol25[5]
Ethanol18[3][4]
n-Hexane14[3][4]
n-Octanol6.8[3][4]
Water0.00007[3][4]
Table 2: Recommended GC/MS Parameters for this compound Residue Analysis

This table provides a starting point for developing an analytical method to detect this compound residues. Parameters may require optimization based on the specific instrument and matrix.

ParameterSettingReference
Gas Chromatograph
ColumnHP-5MS (or equivalent)[10]
Oven Program80°C initial, ramp to 170°C, then to 310°C[11]
Inlet Temperature250°C[12]
Carrier GasHelium[12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
Monitored Ions (m/z)421, 423, 391
Limit of Quantification (LOQ)1-20 ng/mL in tobacco extract[13]

Experimental Protocols

Protocol 1: Decontamination of Non-Porous Surfaces

Objective: To effectively remove this compound residues from non-porous surfaces such as stainless steel, glass, and chemical-resistant laminates.

Materials:

  • Acetone (ACS grade or higher)

  • Laboratory-grade detergent

  • Deionized water

  • Lint-free wipes

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Pre-cleaning: Remove any gross contamination by wiping the surface with a dry, lint-free cloth.

  • Solvent Wash: Moisten a clean, lint-free wipe with acetone and wipe the entire surface. For heavily contaminated areas, allow the acetone to dwell for 1-2 minutes before wiping.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent in deionized water according to the manufacturer's instructions. Use a new, clean wipe to scrub the surface with the detergent solution.

  • Rinsing: Thoroughly rinse the surface with deionized water to remove any detergent residue.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the surface to air dry completely or use a clean, dry wipe.

Protocol 2: Surface Wipe Sampling for this compound Residue Verification

Objective: To collect a sample from a laboratory surface to analytically determine the presence and quantity of this compound residue.

Materials:

  • Sterile gauze or cotton pads

  • Acetonitrile (B52724) (HPLC grade)

  • 15 mL screw-cap vials

  • 10 cm x 10 cm template

  • Forceps

  • Appropriate PPE

Procedure:

  • Preparation: Put on a new pair of gloves. Label a 15 mL vial with the sample location and date.

  • Wetting the Wipe: Using forceps, place a sterile gauze pad into a clean container. Add a known volume of acetonitrile (e.g., 5 mL) to saturate the pad.

  • Sampling: Place the 10 cm x 10 cm template on the surface to be sampled.

  • Wiping Technique:

    • Wipe the entire 100 cm² area with the wetted pad using firm, overlapping horizontal strokes.

    • Fold the pad with the exposed side inward.

    • Wipe the same area again with firm, overlapping vertical strokes.

    • Fold the pad again and wipe the perimeter of the template.

  • Sample Collection: Using forceps, place the gauze pad into the pre-labeled 15 mL vial and cap it securely.

  • Blank Sample: Prepare a field blank by wetting a gauze pad with the same batch of acetonitrile and placing it directly into a vial without wiping a surface.

  • Analysis: Analyze the samples by GC/MS or LC-MS/MS. The concentration of this compound in the solvent can be used to calculate the surface concentration (e.g., in ng/cm²).

Mandatory Visualizations

Experimental_Workflow cluster_0 Decontamination Protocol cluster_1 Verification Workflow cluster_2 Decision Point A 1. Pre-clean Surface (Dry Wipe) B 2. Solvent Wash (Acetone) A->B C 3. Detergent Wash B->C D 4. DI Water Rinse C->D E 5. Final Rinse D->E F 6. Air Dry E->F G 1. Perform Wipe Sampling (Acetonitrile) F->G Post-Decontamination H 2. Sample Extraction I 3. GC/MS or LC-MS/MS Analysis J 4. Quantify Residue K Residue < LOQ? J->K K->B No L Surface is Clean K->L Yes

Caption: Decontamination and verification workflow for this compound.

Logical_Relationship A This compound Properties B Low Water Solubility A->B C High Organic Solvent Solubility A->C D Surface Adsorption A->D F Ineffective Aqueous Cleaning B->F I Solvent-Based Decontamination C->I G Persistence on Surfaces D->G E Contamination Risk H Mitigation Strategy E->H F->E G->E H->I J Dedicated Equipment H->J K Routine Wipe Testing H->K

Caption: Relationship between this compound properties and mitigation strategies.

References

Validation & Comparative

Comparative Efficacy of Flumetralin and Maleic Hydrazide for Sucker Control in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Flumetralin and maleic hydrazide, two widely used plant growth regulators for controlling axillary bud (sucker) growth in tobacco. The information presented is based on experimental data from scientific literature, offering a quantitative and methodological overview for research and development purposes.

Mechanism of Action

Maleic hydrazide (MH) is a true systemic plant growth regulator.[1] After application, it is absorbed by the tobacco leaves and translocated throughout the plant's vascular system to the meristematic tissues in the leaf axils.[2] In these areas of active cell division, MH inhibits mitosis, thereby preventing the growth of new suckers.[2] For optimal effectiveness, MH requires favorable growing conditions to ensure proper absorption and translocation.[3]

This compound , on the other hand, is classified as a contact-local systemic.[1] It does not translocate throughout the plant in the same way as MH.[1][3] Instead, this compound must come into direct contact with the young sucker buds in the leaf axils to be effective.[1] Once in contact, it has a localized systemic effect, inhibiting cell division and preventing sucker growth.[1] Suckers that are not directly contacted by the spray will continue to grow.[4]

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of this compound and maleic hydrazide, both alone and in combination, for sucker control in flue-cured tobacco. The data is adapted from a study by Taylor, Zachary G., which evaluated various sucker control treatments.

TreatmentApplication Rate (kg ai/ha)Percent Sucker Control (%)
Maleic Hydrazide (MH) Alone 0.662
1.362 - 85
2.585
This compound Alone Not Specified73
Combination of MH and this compound Not Specified79 - 93

Data adapted from Taylor, Zachary G., Management of axillary shoot growth and maleic hydrazide residues with diflufenzopyr (B12349329) in flue-cured tobacco.[5]

The data indicates that while both agents are effective, their combination provides the highest level of sucker control.[5] The most effective chemical sucker control programs often include the use of both MH and this compound.[3] A tank mix of MH and this compound is a common and highly effective practice among growers.[3]

Experimental Protocols

The following provides a generalized experimental protocol for conducting field trials to evaluate the comparative efficacy of this compound and maleic hydrazide for sucker control in tobacco.

Experimental Design
  • Trial Layout: The experiment should be laid out in a randomized complete block design with a minimum of three to four replications per treatment.

  • Plot Size: Each plot should consist of multiple rows (e.g., 4 rows), with the inner rows designated for data collection to minimize edge effects. A minimum plot size of 20 m² is recommended.

  • Control Groups: Include a topped but unsuckered control group to establish a baseline for sucker growth and a hand-suckered control group to represent complete sucker removal.

Treatments and Application
  • Topping: All tobacco plants in the experimental plots (except for an untopped control, if desired) should be topped at a uniform developmental stage, such as the elongated button to early flower stage.

  • This compound Application: this compound should be applied as a coarse spray directed over the top of the plants, ensuring the solution runs down the stalk and contacts the leaf axils.[6][7] Application is typically recommended when plants are in the elongated button to early flower stage.[1]

  • Maleic Hydrazide Application: MH is typically applied as a foliar spray to the upper third of the plant 5 to 7 days after the last contact application or when MH alone would normally be applied.[3]

  • Tank Mix Application: For combination treatments, this compound and MH can be tank-mixed and applied as a coarse spray, similar to a fatty alcohol contact application, using a high volume of water (e.g., 50 gallons per acre) to ensure thorough coverage.[3]

  • Application Volume: For stalk rundown applications of this compound, a specific volume per plant (e.g., 20 ml) is often used.[4][6]

Data Collection and Analysis
  • Sucker Control Assessment: At regular intervals (e.g., weekly or bi-weekly) after treatment application, and at the end of the season, the number and green weight of suckers per plant should be recorded from the data rows of each plot.

  • Percent Sucker Control: This can be calculated by comparing the sucker number or weight in the treated plots to the topped, unsuckered control plot.

  • Crop Yield and Quality: At the end of the growing season, the cured leaf yield from each plot should be determined. Leaf quality can also be assessed based on standard grading practices.

  • Statistical Analysis: The collected data should be subjected to analysis of variance (ANOVA) appropriate for the experimental design to determine significant differences between treatments.

Visualizing Methodologies

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis A Randomized Complete Block Design B Plot Establishment (min. 20m^2, 4 rows) A->B C Treatment Groups: - this compound - Maleic Hydrazide - Combination - Controls B->C D Topping at Elongated Button to Early Flower Stage C->D Initiate Treatments E Application of Sucker Control Agents D->E F Follow Label Rates and Methods E->F G Assess Sucker Number and Weight Periodically F->G Begin Data Collection H Measure Cured Leaf Yield and Quality G->H I Statistical Analysis (ANOVA) H->I

Caption: Experimental workflow for comparing sucker control agents.

Mechanism of Action Diagram

mechanism_of_action cluster_mh Maleic Hydrazide (Systemic) cluster_flum This compound (Contact-Local Systemic) MH_App Foliar Application MH_Abs Leaf Absorption MH_App->MH_Abs MH_Trans Translocation via Vascular System MH_Abs->MH_Trans MH_Target Meristematic Tissue (Leaf Axils) MH_Trans->MH_Target MH_Effect Inhibition of Cell Division MH_Target->MH_Effect Flum_App Directed Spray (Stalk Rundown) Flum_Contact Direct Contact with Sucker Buds Flum_App->Flum_Contact Flum_Abs Localized Absorption Flum_Contact->Flum_Abs Flum_Effect Inhibition of Cell Division Flum_Abs->Flum_Effect

Caption: Contrasting mechanisms of action for sucker control.

References

Performance Under Pressure: A Comparative Guide to Flumetralin Monoclonal Antibody Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Cross-Reactivity of a Dinitroaniline Herbicide Monoclonal Antibody

The following table summarizes the cross-reactivity of a monoclonal antibody developed for Butralin against Flumetralin and other structurally similar dinitroaniline herbicides. The data is derived from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Butralin (Structure of Butralin)0.385 100
This compound(Structure of this compound)>10,000<0.01
Isopropalin(Structure of Isopropalin)>10,000<0.01
Pendimethalin(Structure of Pendimethalin)>10,000<0.01
Trifluralin(Structure of Trifluralin)>10,000<0.01

IC50 (Half-maximal inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive immunoassay. A higher IC50 value indicates lower affinity of the antibody for the compound.

Cross-reactivity (%) is calculated as: (IC50 of Butralin / IC50 of competing compound) x 100.

The data unequivocally demonstrates the high specificity of the monoclonal antibody for Butralin, with cross-reactivity for this compound and other tested dinitroaniline herbicides at levels below 0.01%[1]. This level of specificity is a critical performance indicator for any immunoassay intended for the precise quantification of a single analyte within a complex mixture.

Experimental Protocols

The development of a highly specific immunoassay involves several key stages, from the design of the hapten to the optimization of the final assay. The following are detailed methodologies for the principal experiments.

Hapten Synthesis and Immunogen Preparation

The generation of a specific antibody response to a small molecule like this compound requires its conjugation to a larger carrier protein, a process that begins with hapten synthesis.

  • Hapten Design: A derivative of the target molecule (e.g., this compound) is designed to incorporate a spacer arm with a terminal functional group (e.g., a carboxylic acid) suitable for protein conjugation. The position of the spacer arm is crucial to expose unique structural features of the target molecule to the immune system.

  • Synthesis: The designed hapten is synthesized using standard organic chemistry techniques. The structure of the synthesized hapten is confirmed by methods such as ¹H NMR and mass spectrometry.

  • Conjugation to Carrier Protein: The synthesized hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable conjugation method (e.g., the active ester method). The resulting immunogen is then purified to remove unconjugated hapten and protein.

Monoclonal Antibody Production
  • Immunization: Laboratory animals (typically BALB/c mice) are immunized with the prepared immunogen. The immunization schedule usually involves multiple injections over several weeks to elicit a strong immune response.

  • Cell Fusion and Hybridoma Production: Spleen cells from the immunized animal with the highest antibody titer are fused with myeloma cells to create hybridoma cells. These hybridomas have the antibody-producing capability of the spleen cells and the immortality of the myeloma cells.

  • Screening and Cloning: The hybridoma cells are screened to identify those producing antibodies with high affinity and specificity for the target analyte. This is typically done using an ELISA format. Positive clones are then subcloned by limiting dilution to ensure monoclonality.

  • Antibody Purification: The selected hybridoma cell line is cultured in vitro or in vivo (as ascites) to produce a large quantity of the monoclonal antibody. The antibody is then purified from the culture supernatant or ascites fluid using protein A or G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment

The specificity of the monoclonal antibody is evaluated by determining its cross-reactivity with structurally related compounds using an ic-ELISA.

  • Plate Coating: A 96-well microtiter plate is coated with a coating antigen, which is typically the hapten conjugated to a different carrier protein than the one used for immunization (e.g., ovalbumin - OVA) to avoid non-specific binding.

  • Competitive Reaction: A fixed concentration of the monoclonal antibody is mixed with varying concentrations of the target analyte (this compound) or the potentially cross-reacting compounds. This mixture is then added to the coated wells. The free analyte and the coated antigen compete for binding to the limited number of antibody binding sites.

  • Detection: After an incubation period, the plate is washed to remove unbound antibody and other components. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary monoclonal antibody is added.

  • Signal Generation: After another washing step, a substrate for the enzyme is added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The absorbance is measured using a microplate reader. A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values for the target analyte and the competing compounds are determined from their respective inhibition curves. The cross-reactivity is then calculated based on these IC50 values.

Mandatory Visualization

Experimental_Workflow cluster_Hapten Hapten Synthesis & Conjugation cluster_mAb Monoclonal Antibody Production cluster_ELISA ic-ELISA & Cross-Reactivity Hapten_Design Hapten Design Synthesis Chemical Synthesis Hapten_Design->Synthesis Conjugation Protein Conjugation (Immunogen) Synthesis->Conjugation Immunization Immunization Conjugation->Immunization Cell_Fusion Cell Fusion & Hybridoma Immunization->Cell_Fusion Screening Screening & Cloning Cell_Fusion->Screening Purification Antibody Purification Screening->Purification Competition Competitive Binding Purification->Competition Plate_Coating Plate Coating Plate_Coating->Competition Detection Enzymatic Detection Competition->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for developing a specific monoclonal antibody-based immunoassay.

Cross_Reactivity_Logic cluster_assay Competitive Immunoassay cluster_binding Binding Competition cluster_result Signal Output Antibody Monoclonal Antibody High_Affinity High Affinity Binding (Specific) Antibody->High_Affinity Binds to this compound Low_Affinity Low/No Affinity Binding (Cross-Reactive) Antibody->Low_Affinity Binds to Analogs? Coated_Antigen Immobilized Antigen (this compound-Protein) Coated_Antigen->Antibody Free_Antigen Free Analyte (this compound or Analog) Free_Antigen->High_Affinity Free_Antigen->Low_Affinity Low_Signal Low Signal (High Analyte Concentration) High_Affinity->Low_Signal High_Signal High Signal (Low Analyte Concentration) Low_Affinity->High_Signal

Caption: Logical relationship in a competitive immunoassay for assessing cross-reactivity.

References

Independent Laboratory Validation of Flumetralin Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of independently validated analytical methods for the determination of Flumetralin in environmental matrices. The information is intended for researchers, scientists, and professionals involved in drug development and environmental monitoring.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of two primary analytical methods for this compound: Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The data presented is based on independent laboratory validation (ILV) reports and patent documentation.

ParameterGC-NICI-MS (Syngenta Method GRM060.09A) in WaterGC-NICI-MS (Syngenta Method GRM060.08A) in SoilUPLC-MS/MS in Tobacco
Limit of Quantitation (LOQ) 0.05 µg/L0.01 mg/kgNot explicitly stated, but part of a multi-residue method.
Limit of Detection (LOD) 0.1 pg on columnNot explicitly stated in summary.Not explicitly stated, determined by 3x signal-to-noise ratio.
Linearity (Correlation Coefficient) r² ≥ 0.995r² ≥ 0.995r² ≥ 0.99
Accuracy (Recovery) 70-110%70-110%62.1% to 129.7%
Precision (RSD) ≤ 20%≤ 20%3.8% - 17.8%
Matrix WaterSoilTobacco

Experimental Protocols

GC-NICI-MS Method for this compound in Water (Syngenta Method GRM060.09A)

This method is designed for the quantitative determination of this compound in water samples.

Sample Preparation and Extraction:

  • Water samples are extracted with a 50:50 (v/v) mixture of hexane (B92381) and toluene.

  • An aliquot of the organic extract is then directly analyzed.

Instrumental Analysis:

  • Technique: Gas Chromatography with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS).

  • Ions Monitored: m/z 421, 423, and 391.

GC-NICI-MS Method for this compound in Soil (Syngenta Method GRM060.08A)

This method is validated for the determination of this compound residues in soil.

Sample Preparation and Extraction:

  • Soil samples are extracted with an 80:20 (v/v) mixture of methanol (B129727) and water.

  • An aliquot of the extract is then partitioned into a 50:50 (v/v) mixture of hexane and toluene.

  • The resulting organic phase is collected for analysis.

Instrumental Analysis:

  • Technique: Gas Chromatography with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS).

  • Ions Monitored: m/z 421, 423, and 391.

UPLC-MS/MS Method for this compound in Tobacco

This method is part of a multi-residue analysis for pesticides in tobacco.

Sample Preparation and Extraction:

  • The method utilizes a matrix dispersion solid-phase extraction technique, which simplifies the pretreatment process by eliminating the need for concentration and solid-phase extraction columns.

Instrumental Analysis:

  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Claimed Advantages: This method is reported to have superior sensitivity, selectivity, and analysis speed compared to conventional GC and LC-MS/MS methods.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

Experimental Workflow for this compound Analysis in Water (GC-NICI-MS) cluster_prep Sample Preparation cluster_analysis Instrumental Analysis WaterSample Water Sample Extraction Extract with Hexane:Toluene (50:50) WaterSample->Extraction OrganicExtract Organic Extract Extraction->OrganicExtract GC_NICI_MS GC-NICI-MS Analysis OrganicExtract->GC_NICI_MS Data Data Acquisition and Processing GC_NICI_MS->Data Experimental Workflow for this compound Analysis in Soil (GC-NICI-MS) cluster_prep Sample Preparation cluster_analysis Instrumental Analysis SoilSample Soil Sample Extraction Extract with Methanol:Water (80:20) SoilSample->Extraction Partition Partition into Hexane:Toluene (50:50) Extraction->Partition OrganicPhase Organic Phase Partition->OrganicPhase GC_NICI_MS GC-NICI-MS Analysis OrganicPhase->GC_NICI_MS Data Data Acquisition and Processing GC_NICI_MS->Data Logical Flow for Method Comparison cluster_methods Analytical Methods cluster_params Validation Parameters GC_MS GC-NICI-MS LOQ LOQ GC_MS->LOQ LOD LOD GC_MS->LOD Linearity Linearity GC_MS->Linearity Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision LC_MS UPLC-MS/MS LC_MS->LOQ LC_MS->LOD LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision

A Comparative Environmental Impact Assessment of Flumetralin and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of flumetralin with its alternatives, focusing on other dinitroaniline herbicides, as well as other chemical and natural product-based options for weed and sucker control. The information is compiled from various scientific sources to provide an objective overview supported by available experimental data.

Physicochemical Properties and Environmental Fate

The environmental behavior of a herbicide is largely dictated by its physicochemical properties. The following table summarizes key parameters for this compound and its common dinitroaniline alternatives, pendimethalin (B1679228) and trifluralin (B1683247).

PropertyThis compoundPendimethalinTrifluralinSignificance
Water Solubility (mg/L at 20-25°C) < 0.1[1]0.3[2]0.3[2]Low water solubility generally leads to lower potential for leaching into groundwater but a higher affinity for soil particles, making it susceptible to runoff with eroded soil.
Vapor Pressure (mPa at 20-25°C) < 1.33[1]LowHighHigh vapor pressure indicates a greater tendency to volatilize into the atmosphere, potentially leading to off-site drift and deposition.
Soil Organic Carbon-Water Partitioning Coefficient (Koc; mL/g) 71649[3]175817200[2]A high Koc value indicates strong binding to soil organic matter, reducing the likelihood of leaching but increasing persistence in the soil and the risk of transport via soil erosion.[4]
Soil Half-life (DT50; days) 42 (anaerobic)[3], 727 (aerobic)[5]~40-90[6][7][8]45 to 240[9]Represents the time it takes for half of the applied herbicide to degrade in the soil. Longer half-lives indicate greater persistence and potential for long-term environmental impact.[10]
Photodegradation Half-life in Water (days) 0.5[3]Subject to photodegradationRapidIndicates the rate of breakdown by sunlight in aquatic environments. Rapid photodegradation can mitigate aquatic contamination.

Ecotoxicological Profile

The toxicity of herbicides to non-target organisms is a critical aspect of their environmental impact. The following tables summarize the acute toxicity of this compound and its alternatives to various terrestrial and aquatic organisms.

Terrestrial Ecotoxicity
OrganismEndpointThis compoundPendimethalinTrifluralinToxicity Classification
Mammals (Rat, oral) LD50 (mg/kg)>5000[1]1050-1250[6]>10,000[11]Practically non-toxic to slightly toxic
Birds (Bobwhite Quail, oral) LD50 (mg/kg)>2150[3]>3149 (dietary LC50)[7]>2000[11]Practically non-toxic
Honeybees (contact) LD50 (µ g/bee )No risk of concern for acute contact[3]Non-toxic[7]Non-toxic[11]Low acute toxicity to honeybees via contact
Earthworms (Eisenia foetida) LC50 (mg/kg soil)>500[5]->1000 µg/cm² (relatively non-toxic)Low to very low toxicity
Aquatic Ecotoxicity
OrganismEndpointThis compound (µg/L)Pendimethalin (µg/L)Trifluralin (µg/L)Toxicity Classification
Freshwater Fish (Bluegill Sunfish) 96-hr LC5023[3]199[7]48 (geometric mean)Highly to very highly toxic
Freshwater Fish (Rainbow Trout) 96-hr LC50>3.2[1]138[7]41 (geometric mean)Highly to very highly toxic
Freshwater Invertebrates (Daphnia magna) 48-hr EC50>160[3]280[7]500-600[11]Moderately to highly toxic
Aquatic Plants (Green Algae) EC50>160--Low toxicity
Aquatic Plants (Diatom) NOAEC0.185[3]--Potential for effects at low concentrations

Alternative Herbicides and Weed Control Methods

Beyond dinitroanilines, other chemical and non-chemical methods are available for weed and tobacco sucker control.

  • Maleic Hydrazide: A systemic plant growth regulator used for sucker control in tobacco. Its environmental fate and ecotoxicity require careful consideration, as it can be persistent in soil and has the potential to leach into groundwater.

  • Fatty Alcohols (Contact-Type Agents): These act by burning the young sucker tissue on contact. They are generally considered to have a lower environmental impact due to their rapid breakdown in the environment.

  • Natural Herbicides (Bioherbicides): These are derived from natural sources such as plant extracts (e.g., vinegar, essential oils) or microbial metabolites.[6] They are characterized by rapid biodegradation and lower toxicity to non-target organisms.[6][12] However, their efficacy can be variable, and they may require more frequent applications.[13]

Experimental Protocols

The data presented in this guide are derived from studies conducted using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of environmental safety data for chemicals.

Key OECD Guidelines for Ecotoxicity Testing:
  • Acute Oral Toxicity (OECD 423): This test determines the median lethal dose (LD50) of a substance when administered orally to mammals, typically rats.

  • Avian Acute Oral Toxicity Test (OECD 223): This test evaluates the acute oral toxicity (LD50) of a substance to birds, such as the Bobwhite quail.

  • Fish, Acute Toxicity Test (OECD 203): This guideline outlines the procedure for determining the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna, by determining the concentration that immobilizes 50% of the test organisms (EC50) within 48 hours.

  • Honeybees, Acute Contact Toxicity Test (OECD 214): This protocol is used to determine the dose of a substance that is lethal to 50% of honeybees (LD50) upon direct contact.

  • Earthworm, Acute Toxicity Tests (OECD 207): This guideline describes the method for assessing the acute toxicity of chemicals to earthworms by determining the concentration that is lethal to 50% of the worms (LC50) in artificial soil over a 14-day period.

  • Soil Microorganisms: Nitrogen Transformation Test (OECD 216): This test evaluates the potential long-term effects of a substance on the nitrogen transformation activities of soil microorganisms.

A general workflow for assessing the environmental impact of a herbicide is depicted below.

G cluster_0 Environmental Fate Assessment cluster_1 Ecotoxicity Assessment cluster_2 Risk Assessment A Physicochemical Properties (Solubility, Vapor Pressure, Koc) B Degradation Studies (Soil, Water, Photodegradation) A->B C Mobility Studies (Leaching, Runoff) A->C G Exposure Assessment (Predicted Environmental Concentration) B->G C->G D Aquatic Toxicity Testing (Fish, Daphnia, Algae) H Effects Assessment (Toxicity Endpoints) D->H E Terrestrial Toxicity Testing (Mammals, Birds, Bees, Earthworms) E->H F Non-Target Plant Toxicity F->H I Risk Characterization G->I H->I

Figure 1: Generalized workflow for herbicide environmental impact assessment.

Mode of Action and Signaling Pathways

Dinitroaniline herbicides, including this compound, pendimethalin, and trifluralin, share a common mode of action in target plants. They disrupt cell division (mitosis) by inhibiting the polymerization of tubulin into microtubules.[3][14] Microtubules are essential components of the cytoskeleton involved in cell division, cell shape, and intracellular transport.

While this mode of action is highly specific to plant and protozoan tubulin, high concentrations or prolonged exposure to these herbicides can have sublethal effects on non-target animals. The exact signaling pathways affected are still under investigation, but evidence suggests potential disruption of several key processes.

Dinitroaniline Mode of Action on Microtubules

G cluster_0 Normal Microtubule Dynamics cluster_1 Dinitroaniline Herbicide Action A Tubulin Dimers B Microtubule Polymerization A->B F Binds to Tubulin Dimers A->F C Functional Microtubule B->C G Inhibition of Polymerization B->G D Cell Division, Cell Shape, Transport C->D E Dinitroaniline Herbicide E->F F->G H Disrupted Microtubules G->H I Cell Division Arrest H->I

Figure 2: Simplified diagram of dinitroaniline herbicide mode of action.
Potential Sublethal Effects and Disrupted Pathways in Non-Target Animals

While dinitroanilines do not bind effectively to vertebrate tubulin, studies on pendimethalin and trifluralin suggest that they can induce other toxic effects, potentially through the following pathways:

  • Oxidative Stress: Exposure to dinitroanilines can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.

  • Endocrine Disruption: Some dinitroanilines have been shown to interfere with the endocrine system, potentially affecting hormone production and regulation.

  • Neurotoxicity: There is evidence to suggest that these herbicides can affect the nervous system, leading to behavioral changes and other neurological effects.

The following diagram illustrates the potential logical relationship between dinitroaniline exposure and these sublethal effects.

G cluster_0 Potential Cellular and Systemic Effects cluster_1 Resulting Sublethal Impacts A Dinitroaniline Herbicide Exposure B Increased Reactive Oxygen Species (ROS) A->B C Hormone Synthesis and Signaling Disruption A->C D Neurotransmitter Imbalance A->D E Oxidative Stress & Cellular Damage B->E F Endocrine Disruption (Reproductive & Developmental Effects) C->F G Neurotoxicity (Behavioral Changes) D->G

Figure 3: Potential pathways of sublethal toxicity from dinitroaniline herbicides.

Conclusion

This compound and its dinitroaniline alternatives, pendimethalin and trifluralin, are effective herbicides but exhibit varying degrees of environmental risk.

  • This compound is characterized by very high persistence in aerobic soil and extremely strong binding to soil particles, which minimizes leaching but poses a risk for transport with eroded soil. It is highly toxic to aquatic organisms, particularly fish and diatoms.

  • Pendimethalin is moderately persistent in soil and has a lower tendency to bind to soil compared to this compound. It is also highly toxic to aquatic life.

  • Trifluralin is moderately persistent and has the lowest soil binding affinity of the three, suggesting a slightly higher potential for mobility. It is also very highly toxic to aquatic organisms.

The choice of herbicide should be guided by a thorough risk assessment that considers the specific environmental conditions of the application site, including soil type, proximity to water bodies, and the presence of sensitive non-target species. Integrated pest management strategies that incorporate alternative control methods, such as the use of more rapidly degrading contact herbicides or natural bioherbicides, can help to mitigate the environmental impact of weed and sucker control programs. Further research into the specific signaling pathways affected by these herbicides in non-target organisms is crucial for a more complete understanding of their sublethal effects and for the development of safer alternatives.

References

A Researcher's Guide to the Validation of Flumetralin Residue Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in food is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of flumetralin residue analysis in various food matrices, supported by experimental data and detailed protocols.

This compound, a selective herbicide used to control annual grasses and broadleaf weeds in crops such as tobacco, cotton, and soybeans, requires robust and validated analytical methods to monitor its potential presence in the food chain. This guide explores common analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), coupled with effective sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Comparative Analysis of Analytical Methods

The choice of analytical technique for this compound residue analysis is often dictated by the food matrix, the required sensitivity, and laboratory resources. While gas chromatography has traditionally been used, liquid chromatography coupled with tandem mass spectrometry is increasingly favored for its high sensitivity and selectivity, especially for multi-residue analysis.[1][2]

Below is a summary of validated methods for this compound and a general comparison of typical validation parameters for pesticide residue analysis in different food matrices.

Table 1: Validated Method Performance for this compound Residue Analysis

ParameterMethodMatrixLinearity (r²)Recovery (%)RSD (%)LOQLODReference
This compound UPLC-MS/MSTobacco≥0.9962.1 - 129.73.8 - 17.8Not SpecifiedNot SpecifiedCN104374857A
This compound GC-NICI-MSWaterNot Specified70 - 110≤ 200.05 µg/L0.1 pg on column[1][3]
This compound GC-NICI-MSSoil≥0.99570 - 110≤ 200.01 mg/kg0.5 pg on column[4][5]

Table 2: Typical Performance of Multi-Residue Methods in Food Matrices (General Pesticides)

ParameterMethodMatrixLinearity (r²)Recovery (%)RSD (%)LOQ (mg/kg)
LC-MS/MS Fruits & Vegetables>0.9970 - 120< 200.01
GC-MS/MS Fruits & Vegetables>0.9970 - 120< 200.01
GC-MS CerealsNot Specified79 - 109< 110.01
LC-MS/MS Cereals (Baby Food)>0.97Not SpecifiedNot Specified0.0005 - 0.001

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices due to its simplicity, speed, and low solvent consumption.[6][7][8][9][10][11][12]

Materials:

  • Homogenized food sample (e.g., fruits, vegetables, cereals)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate salt mixture (e.g., MgSO₄ and NaCl or sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL centrifuge tube containing a mixture of PSA, C18, and MgSO₄. For highly pigmented samples, GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample Homogenized Sample add_acn Add Acetonitrile sample->add_acn 1 add_salts Add Salts add_acn->add_salts 2 shake Shake add_salts->shake 3 centrifuge1 Centrifuge shake->centrifuge1 4 supernatant Transfer Supernatant centrifuge1->supernatant 5 add_dspe Add d-SPE Sorbents supernatant->add_dspe 6 vortex Vortex add_dspe->vortex 7 centrifuge2 Centrifuge vortex->centrifuge2 8 final_extract Final Extract for Analysis centrifuge2->final_extract 9

QuEChERS Experimental Workflow
Analytical Determination: LC-MS/MS and GC-MS

The final extracts are analyzed using chromatographic techniques coupled with mass spectrometry for the identification and quantification of this compound.

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.[1][5]

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for volatile and thermally stable compounds.

  • Chromatographic Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless or Pulsed Splitless injection.

  • Ionization Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI). For this compound, NCI can provide enhanced sensitivity.[1][3]

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode. For higher selectivity, a triple quadrupole (GC-MS/MS) instrument is often used.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_prep QuEChERS Extraction & Cleanup lcms LC-MS/MS sample_prep->lcms Direct Injection gcms GC-MS or GC-MS/MS sample_prep->gcms Solvent Exchange (if needed) data_analysis Quantification & Confirmation lcms->data_analysis gcms->data_analysis

General Analytical Workflow

Logical Relationship of Method Validation Parameters

Method validation ensures that an analytical procedure is fit for its intended purpose. The key parameters are interconnected and collectively demonstrate the reliability of the method.

Validation_Parameters linearity Linearity accuracy Accuracy (Recovery) linearity->accuracy loq Limit of Quantification (LOQ) linearity->loq precision Precision (RSD) accuracy->precision robustness Robustness accuracy->robustness precision->robustness selectivity Selectivity/Specificity selectivity->accuracy selectivity->loq lod Limit of Detection (LOD) loq->lod

Interrelationship of Validation Parameters

Conclusion

The validation of analytical methods for this compound residue in food matrices is a critical process that requires careful consideration of the sample matrix, desired sensitivity, and available instrumentation. Both LC-MS/MS and GC-MS, particularly GC-MS/MS, are powerful techniques capable of providing the necessary selectivity and sensitivity for monitoring this compound at low levels. The QuEChERS method offers an efficient and effective approach for sample preparation across a wide variety of food types. By following validated protocols and understanding the interplay of performance parameters, researchers can ensure the generation of high-quality, reliable data for food safety and risk assessment.

References

A Comparative Analysis of Flumetralin in Combination with N-Decanol for Tobacco Sucker Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Flumetralin in combination with N-Decanol for the control of axillary bud growth, commonly known as suckers, in tobacco plants. The performance of this combination is evaluated against other common sucker control agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to Sucker Control Agents

Effective sucker control is a critical agronomic practice in tobacco cultivation. The removal of suckers, which are axillary buds that develop into lateral branches, redirects the plant's energy and nutrients towards the leaves, thereby enhancing their size, quality, and overall yield. Chemical sucker control agents are broadly categorized based on their mode of action:

  • Contact Agents: These chemicals, such as fatty alcohols (including N-Decanol), act by desiccating, or burning, the tender sucker tissue upon direct contact. Their effectiveness is highly dependent on achieving thorough coverage.

  • Systemic Agents: These agents are absorbed by the plant and translocated to the axillary buds, where they inhibit cell division and growth. Maleic Hydrazide (MH) is a prominent example of a true systemic agent.

  • Contact-Local Systemic Agents: this compound falls into this category. It requires direct contact with the sucker to be absorbed locally, after which it inhibits cell division. It is not translocated throughout the entire plant like a true systemic agent.[1][2]

The combination of different types of sucker control agents is a common practice to achieve broad-spectrum and season-long efficacy. This guide focuses on the synergistic potential of combining the contact-local systemic action of this compound with the contact desiccation of N-Decanol (a C10 fatty alcohol).

Comparative Efficacy Data

The following tables summarize quantitative data from field experiments evaluating the performance of this compound, both alone and in combination with fatty alcohols, against other sucker control treatments.

Table 1: Efficacy of this compound and this compound + Fatty Alcohol Combination on Sucker Control and Tobacco Yield

TreatmentApplication Rate (mg a.i./plant)Sucker Control (%)Yield ( kg/ha )Number of Suckers/plantTotal Sucker Weight/plant (g)
This compound5793.833892.148.1
This compound9194.533672.042.9
This compound + Fatty Alcohols (4% solution)5797.234891.121.4
This compound + Fatty Alcohols (4% solution)9197.934780.816.1

Data adapted from a study on flue-cured tobacco. The addition of a 4% solution of fatty alcohols to this compound significantly increased sucker control and tobacco yield compared to this compound alone.[3]

Table 2: Influence of Delivery Volume on the Efficacy of this compound for Sucker Control

This compound Concentration (% a.i. solution)Delivery Volume (ml/plant)Sucker Control (%)Yield ( kg/ha )Number of Suckers/plantWeight/sucker (g)
2.01088.332984.310.8
2.01595.834121.88.8
2.02098.234560.87.9
2.03098.534670.77.5
4.01080.731986.913.2
4.01593.133542.59.9
4.02097.934450.98.1
4.03098.834710.67.2

Data adapted from a study on flue-cured tobacco. This table highlights the critical role of application volume in achieving effective sucker control with this compound.[3] An application of 20 ml of a 2% this compound solution was as effective as 20 ml of a 4% solution, indicating that sufficient delivery volume is crucial for efficacy.[3]

Experimental Protocols

The following methodologies are based on the key experiments cited in this guide.

Experiment 1: Evaluation of this compound and this compound-Fatty Alcohol Combinations
  • Objective: To determine the efficacy of this compound applied alone and in combination with fatty alcohols for sucker control in flue-cured tobacco.

  • Experimental Design: Field experiments were conducted using a randomized complete block design.

  • Treatments:

    • This compound at 57 mg active ingredient (a.i.) per plant.

    • This compound at 91 mg a.i. per plant.

    • This compound at 57 mg a.i. per plant tank-mixed with a 4% solution of fatty alcohols.

    • This compound at 91 mg a.i. per plant tank-mixed with a 4% solution of fatty alcohols.

  • Application:

    • Treatments were applied after topping the tobacco plants.

    • The spray solution was applied to each plant to ensure thorough coverage of the leaf axils.

  • Data Collection:

    • At the end of the growing season, all suckers from each plant were harvested, counted, and weighed.

    • Sucker control was calculated as the percentage reduction in fresh sucker weight compared to an untreated control group.

    • Cured leaf yield was determined after harvesting and curing.

Experiment 2: Influence of Application Volume on this compound Efficacy
  • Objective: To assess the impact of varying concentrations and delivery volumes of this compound on sucker control.

  • Experimental Design: Field experiment with a factorial arrangement of treatments in a randomized complete block design.

  • Treatments:

    • Two concentrations of this compound: 2.0% and 4.0% a.i. solutions.

    • Four delivery volumes per plant: 10, 15, 20, and 30 ml.

  • Application:

    • Tobacco plants were topped at the elongated bud to early flower stage.

    • Suckers longer than 2.5 cm were removed by hand before treatment.

    • The specified volume of the this compound solution was applied directly to the upper portion of the stalk, ensuring runoff into the leaf axils.

  • Data Collection:

    • Sucker number and weight were recorded at the end of the season.

    • Yield and quality of the cured leaves were assessed.

Signaling Pathways and Experimental Workflow

To understand the biological basis of sucker control and the methodology of its evaluation, the following diagrams are provided.

G cluster_apex Shoot Apex cluster_stem Stem cluster_bud Axillary Bud Apex High Auxin Production PAT Polar Auxin Transport (PAT) Apex->PAT Supplies Auxin SL_Bio Strigolactone (SL) Biosynthesis PAT->SL_Bio Promotes CK_Bio Cytokinin (CK) Biosynthesis PAT->CK_Bio Inhibits Bud_Outgrowth Bud Outgrowth (Sucker Formation) SL_Bio->Bud_Outgrowth Inhibits Bud_Dormancy Bud Dormancy CK_Bio->Bud_Outgrowth Promotes

Apical Dominance Signaling Pathway

G cluster_prep Preparation cluster_application Application cluster_data Data Collection & Analysis Field Field Selection & Plot Establishment Topping Topping of Tobacco Plants Field->Topping Treatment_Prep Preparation of Sucker Control Solutions Application Application of Treatments Treatment_Prep->Application Topping->Application Sucker_Harvest Sucker Harvest, Count & Weigh Application->Sucker_Harvest Leaf_Harvest Cured Leaf Harvest Application->Leaf_Harvest Data_Analysis Data Analysis Sucker_Harvest->Data_Analysis Leaf_Harvest->Data_Analysis

References

A Comparative Guide to Alternatives for Flumetralin in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to Flumetralin for plant growth regulation studies, with a primary focus on the control of axillary bud development, commonly known as "sucker control," in tobacco. The information presented is supported by experimental data to aid researchers in selecting the most appropriate compound for their specific study objectives.

Introduction to this compound and its Alternatives

This compound is a selective herbicide and plant growth regulator belonging to the dinitroaniline chemical class.[1] Its primary mechanism of action is the inhibition of auxin transport, which disrupts cell division and elongation in the meristematic tissues of axillary buds.[1] This mode of action makes it a valuable tool for studying plant architecture, apical dominance, and resource allocation. However, research into alternative compounds is crucial for various reasons, including the development of new regulatory agents, understanding different modes of action, and addressing potential resistance or environmental concerns.

This guide focuses on two primary alternatives to this compound for sucker control in tobacco: Butralin (B1668113) , another dinitroaniline herbicide, and Maleic Hydrazide , a systemic growth inhibitor.

Comparative Performance of this compound and Alternatives

The efficacy of this compound, Butralin, and Maleic Hydrazide in controlling axillary bud growth has been evaluated in numerous field studies. The following tables summarize the quantitative data from these studies, providing a clear comparison of their performance.

Table 1: Sucker Control Efficacy
TreatmentApplication RateSucker Control (%)Average No. of Suckers/PlantAverage Green Weight of Suckers/Plant (g)Citation(s)
This compound 57 mg a.i./plant>75--[2]
91 mg a.i./plant>75--[2]
1000 ml/ha-14132[3]
1200 ml/ha---[3]
1500 ml/ha---[3]
Butralin 7000 ppm100--[4]
3.36 kg a.i./haComparable or better than MH--[5]
Maleic Hydrazide (MH) 3 lb/A95 - 100--[6]
1.5 gal/acre (1.5 lb a.i./gal)---[7]
Untreated Control -010.121110[1]

a.i. = active ingredient

Table 2: Impact on Tobacco Yield and Quality
TreatmentEffect on YieldEffect on QualityCitation(s)
This compound No significant negative impact at recommended doses. Can improve yield by directing resources to leaves.Can improve quality by promoting uniform leaf maturity.[3][8]
Butralin No significant negative impact at recommended doses.No significant negative impact reported.[4][8]
Maleic Hydrazide (MH) Can increase yield by preventing sucker growth.Generally no negative impact, but can cause discoloration of top leaves in dark tobacco.[1][7]

Mode of Action and Signaling Pathways

Understanding the molecular mechanisms of these compounds is critical for interpreting experimental results and for the development of novel plant growth regulators.

Dinitroanilines (this compound and Butralin)

This compound and Butralin are dinitroaniline herbicides that act by disrupting microtubule polymerization in plant cells.[9][10] This disruption primarily affects cell division (mitosis) and cell elongation.

  • Mechanism: Dinitroanilines bind to α-tubulin subunits, preventing their polymerization into microtubules.[6][9][10][11][12] This leads to the disassembly of the mitotic spindle, arresting cell division at pro-metaphase. The absence of functional microtubules also disrupts the ordered deposition of cellulose (B213188) microfibrils in the cell wall, leading to abnormal cell swelling and inhibition of elongation.[9]

Dinitroaniline_Pathway cluster_cell Plant Cell Dinitroaniline Dinitroaniline (this compound, Butralin) Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to α-tubulin Microtubule Microtubule Polymer Dinitroaniline->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle CellElongation Cell Elongation Microtubule->CellElongation Guides cellulose deposition CellDivision Cell Division (Mitosis) Spindle->CellDivision

Dinitroaniline Mode of Action
Maleic Hydrazide

Maleic hydrazide is a systemic plant growth inhibitor that primarily targets cell division.[13] It is readily absorbed by the leaves and translocated throughout the plant to meristematic tissues, including axillary buds.[13]

  • Mechanism: The precise molecular mechanism of maleic hydrazide is not fully elucidated, but it is known to inhibit DNA synthesis and mitosis.[14][15][16] It is suggested to act as a purine (B94841) or pyrimidine (B1678525) analogue, thereby interfering with nucleic acid metabolism. This leads to a cessation of cell division in the meristems of axillary buds, preventing their growth.

Maleic_Hydrazide_Pathway cluster_plant Tobacco Plant MH_Application Maleic Hydrazide Application (Foliar) Translocation Systemic Translocation (Phloem) MH_Application->Translocation AxillaryBud Axillary Bud Meristem Translocation->AxillaryBud CellCycle Cell Cycle Progression AxillaryBud->CellCycle AxillaryBud->CellCycle Inhibits DNA Synthesis & Mitosis SuckerGrowth Sucker Growth CellCycle->SuckerGrowth

Maleic Hydrazide Mode of Action

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of sucker control agents in a field setting. Researchers should adapt this protocol to their specific experimental design and local conditions.

Experimental Design and Setup
  • Plot Establishment: Establish experimental plots in a randomized complete block design with a sufficient number of replications (typically 3-4) to ensure statistical validity. Each plot should contain a predetermined number of tobacco plants (e.g., 20-30 plants).

  • Plant Culture: Grow tobacco plants according to standard local agronomic practices for the specific tobacco type.

  • Topping: Manually remove the terminal bud (topping) of each tobacco plant at a consistent developmental stage (e.g., elongated button to early flower stage).

Treatment Application
  • Preparation of Solutions: Prepare the chemical solutions of this compound, Butralin, and Maleic Hydrazide at the desired concentrations according to the manufacturer's instructions. Include an untreated control group (water spray) and a manually desuckered control group.

  • Application Method: Apply the treatments uniformly to the plants.

    • Contact/Local Systemics (this compound, Butralin): Apply as a directed spray to the upper portion of the stalk, ensuring thorough coverage of the leaf axils where suckers emerge. This can be done using a backpack sprayer with a single nozzle or a tractor-mounted sprayer with drop nozzles.

    • Systemic (Maleic Hydrazide): Apply as a foliar spray over the top of the plants, ensuring uniform coverage of the upper leaves.

  • Application Timing: Apply the treatments within 24-48 hours after topping.

Data Collection and Analysis
  • Sucker Control Evaluation: At regular intervals (e.g., 2, 4, and 6 weeks after treatment) and at the final harvest, collect the following data from a predetermined number of plants per plot:

    • Number of suckers per plant: Count all suckers longer than a specified length (e.g., 2.5 cm).

    • Green weight of suckers per plant: Harvest all suckers from the sampled plants and record their total fresh weight.

    • Dry weight of suckers per plant (optional): Dry the harvested suckers in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.

  • Yield and Quality Assessment:

    • Cured Leaf Yield: Harvest and cure the tobacco leaves from each plot according to standard procedures. Record the total weight of the cured leaves.

    • Leaf Quality: Assess the quality of the cured leaves based on standard grading criteria (e.g., color, texture, size).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Experimental_Workflow Start Start: Field Trial Setup Plot Establish Randomized Plots Start->Plot Topping Manual Topping of Tobacco Plot->Topping Treatment Apply Chemical Treatments (this compound, Butralin, MH, Controls) Topping->Treatment DataCollection Data Collection (Sucker Count & Weight) Treatment->DataCollection 2, 4, 6 weeks post-treatment Harvest Harvest & Cure Leaves DataCollection->Harvest Analysis Yield & Quality Analysis Harvest->Analysis Stats Statistical Analysis Analysis->Stats End End: Comparative Efficacy Report Stats->End

Sucker Control Efficacy Trial Workflow

Conclusion

This guide provides a comparative overview of this compound and its key alternatives, Butralin and Maleic Hydrazide, for the regulation of axillary bud growth in plants. The choice of a particular compound will depend on the specific research objectives, the desired mode of action (contact vs. systemic), and the experimental conditions. The provided data and protocols offer a solid foundation for designing and conducting robust comparative studies in the field of plant growth regulation. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the protocols to their specific needs.

References

Assessing the Genotoxicity of Flumetralin in Comparison to Other Dinitroaniline Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the genotoxic potential of Flumetralin against other widely used dinitroaniline herbicides, including Trifluralin (B1683247), Pendimethalin (B1679228), and Oryzalin. This document synthesizes experimental data from various in vitro and in vivo studies, presenting a clear overview of their effects on genetic material. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and risk assessment.

Dinitroanilines are a class of herbicides primarily used for pre-emergence control of grasses and broadleaf weeds. Their mechanism of action involves the disruption of microtubule assembly, which is crucial for cell division.[1][2] This interference with mitosis raises concerns about their potential to cause genetic damage. This guide focuses on the genotoxicity of this compound and compares it with other prevalent dinitroanilines to provide a clearer understanding of their relative risks.

Comparative Genotoxicity Data

The following table summarizes the quantitative data from various genotoxicity assays conducted on this compound and other selected dinitroaniline herbicides. The data highlights the concentrations at which significant genotoxic effects were observed.

HerbicideAssayCell Line/OrganismConcentration Range TestedKey Genotoxic Effects & Observations
This compound Chromosome Aberration (CA) AssayHuman Peripheral Blood Lymphocytes125, 250, 500, 1000 µg/mLStatistically significant increase in structural CAs at 250, 500, and 1000 µg/mL for 24h and 48h treatments.[3]
Cytokinesis-Block Micronucleus (CBMN) AssayHuman Peripheral Blood Lymphocytes125, 250, 500, 1000 µg/mLSignificant increase in micronucleus formation at 250, 500, and 1000 µg/mL for 24h and at 125 and 500 µg/mL for 48h.[3]
Comet Assay3T3 cellsNot specifiedInduced DNA damage at all tested concentrations.[2][4][5]
Trifluralin Micronucleus (MN) TestOreochromis niloticus (Nile Tilapia)1, 5, 10 µg/LSignificantly increased micronucleus frequencies in peripheral erythrocytes at all doses after 3, 6, and 9 days of exposure.[6][7]
Chromosome Aberration (CA) & MN AssayHelianthus annuus (Sunflower)5, 10, 20, 40 pptSignificant decrease in mitotic index and increase in chromosomal aberrations (stickiness, c-mitosis, bridges) and micronuclei, particularly at 10, 20, and 40 ppt.[8]
Comet & MN AssayHepG2 cellsNot specifiedDid not cause genetic damage in these assays.[9][10][11]
Pendimethalin Comet AssayChinese Hamster Ovary (CHO) cells1, 10, 100, 1000, 10000 µMSignificant increase in DNA damage at 1, 100, 1000, and 10000 µM after 30 min incubation.[12][13]
Comet AssayAllium cepa (Onion) root tips5, 10, 20 mg/LStatistically significant and dose-dependent increase in DNA damage at all concentrations for 24, 48, 72, and 96 hours.[14][15]
Comet & MN AssayClarias batrachus (Freshwater fish)Sub-lethal concentrations based on LC50 (3.55 mg/L)Maximum DNA damage observed at the highest concentration after 30 days of exposure.[16]
Micronucleus (MN) TestAllium cepa (Onion) root tipsConcentrations up to 4.550 g/LDose-dependent increase in the number of cells with micronuclei.[17]
In vitro MN AssayV79 cellsNot specifiedA metabolite of Pendimethalin (M455H058) induced an increase in micronuclei without metabolic activation.[18]
Oryzalin Not specified in provided search results

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Chromosome Aberration (CA) Assay

The chromosome aberration assay is a cytogenetic test used to evaluate the ability of a substance to induce structural changes in chromosomes.

  • Cell Culture: Human peripheral blood lymphocytes (PBLs) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.

  • Exposure: Cells are treated with various concentrations of the test compound (e.g., this compound at 125, 250, 500, and 1000 µg/mL) and a solvent control for specific durations (e.g., 24 and 48 hours).[3] A positive control (e.g., Mitomycin-C) is also included.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed with a methanol/acetic acid solution. The fixed cells are dropped onto clean, cold microscope slides and air-dried.

  • Staining and Analysis: The slides are stained with Giemsa solution, and at least 100 well-spread metaphases per concentration are analyzed under a microscope for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.[19]

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

  • Cell Culture and Exposure: Similar to the CA assay, human PBLs are cultured and exposed to the test substance and controls.[3]

  • Cytokinesis Block: Cytochalasin-B is added to the culture to block cytokinesis, the final stage of cell division, resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: Cells are harvested and subjected to a mild hypotonic treatment before being fixed. The cell suspension is then dropped onto microscope slides.

  • Staining and Scoring: Slides are stained, and micronuclei are scored in at least 1000-2000 binucleated cells per concentration.[15] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.

  • Cell Preparation: A single-cell suspension is obtained from the test system (e.g., cultured cells or tissues).

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[16]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate from the nucleoid. Damaged DNA (containing strand breaks) migrates faster and farther, forming a "comet tail."[16]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of genotoxicity, the following diagrams have been generated using the Graphviz DOT language.

Genotoxicity_Assay_Workflow cluster_assays Genotoxicity Assays cluster_steps Experimental Steps CA Chromosome Aberration (CA) Assay Harvest Cell Harvesting CA->Harvest CA Workflow MN Micronucleus (MN) Assay MN->Harvest MN Workflow Comet Comet Assay Comet->Harvest Lysis & Electrophoresis Culture Cell Culture & Exposure to Dinitroaniline Culture->CA Initiate Assay Culture->MN Initiate Assay Culture->Comet Initiate Assay SlidePrep Slide Preparation Harvest->SlidePrep CA Workflow Harvest->SlidePrep MN Workflow Staining Staining SlidePrep->Staining CA Workflow SlidePrep->Staining MN Workflow Analysis Microscopic Analysis / Imaging Staining->Analysis CA Workflow Staining->Analysis MN Workflow

Caption: A generalized workflow for in vitro genotoxicity assessment.

Dinitroaniline_Genotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences cluster_genotoxic_endpoints Genotoxic Endpoints Dinitroaniline Dinitroaniline Herbicide (e.g., this compound) Microtubule Disruption of Microtubule Polymerization Dinitroaniline->Microtubule ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Dinitroaniline->ROS Mitotic Mitotic Spindle Disruption Microtubule->Mitotic OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage Aneuploidy Aneuploidy (Chromosome Loss/Gain) Mitotic->Aneuploidy Clastogenicity Clastogenicity (Chromosome Breaks) OxidativeDamage->Clastogenicity DNA_Strand_Breaks DNA Strand Breaks OxidativeDamage->DNA_Strand_Breaks MN_Formation Micronucleus Formation Aneuploidy->MN_Formation CA_Observed Chromosomal Aberrations Clastogenicity->CA_Observed Comet_Tail Comet Tail Formation DNA_Strand_Breaks->Comet_Tail

Caption: Proposed signaling pathway for dinitroaniline-induced genotoxicity.

Discussion and Conclusion

The compiled data indicates that this compound, like other dinitroanilines such as Trifluralin and Pendimethalin, possesses genotoxic potential. This compound has been shown to induce both structural chromosomal aberrations and micronucleus formation in human lymphocytes in vitro, as well as DNA damage in 3T3 cells.[2][3][4][5]

The genotoxicity of dinitroanilines appears to be mediated through at least two primary mechanisms: the disruption of microtubule polymerization and the induction of oxidative stress.[1][2][20][21] The interference with microtubule function can lead to improper chromosome segregation during mitosis, resulting in aneuploidy and the formation of micronuclei. The generation of reactive oxygen species can cause oxidative damage to DNA, leading to strand breaks and other lesions that manifest as chromosomal aberrations and are detectable by the comet assay.

It is important to note that the genotoxic effects of these compounds can vary depending on the test system, cell type, and metabolic activation. For instance, while some studies on Trifluralin showed genotoxic effects in fish and plants, other studies using HepG2 cells did not find evidence of genotoxicity.[6][7][8][9][10][11] This highlights the need for a comprehensive testing strategy using multiple endpoints and model systems to fully characterize the genotoxic risk of these herbicides.

This guide provides a foundational comparison of the genotoxicity of this compound and other dinitroanilines. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific conditions of their experimental systems when assessing the potential risks associated with these compounds. Further research is warranted to elucidate the precise molecular mechanisms underlying the genotoxicity of this compound and to evaluate its potential effects in vivo.

References

Validating the Limit of Detection for Flumetralin in Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the limit of detection (LOD) of Flumetralin in water. This compound, a dinitroaniline herbicide, is monitored in water sources to ensure environmental safety and compliance with regulatory standards. The selection of an appropriate analytical method with a validated and sufficiently low LOD is critical for accurate risk assessment and environmental monitoring.

This document outlines the established Syngenta Method GRM060.09A, utilizing Gas Chromatography with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS), and compares its performance with alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach coupled with chromatographic analysis.

Performance Comparison of Analytical Methods for this compound in Water

The following table summarizes the key performance characteristics of different analytical methods for the determination of this compound in water.

Parameter Syngenta Method GRM060.09A (GC-NICI-MS) Alternative Method 1: Multi-Residue LC-MS/MS Alternative Method 2: QuEChERS with GC or LC Analysis
Limit of Detection (LOD) 0.05 µg/L (equivalent to 0.1 pg on-column)[1][2]Estimated Range: 0.0005 - 0.0106 µg/L (0.5 - 10.6 ng/L)Typical Range: 0.01 - 0.5 µg/L
Limit of Quantitation (LOQ) 0.05 µg/L (50 ng/L)[1][2]Typically 3-5 times the LODTypically in the low µg/L range (e.g., < 10 µg/L)[3]
Principle Gas Chromatography with Negative Ion Chemical Ionization Mass SpectrometryLiquid Chromatography with Tandem Mass SpectrometrySample extraction and cleanup followed by GC or LC analysis
Selectivity High, based on specific m/z ion monitoringVery high, based on parent and product ion transitionsModerate to high, dependent on the final detection technique
Throughput ModerateHigh, suitable for multi-residue screeningHigh, due to simplified sample preparation
Advantages Well-validated for this compound, high sensitivity and selectivity.Capable of analyzing a wide range of pesticides simultaneously, high sensitivity.Rapid and simple sample preparation, cost-effective, reduces solvent usage.[4]
Limitations Single-analyte method, requires specific instrumentation.Matrix effects can be a challenge, may require extensive method development for specific analytes.Recoveries can be variable depending on the analyte and matrix.

Experimental Protocols

Syngenta Method GRM060.09A for this compound in Water (GC-NICI-MS)

This method has been independently validated and is considered suitable for the determination of this compound residues in water.[2]

1. Sample Preparation and Extraction:

  • A 15 mL water sample is placed in a 50 mL polypropylene (B1209903) centrifuge tube.

  • The sample is mixed with 15 mL of saturated aqueous sodium chloride solution.

  • 5 mL of a hexane:toluene (50:50, v/v) extraction solvent is added.

  • The mixture is shaken mechanically for 10 minutes.

  • The phases are separated by centrifugation at 3500 rpm for 5 minutes.

  • An aliquot of the upper organic layer is transferred to an autosampler vial for analysis.[1]

2. GC-NICI-MS Analysis:

  • Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Initial temperature of 120°C held for 1 minute, then ramped at 20°C/min to 300°C and held for 2 minutes.[1]

  • Ionization Mode: Negative Ion Chemical Ionization (NICI).

  • Monitored Ions (m/z): 421 (primary), 423, and 391.[1][2]

  • Injection Volume: 2 µL.[1]

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Validation:

  • LOD Definition: The lowest analyte amount injected on-column that is detectable above the mean amplitude of the background noise at the corresponding retention time. An estimate of the LOD is typically three times the background noise.[2]

  • LOQ Definition: The lowest analyte concentration in a sample for which the methodology has been successfully validated with a mean recovery of 70-110% and a relative standard deviation (RSD) of ≤ 20%.[1][2]

  • Procedure:

    • Prepare a series of calibration standards in hexane:toluene (50/50, v/v) to construct a calibration curve.

    • Prepare fortification standards of this compound in acetone.

    • Spike untreated control water samples at various low concentrations, including the expected LOQ.

    • Analyze the spiked samples and control blanks according to the described extraction and GC-MS procedure.

    • Calculate the mean recovery and RSD for the spiked samples. The LOQ is the lowest concentration that meets the acceptance criteria.

    • The LOD is determined by analyzing low-level spikes and evaluating the signal-to-noise ratio.

Experimental Workflow for LOD Validation

The following diagram illustrates the key steps in the experimental workflow for validating the Limit of Detection (LOD) for this compound in water analysis.

LOD_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_validation Validation prep_standards Prepare Calibration & Fortification Standards spike_samples Spike Control Samples at Multiple Low Concentrations prep_standards->spike_samples prep_samples Prepare Control Water Samples prep_samples->spike_samples extract_samples Extract Spiked and Control Blank Samples spike_samples->extract_samples gcms_analysis Analyze Extracts by GC-NICI-MS extract_samples->gcms_analysis process_data Process Chromatographic Data gcms_analysis->process_data calc_recovery Calculate Mean Recovery & RSD process_data->calc_recovery det_lod_loq Determine LOD (S/N ≥ 3) & LOQ (Recovery/RSD Criteria) calc_recovery->det_lod_loq

Caption: Workflow for LOD validation of this compound in water.

Alternative Analytical Approaches

Multi-Residue Method using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the simultaneous analysis of multiple pesticide residues in water. The U.S. Geological Survey (USGS) has developed methods that include this compound in a suite of over 180 pesticides and their degradates.

  • Sample Preparation: Typically involves solid-phase extraction (SPE) to concentrate the analytes from the water sample.

  • Analysis: LC-MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each compound.

  • Performance: These methods can achieve very low detection limits, often in the low nanogram per liter (ng/L) range. For a large suite of pesticides, method detection limits have been reported to range from 0.5 to 10.6 ng/L.[5]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS methodology is a streamlined sample preparation technique that has been adapted for the analysis of pesticides in water.

  • Sample Preparation: Involves a liquid-liquid partitioning step with acetonitrile (B52724) and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with a mixture of sorbents.[4]

  • Analysis: The final extract can be analyzed by either GC-MS or LC-MS/MS.

Conclusion

The validated Syngenta Method GRM060.09A provides a robust and sensitive approach for the determination of this compound in water, with a confirmed LOD of 0.05 µg/L. For laboratories conducting broader pesticide monitoring programs, multi-residue methods based on LC-MS/MS offer the advantage of analyzing a wide range of compounds, including this compound, with potentially even lower detection limits. The QuEChERS approach presents a high-throughput and cost-effective sample preparation alternative, which, when coupled with sensitive analytical instrumentation, can achieve detection limits suitable for routine monitoring. The choice of method will depend on the specific analytical needs, available instrumentation, and the required level of sensitivity for the intended application. It is imperative that any chosen method is properly validated in the laboratory to ensure the reliability and accuracy of the results.

References

A Comparative Analysis of Flumetralin and Novel Agents for Tobacco Sucker Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of flumetralin with newer alternatives for the control of tobacco suckers. The information presented is based on available experimental data, focusing on efficacy, phytotoxicity, and mode of action to assist researchers in making informed decisions for future studies and product development.

Executive Summary

This compound, a dinitroaniline-based plant growth regulator, has long been a staple in tobacco cultivation for the control of axillary buds (suckers). It functions as a contact-local systemic agent, requiring direct application to the sucker buds to inhibit cell division.[1][2] In the quest for improved efficacy, reduced environmental impact, and alternative modes of action, several new agents are being investigated. This guide focuses on the comparative performance of this compound against two such alternatives: butralin (B1668113) , another dinitroaniline compound, and pelargonic acid , a naturally derived fatty acid.

Comparative Performance Data

The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons are often challenging due to variations in experimental conditions, application methods, and the specific formulations used.

Agent Sucker Control Efficacy Phytotoxicity Key Findings
This compound Effective, particularly when applied correctly to ensure contact with all axillary buds. Sucker control can be inconsistent with a single application due to coverage issues.[3] Split applications can improve efficacy.[4]Generally low when used according to label recommendations.A well-established sucker control agent. Often used in combination with fatty alcohols or maleic hydrazide (MH) for broader and more consistent control.[4]
Butralin Sucker control is comparable or, in some cases, better than traditional programs when applied correctly.[3] A mixture of butralin and this compound has been shown to be highly effective.[5]No significant phytotoxicity has been reported in several studies.[3]As a dinitroaniline, it shares a similar mode of action with this compound. It is effective as both a standalone treatment and in combination with other agents.
Pelargonic Acid Can provide acceptable sucker control (around 90%) at higher concentrations.[6] However, efficacy is negligible at lower, less injurious concentrations.[7]High potential for significant leaf injury, especially at concentrations effective for sucker control.[7][8] Injury can be severe enough to reduce crop value.[9]A biological, non-selective, contact herbicide. Its utility as a standalone sucker control agent is limited by its phytotoxicity. It has been investigated in combination with this compound to mitigate injury while maintaining some efficacy.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of sucker control agents. Below is a generalized experimental protocol synthesized from the reviewed literature.

General Experimental Design for Sucker Control Efficacy Trials
  • Experimental Layout: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[5][8]

  • Plot Size and Plant Spacing: Typically consists of single or multiple rows of a specified length and standard plant spacing for the tobacco type being grown.[5][9]

  • Treatments: Include an untreated (topped but not suckered) control, a hand-suckered control, and various chemical treatments at different rates and application timings.

  • Application Method: Can be a crucial variable. Common methods include:

    • Over-the-top broadcast spray: Using a multi-nozzle boom to cover the entire plant.[10]

    • Directed spray/Dropline: Applying the chemical directly to the stalk and leaf axils.[6]

    • Hand application ("jug method"): Pouring a measured amount of the diluted chemical over the top of each plant.[11]

  • Data Collection:

    • Sucker Control: Number and green weight of suckers per plant, typically assessed at the end of the growing season.[3][8]

    • Phytotoxicity: Visual ratings of leaf burn, distortion, or discoloration on a standardized scale at various intervals after application.[8]

    • Yield and Quality: Cured leaf yield and quality grade are determined after harvesting and curing.[3][11]

Mode of Action and Signaling Pathways

Understanding the mechanism by which these agents control sucker growth is vital for optimizing their use and developing new compounds.

Dinitroanilines (this compound and Butralin)

Dinitroaniline herbicides act by disrupting mitosis (cell division) in a manner similar to colchicine.[2][12] They bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[13][14] The disruption of the mitotic spindle prevents the proper segregation of chromosomes, leading to the formation of multinucleated cells and ultimately inhibiting growth in meristematic tissues like sucker buds.[12][15]

dot

Dinitroaniline_Mode_of_Action cluster_cell Plant Meristematic Cell Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Inhibition Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Dinitroaniline This compound / Butralin Dinitroaniline->Tubulin

Caption: Dinitroaniline Mode of Action

Pelargonic Acid

Pelargonic acid is a naturally occurring fatty acid that acts as a non-selective, contact herbicide.[16][17] Its primary mode of action is the rapid disruption of cell membranes.[16] It strips the waxy cuticle of the plant, allowing it to penetrate the cells and cause a loss of membrane integrity.[18] This leads to rapid cell leakage, desiccation, and tissue death.[19] Some evidence suggests that it may also lower the intracellular pH, contributing to cellular dysfunction.[19]

dot

Pelargonic_Acid_Mode_of_Action Pelargonic_Acid Pelargonic Acid Application Cuticle_Disruption Disruption of Waxy Cuticle Pelargonic_Acid->Cuticle_Disruption Cell_Membrane_Damage Cell Membrane Damage Cuticle_Disruption->Cell_Membrane_Damage Cell_Leakage Rapid Cell Leakage and Desiccation Cell_Membrane_Damage->Cell_Leakage Sucker_Death Sucker Tissue Death Cell_Leakage->Sucker_Death

Caption: Pelargonic Acid Mode of Action

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the evaluation of new tobacco sucker control agents.

dot

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_field_trial Phase 2: Field Trial cluster_analysis Phase 3: Analysis and Reporting P1 Hypothesis Formulation (e.g., New agent is more effective) P2 Experimental Design (RCBD, Plot Definition) P1->P2 P3 Treatment Selection (Agents, Rates, Timings) P2->P3 F1 Tobacco Cultivation and Topping P3->F1 F2 Application of Sucker Control Agents F1->F2 F3 Data Collection (Sucker Count/Weight, Phytotoxicity) F2->F3 A1 Harvesting and Curing F3->A1 A2 Yield and Quality Assessment A1->A2 A3 Statistical Analysis A2->A3 A4 Conclusion and Reporting A3->A4

Caption: Tobacco Sucker Control Agent Evaluation Workflow

Conclusion

This compound remains an effective and widely used tool for tobacco sucker control. Butralin presents itself as a comparable alternative within the same chemical class, offering similar efficacy. Pelargonic acid, while offering a different, biological mode of action, currently faces significant challenges due to its high potential for phytotoxicity at effective concentrations. Future research should focus on optimizing the application of these newer agents, potentially in combination with established chemistries, to enhance sucker control while minimizing crop injury. Further investigation into the precise signaling pathways affected by these compounds could also pave the way for the development of more targeted and efficient sucker control solutions.

References

Safety Operating Guide

Proper Disposal of Flumetralin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Flumetralin, a plant growth regulator, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance and its high toxicity to aquatic life, researchers, scientists, and drug development professionals must adhere to strict disposal protocols.[1][2][3] This guide provides essential, step-by-step instructions for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, eye and face protection, and protective clothing.[1][2][4] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists.[1][2]

Step-by-Step Disposal Procedures

This compound and its containers must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, national, and international regulations.[1][2][3] It is crucial to prevent this material from entering drains, sewers, or waterways.[1][2]

  • Segregation and Collection :

    • Collect all this compound waste, including unused product and contaminated materials, in designated, sealed, and properly labeled containers.[1][3]

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Licensed Waste Disposal :

    • Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[1]

    • The waste code should be assigned in consultation with the user, producer, and the waste disposal company to ensure proper classification.[1]

  • Container Management :

    • Empty containers must be managed carefully as they may retain product residue.[1]

    • For liquid formulations, it is recommended to triple-rinse the container. The rinsate (the rinse water) should be collected and treated as hazardous waste.[5][6]

    • Never reuse empty this compound containers for any other purpose.[5][7]

    • After proper rinsing, containers should be taken to an approved waste handling site for recycling or disposal.[1] Puncture and flatten empty containers to prevent reuse.[5]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so.[3] Contain the spill using an inert absorbent material such as sand or earth.[8] Collect the spilled material and absorbent into a suitable container for disposal as hazardous waste.[3][8] Following product recovery, flush the area with water, and collect the contaminated water for disposal.[1]

Transportation

For transportation to a disposal facility, this compound is classified as an environmentally hazardous substance, solid, n.o.s., under UN number 3077, Hazard Class 9.[1][2][3] Ensure that all shipping and labeling requirements are met according to transport regulations.

Quantitative Data

Currently, publicly available safety data sheets and environmental regulations do not specify quantitative concentration limits for the disposal of this compound. The primary directive is to treat all concentrations of this compound waste as hazardous.

Experimental Protocols

The disposal procedures outlined are based on established safety and environmental regulations and do not stem from specific experimental protocols. Adherence to the guidelines provided in the Safety Data Sheet (SDS) for this compound is mandatory.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Flumetralin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_container_management Empty Container Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Work in a Well-Ventilated Area C Collect Unused this compound & Contaminated Materials B->C Start Disposal Process D Place in a Labeled, Sealed Hazardous Waste Container C->D H Arrange for Pickup by a Licensed Waste Disposal Contractor D->H E Triple-Rinse Empty Container F Collect Rinsate as Hazardous Waste E->F G Puncture and Flatten Cleaned Container F->G G->H I Transport as UN3077, Hazardous Waste H->I J Dispose of at an Approved Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Flumetralin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Flumetralin

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural steps is essential for ensuring personal safety and proper chemical management.

This compound is a plant growth regulator that presents several hazards. It is a flammable liquid and vapor, harmful if swallowed, and can cause serious eye and skin irritation.[1][2][3][4] Furthermore, it may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][5] Proper handling and the use of appropriate Personal Protective Equipment (PPE) are paramount to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.

1. Hand Protection

Gloves are a critical barrier against skin contact and potential sensitization.[2][5] The material and thickness of gloves determine their effectiveness and breakthrough time.

Glove MaterialThicknessPenetration Time (Normal Use)Recommendations & Limitations
Nitrile Rubber11-13 mil~ 1 hourRecommended for normal use; not advised for constant contact or extensive cleanup.[1]
Barrier LaminateNot SpecifiedHighOffers a high degree of protection against a wide range of solvents found in pesticide formulations.[6]
PVCNot SpecifiedVariesElbow-length PVC gloves are generally suitable for handling pesticides.[7]

2. Eye and Face Protection

To prevent serious eye irritation from splashes or aerosols, appropriate eye and face protection is mandatory.[1][3]

  • Tightly Sealed Goggles: These should be worn at all times when handling the chemical.[1]

  • Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or mixing, a face shield should be worn in addition to goggles.[8]

3. Body Protection

Protective clothing prevents contamination of personal garments and skin.

  • Chemical-Resistant Coveralls: Loose-fitting coveralls provide a barrier against spills and splashes.[8] For significant exposure risk, suits made of materials like coated polyethylene (B3416737) may be necessary.[9]

  • Chemical-Resistant Apron: An apron worn over coveralls provides an additional layer of protection when mixing, loading, or cleaning equipment.[6]

4. Respiratory Protection

Respiratory protection is necessary when engineering controls, such as fume hoods, are insufficient to control exposure to vapors or aerosols.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]

  • Respirator: In enclosed spaces or situations where aerosol formation is likely, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[6] Depending on the presence of particulates, a prefilter (N, R, or P series) may also be required.[6][9]

Operational Plan: PPE Procedures from Selection to Disposal

This section provides a step-by-step guide for the safe use of PPE when working with this compound.

Phase 1: Preparation and PPE Selection
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[8]

  • Assess the Task: Evaluate the specific procedure (e.g., weighing, preparing solutions, application) to determine the potential for exposure via contact, splash, or inhalation.

  • Select Appropriate PPE: Based on the task assessment and the Core Requirements section above, select the necessary PPE. Ensure all equipment is clean, in good condition, and fits properly.[10]

Phase 2: Donning (Putting On) PPE

Putting on PPE in the correct sequence is crucial to ensure complete protection.

  • Footwear: Put on chemical-resistant boots. Pant legs should be worn outside of the boots.[8][9]

  • Coveralls: Don the protective suit or coveralls.

  • Respirator: If required, perform a seal check and put on the respirator.

  • Goggles/Face Shield: Put on tightly sealed goggles, followed by a face shield if needed.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs extend over the sleeves of the coveralls.[8]

Phase 3: Safe Handling During Research
  • Work within a designated area, such as a chemical fume hood, to contain spills and vapors.[1]

  • Use non-sparking tools and take measures to prevent static discharge, as this compound is flammable.[1][3]

  • Avoid actions that could generate aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory area.[4]

  • If any PPE is breached or damaged, move away from the hazardous area immediately and follow the doffing procedure before replacing the damaged item.

Phase 4: Doffing (Removing) PPE

The removal process is a critical step to prevent self-contamination.

  • Gloves (Outer Pair): If wearing double gloves, remove the outer pair.

  • Coveralls & Apron: Remove the apron and/or coveralls by rolling them down and away from the body, turning them inside out.

  • Footwear: Remove chemical-resistant boots.

  • Gloves (Inner Pair): Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield/Goggles: Remove face and eye protection.

  • Respirator: Remove the respirator last.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water immediately after removing all PPE.[11]

Phase 5: PPE and Chemical Waste Disposal

Proper disposal prevents environmental contamination and accidental exposure.

  • Contaminated PPE: Disposable items (gloves, coveralls) that are heavily contaminated should be placed in a sealed, labeled hazardous waste container.[10] Do not dispose of them with household or regular laboratory garbage.[2]

  • Reusable PPE: Clean reusable items like goggles, face shields, and boots according to the manufacturer's instructions before storing them in a clean, designated area away from chemical storage.[10]

  • Chemical Waste: this compound waste is considered hazardous.[12] It must be collected in a properly labeled, sealed container and disposed of through an approved hazardous waste program, following all local, regional, and national regulations.[2][5]

  • Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent.[11][12] The rinsate should be collected as hazardous waste.[12] After rinsing, the container should be punctured to prevent reuse and disposed of according to regulations.[11][12]

Procedural Workflow Visualization

The following diagram illustrates the complete workflow for safely handling this compound, from initial planning to final disposal.

PPE_Workflow_for_this compound cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Donning PPE (In Order) cluster_phase3 Phase 3: Safe Chemical Handling cluster_phase4 Phase 4: Doffing PPE (In Order) cluster_phase5 Phase 5: Decontamination & Disposal P1_Start Start: New Task with this compound P1_SDS Review SDS and Lab Protocols P1_Start->P1_SDS P1_Assess Assess Task-Specific Exposure Risks P1_SDS->P1_Assess P1_Select Select Required PPE P1_Assess->P1_Select P2_Boots 1. Boots/Coveralls P1_Select->P2_Boots Proceed to Work P2_Respirator 2. Respirator (if needed) P2_Boots->P2_Respirator P2_Goggles 3. Goggles / Face Shield P2_Respirator->P2_Goggles P2_Gloves 4. Gloves (over cuffs) P2_Goggles->P2_Gloves P3_Handle Perform Research Task in Ventilated Area P2_Gloves->P3_Handle P4_Gloves1 1. Remove Outer Gloves P3_Handle->P4_Gloves1 Task Complete P4_Suit 2. Remove Coveralls/Apron P4_Gloves1->P4_Suit P4_Boots 3. Remove Boots P4_Suit->P4_Boots P4_Gloves2 4. Remove Inner Gloves P4_Boots->P4_Gloves2 P4_Face 5. Remove Goggles/Shield P4_Gloves2->P4_Face P4_Respirator 6. Remove Respirator P4_Face->P4_Respirator P4_Wash 7. Wash Hands Thoroughly P4_Respirator->P4_Wash P5_Segregate Segregate Waste: Disposable PPE vs. Reusable P4_Wash->P5_Segregate P5_Clean Clean & Store Reusable PPE P5_Segregate->P5_Clean P5_Dispose Dispose of Waste via Hazardous Waste Program P5_Segregate->P5_Dispose P5_End End of Task P5_Dispose->P5_End

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

Emergency First Aid Protocols

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Vigorously wash the affected area with soap and water for at least 15-20 minutes.[8][13] If skin irritation or a rash develops, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of clean, running water for at least 15-20 minutes, holding the eyelids open.[3][13] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical assistance.[3][13]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.